molecular formula C6H7BrN2O2S B2589164 Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate CAS No. 80022-72-6

Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate

カタログ番号: B2589164
CAS番号: 80022-72-6
分子量: 251.1
InChIキー: RMYRMQVQMKSYJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H7BrN2O2S and its molecular weight is 251.1. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 5-(bromomethyl)thiadiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYRMQVQMKSYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80022-72-6
Record name ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Ethyl 5-(Bromomethyl)-1,2,3-Thiadiazole-4-Carboxylate (CAS: 80022-72-6): A Comprehensive Technical Guide for Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocyclic building block Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate (CAS: 80022-72-6) is a critical intermediate in the design of advanced agrochemicals and pharmaceutical agents. Characterized by its highly reactive benzylic-like bromomethyl group and the electron-deficient 1,2,3-thiadiazole core, this compound serves as a primary precursor for synthesizing plant defense elicitors (such as Tiadinil analogs) and novel antimicrobial drugs.

This whitepaper provides an in-depth mechanistic analysis of its synthesis, self-validating experimental protocols, and its biological application in triggering Systemic Acquired Resistance (SAR) pathways.

Physicochemical Properties & Molecular Identification

To establish a baseline for analytical verification, the quantitative and structural data for CAS 80022-72-6 are summarized below. These parameters are essential for confirming product identity via mass spectrometry and crystallography.

PropertyValue
Chemical Name Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate
CAS Number 80022-72-6
Molecular Formula C₆H₇BrN₂O₂S
Molecular Weight 251.10 g/mol
Monoisotopic Mass 249.94116 Da
SMILES CCOC(=O)C1=C(SN=N1)CBr
InChIKey RMYRMQVQMKSYJG-UHFFFAOYSA-N

Data supported by 1.

Mechanistic Synthesis & Experimental Protocols

The synthesis of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate is a rigorous two-step process. It requires the construction of the heteroaromatic core followed by a highly regioselective radical substitution.

Step 1: Construction of the 1,2,3-Thiadiazole Core (Hurd-Mori Reaction)

Causality & Mechanism: The 2 is the most efficient method for assembling the 1,2,3-thiadiazole ring. It utilizes thionyl chloride ( SOCl2​ ) acting dualistically as an electrophile and a sulfur source. When reacted with an α -methylene acyl hydrazone (derived from ethyl acetoacetate), SOCl2​ attacks the nucleophilic hydrazone nitrogen. Subsequent elimination of HCl and SO2​ drives the cyclization onto the adjacent carbon, forming the thermodynamically stable aromatic Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.

Self-Validating Protocol: Hurd-Mori Cyclization
  • Hydrazone Formation: Dissolve ethyl 2-(tosylhydrazono)butanoate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cyclization: Cool the reaction vessel to 0°C under an inert argon atmosphere. Dropwise, add thionyl chloride (1.5 eq).

  • Validation Check 1 (Gas Evolution): The reaction will immediately begin evolving HCl and SO2​ gas. Route the effluent through a basic scrubber. The cessation of bubbling (typically after 2-3 hours at room temperature) is the first physical indicator of reaction completion.

  • Validation Check 2 (TLC): Perform Thin Layer Chromatography (Hexane:EtOAc 4:1). The disappearance of the UV-active hydrazone spot confirms complete conversion.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ until pH 7 is reached (validating the neutralization of excess SOCl2​ ). Extract with DCM, dry over MgSO4​ , and concentrate to yield the 5-methyl intermediate.

Step 2: Regioselective Radical Bromination (Wohl-Ziegler Reaction)

Causality & Mechanism: To convert the 5-methyl intermediate to the target 5-bromomethyl compound (CAS: 80022-72-6), a Wohl-Ziegler bromination is employed. The 5-methyl group is highly activated (analogous to a benzylic position) due to the electron-withdrawing nature of the adjacent thiadiazole ring. Using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) ensures a low, steady concentration of bromine radicals, preventing destructive electrophilic aromatic substitution or over-bromination to the dibromomethyl derivative.

Self-Validating Protocol: Radical Bromination
  • Initiation: Dissolve Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (1.0 eq) in anhydrous carbon tetrachloride ( CCl4​ ) or a greener alternative like trifluorotoluene. Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Propagation: Heat the mixture to reflux (approx. 75-80°C).

  • Validation Check 3 (Visual Density Shift): This is a classic self-validating step. Unreacted NBS is dense and rests at the bottom of the flask. As the radical chain reaction proceeds, NBS is consumed and succinimide is generated. Succinimide is less dense than the halogenated solvent and floats to the surface. When the solid mass transitions entirely from the bottom to the top of the solvent, the reaction is visually confirmed as complete.

  • Purification: Cool the mixture to 0°C to fully precipitate the succinimide. Filter the solid. Concentrate the filtrate under reduced pressure.

  • Final Verification: Purify via silica gel chromatography. Confirm the structure via 1H -NMR; the disappearance of the singlet at ~2.8 ppm (methyl) and the appearance of a new singlet at ~4.9 ppm (bromomethyl) validates the successful synthesis of CAS 80022-72-6.

Synthesis A Ethyl Acetoacetate Derivative B Tosylhydrazone Intermediate A->B Tosylhydrazine EtOH, Reflux C Ethyl 5-methyl-1,2,3- thiadiazole-4-carboxylate B->C SOCl2 (Hurd-Mori) Cyclization D Ethyl 5-(bromomethyl)-1,2,3- thiadiazole-4-carboxylate (CAS: 80022-72-6) C->D NBS, AIBN Radical Bromination

Chemical synthesis workflow for CAS 80022-72-6.

Applications in Agrochemicals: Systemic Acquired Resistance (SAR)

Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate is a highly sought-after electrophile for synthesizing plant defense elicitors. By substituting the bromine with various nucleophiles (e.g., amines, thiols), researchers generate libraries of3.

The Mechanism of SAR Elicitors

Unlike traditional fungicides that directly target the pathogen, 1,2,3-thiadiazole derivatives (such as the commercial elicitor Tiadinil and its 4) act as immunomodulators within the host plant.

These compounds mimic the biological action of Salicylic Acid (SA). Upon application, they trigger the reduction of disulfide bonds in the oligomeric NPR1 (Non-expresser of PR genes 1) protein in the cytoplasm. The resulting NPR1 monomers translocate into the nucleus, where they interact with TGA transcription factors to upregulate Pathogenesis-Related (PR) genes, granting the plant broad-spectrum immunity against viral, bacterial, and fungal pathogens.

SAR Elicitor 1,2,3-Thiadiazole Derivative SA Salicylic Acid (SA) Accumulation Elicitor->SA Triggers NPR1 NPR1 Monomerization & Translocation SA->NPR1 Activates PR PR Gene Expression NPR1->PR Transcription Resistance Systemic Acquired Resistance (SAR) PR->Resistance Defense

Mechanism of Systemic Acquired Resistance induced by thiadiazoles.

Handling, Stability, and Storage

Due to the presence of the highly reactive bromomethyl group, CAS 80022-72-6 is susceptible to hydrolysis if exposed to atmospheric moisture.

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Handling: Use strictly anhydrous solvents during downstream coupling reactions to prevent the formation of the corresponding hydroxymethyl degradation product.

  • Toxicity: As an alkylating agent, it poses skin and respiratory hazards. Handle exclusively within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

  • PubChemLite - 80022-72-6 (C6H7BrN2O2S) . Université du Luxembourg. Available at:[Link]

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance . Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Product Class 9: 1,2,3-Thiadiazoles (Hurd-Mori Synthesis) . Science of Synthesis, Thieme Connect. Available at:[Link]

  • Thiadiazole carboxylic acid moiety of tiadinil, SV-03, induces systemic acquired resistance in tobacco without salicylic acid accumulation . Journal of Pesticide Science (J-Stage). Available at:[Link]

Sources

Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate: A Comprehensive Technical Guide on Molecular Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the 1,2,3-thiadiazole scaffold has emerged as a privileged heterocyclic motif. It serves as a robust bioisostere for thiazoles and pyrimidines, offering unique electronic properties that improve metabolic stability and target binding[1]. Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate (CAS: 80022-72-6) is a highly versatile building block in this domain. Featuring a reactive bromomethyl group and an ester functionality, it enables late-stage functionalization and skeletal editing to generate complex, three-dimensional molecular architectures[2].

This technical whitepaper provides an in-depth analysis of its physicochemical properties—specifically its molecular weight and isotopic signature—alongside field-proven synthetic methodologies and analytical validation protocols.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and isotopic distribution of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate is critical for downstream LC-MS/MS validation. The presence of a single bromine atom ( 79Br and 81Br in a ~1:1 natural abundance) provides a distinct isotopic fingerprint that acts as a built-in diagnostic tool during synthesis.

Quantitative Data Summary

The following table summarizes the core physicochemical and mass spectrometric parameters of the compound[3]:

ParameterValue
Chemical Name Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate
CAS Number 80022-72-6
Molecular Formula C6​H7​BrN2​O2​S
Average Molecular Weight 251.10 g/mol
Monoisotopic Mass 249.94116 Da
Exact Mass [M+H]⁺ ( 79Br ) 250.94844 m/z
Exact Mass[M+H]⁺ ( 81Br ) 252.94644 m/z
Predicted XLogP 1.6
Predicted CCS ([M+H]⁺) 135.5 Ų

Causality Insight: The relatively low XLogP (1.6) indicates moderate lipophilicity, making this building block highly suitable for aqueous-organic biphasic reactions and ensuring that downstream drug candidates maintain favorable pharmacokinetic profiles (Lipinski's Rule of Five).

Structural Significance in Drug Development

The architectural value of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate lies in its dual functionality:

  • The 1,2,3-Thiadiazole Core: This electron-deficient ring is highly resistant to oxidative metabolism. Furthermore, recent advances in rhodium-catalyzed skeletal editing have utilized 1,2,3-thiadiazoles to synthesize alkylidene dihydrothiophenes, catering to the "escape from flatland" concept—a critical strategy for increasing the 3D complexity of drug candidates to improve target specificity[2].

  • The Bromomethyl Handle: The −CH2​Br group is a highly reactive electrophile. It undergoes rapid SN​2 displacement with a variety of nucleophiles (amines, thiols, and alkoxides), enabling the rapid generation of compound libraries for high-throughput screening[1].

G Core Ethyl 5-(bromomethyl)- 1,2,3-thiadiazole-4-carboxylate Nuc1 Amine Nucleophiles (SN2 Reaction) Core->Nuc1 Nuc2 Thiol Nucleophiles (Thioether Formation) Core->Nuc2 Nuc3 Cross-Coupling (Skeletal Editing) Core->Nuc3 Prod1 Antimicrobial & Antiviral Agents Nuc1->Prod1 Prod2 Anticancer Agents (Microtubule Destabilizers) Nuc2->Prod2 Prod3 Alkylidene Dihydrothiophenes (3D Scaffolds) Nuc3->Prod3

Caption: Late-stage functionalization pathways of the bromomethyl-thiadiazole scaffold in drug discovery.

Synthetic Methodologies & Experimental Protocols

The synthesis of this compound relies on the classic Hurd-Mori reaction followed by a highly regioselective radical bromination.

Mechanistic Workflow

G A Hydrazone Precursor (Starting Material) B Hurd-Mori Cyclization (SOCl2, DCM, 0°C to RT) A->B Cycloaddition- Elimination C Ethyl 5-methyl-1,2,3-thiadiazole -4-carboxylate B->C Ring Formation D Radical Bromination (NBS, AIBN, Reflux) C->D Allylic/Benzylic-type Activation E Ethyl 5-(bromomethyl)-1,2,3-thiadiazole -4-carboxylate (MW: 251.10 g/mol) D->E Bromine Substitution

Caption: Workflow for the synthesis of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Hurd-Mori Cyclization to Form the Core Causality: The Hurd-Mori reaction proceeds via a cycloaddition-elimination mechanism. Thionyl chloride ( SOCl2​ ) acts as the electrophilic sulfur source, reacting with the hydrazone to form an N-sulfinyl intermediate, which undergoes intramolecular substitution to yield the stable aromatic 1,2,3-thiadiazole ring[4].

  • Dissolve the hydrazone derivative of ethyl 2-diazo-3-oxobutanoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic nature of the addition.

  • Add SOCl2​ (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo to yield Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.

Step 2: Regioselective Radical Bromination Causality: N-Bromosuccinimide (NBS) combined with the radical initiator Azobisisobutyronitrile (AIBN) specifically targets the sp3 hybridized methyl group. The electron-withdrawing nature of the thiadiazole ring stabilizes the intermediate carbon-centered radical, preventing unwanted bromination of the ester group.

  • Dissolve Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (1.0 eq) in anhydrous (trifluoromethyl)benzene (a greener alternative to CCl4​ ).

  • Add NBS (1.1 eq) and AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 80 °C) and irradiate with a visible light source or maintain thermal reflux for 3 hours.

  • Cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate.

  • Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate.

Analytical Validation: Self-Validating LC-MS/MS Protocol

To definitively confirm the synthesis of the compound and verify its molecular weight (251.10 g/mol ), a self-validating LC-MS/MS protocol must be employed.

Causality: Electrospray ionization (ESI) in positive mode is utilized because the basic nitrogen atoms within the thiadiazole ring readily accept protons. The presence of the bromine atom creates a mandatory, non-forgeable 1:1 isotopic doublet, which serves as absolute confirmation of the structural identity[3].

LC-MS Parameters:

  • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization Mode: ESI+ (Positive Ion Mode).

Self-Validation Criteria: Upon successful synthesis, the mass spectrum must display two primary adduct peaks of equal intensity:

  • m/z 250.95 corresponding to [M(79Br)+H]+

  • m/z 252.95 corresponding to [M(81Br)+H]+

Additionally, a minor sodium adduct [M+Na]+ will be observable at m/z 272.93 [3]. If the 1:1 doublet is absent, the bromination step has failed, and the protocol must be repeated.

References

  • PubChemLite. "80022-72-6 (C6H7BrN2O2S) - PubChemLite". Université du Luxembourg. URL:[Link]

  • Fan, Y., et al. "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole". PMC/NIH, Nov 2025. URL:[Link]

  • Sun, X., et al. "Enantioselective and Regiodivergent Skeletal Transformations of 1,2,3-Thiadiazoles to Alkylidene Dihydrothiophenes". Organic Letters - ACS Publications, Apr 2025. URL:[Link]

Sources

Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate: A Bifunctional Scaffold for Advanced Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of heterocyclic scaffolds is paramount. Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate (CAS: 80022-72-6) emerges as a highly versatile, bifunctional building block[1]. By combining the metabolically stable 1,2,3-thiadiazole pharmacophore with two orthogonally reactive sites—an electrophilic bromomethyl group and an acyl-transferable ethyl ester—this compound enables the rapid, divergent synthesis of complex molecular architectures.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. We will dissect the causality behind its physicochemical behavior, map its orthogonal reactivity, and provide self-validating synthetic protocols critical for researchers developing next-generation anti-inflammatory agents, Alzheimer's therapeutics, and agricultural elicitors.

Structural & Physicochemical Profiling

The substitution of heteroatoms within a five-membered ring significantly alters a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[2]. The 1,2,3-thiadiazole ring possesses a distinct electronic and steric profile compared to classical bioisosteres like oxadiazoles or pyrazoles.

Table 1: Core Compound Specifications
ParameterSpecification
Chemical Name Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate
CAS Registry Number 80022-72-6[1][3]
Molecular Formula C₆H₇BrN₂O₂S[3]
Molecular Weight 251.10 g/mol [3]
SMILES String CCOC(=O)C1=C(CBr)SN=N1[3]
Key Reactive Sites C5-Bromomethyl (Electrophilic), C4-Carboxylate (Acyl transfer)
Table 2: Bioisosteric Comparison in Drug Design
Property1,2,3-Thiadiazole1,3,4-OxadiazolePyrazoleRationale & ADME Implications
Lipophilicity (LogP) HigherGenerally LowerVariableSulfur's lower electronegativity and higher polarizability compared to oxygen inherently increase lipophilicity, aiding passive membrane permeability[2].
Metabolic Stability HighModerateHighThe C-S bond is highly resistant to enzymatic cleavage (e.g., by esterases or CYPs) compared to the C-O bond, prolonging half-life[2].
H-Bond Profile Acceptor (N, N)Acceptor (N, N, O)Donor/AcceptorThe lack of a hydrogen bond donor in thiadiazole reduces desolvation penalties during target binding.

Mechanistic Insights: Orthogonal Reactivity

The true utility of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate lies in its dual-site reactivity. The C5-bromomethyl group and the C4-carboxylate group can be addressed orthogonally, allowing chemists to build complexity without protecting group manipulation.

  • C5-Bromomethyl Activation: The bromine atom serves as an excellent leaving group for SN​2 nucleophilic substitutions. Because the adjacent thiadiazole ring is electron-deficient, it stabilizes the transition state of incoming soft nucleophiles (e.g., thiols, azides, secondary amines) while resisting ring-opening degradation.

  • C4-Carboxylate Saponification/Amidation: The ethyl ester can be selectively hydrolyzed using mild bases (e.g., LiOH in THF/H₂O) to yield the corresponding carboxylic acid, which can then undergo standard peptide coupling (EDC/HOBt) to form diverse carboxamides[4].

Functionalization Core Ethyl 5-(bromomethyl)-1,2,3- thiadiazole-4-carboxylate Nuc Nucleophilic Substitution (NaN3, Amines, Thiols) Core->Nuc C5-Br Cleavage (SN2) Ester Ester Saponification (LiOH / H2O) Core->Ester C4-Ester Cleavage App1 Triazole-Thiadiazole Hybrids (CuAAC Click Chemistry) Nuc->App1 Target: Alzheimer's/Inflammation App2 Carboxamide Derivatives (Peptide Coupling) Ester->App2 Target: Plant Defense/Fungicides

Fig 1: Divergent functionalization pathways of the orthogonally reactive bifunctional thiadiazole scaffold.

Validated Synthetic Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes specific In-Process Controls (IPCs) to establish causality between the experimental conditions and the chemical outcome.

Protocol A: Hurd-Mori Cyclization (Core Ring Formation)

The Hurd-Mori reaction is the premier method for synthesizing the 1,2,3-thiadiazole core by reacting hydrazone derivatives with thionyl chloride ( SOCl2​ )[5]. The presence of an electron-withdrawing group (EWG) on the precursor nitrogen is critical to prevent basicity-driven decomposition and maximize yield[6][7].

  • Reaction Setup: Dissolve the N-tosyl or N-acyl hydrazone precursor of ethyl 2-diazo-3-oxobutanoate (1.0 eq) in anhydrous dichloromethane ( CH2​Cl2​ ) under an inert argon atmosphere. Cool the system to 0 °C.

  • Reagent Addition: Dropwise add SOCl2​ (2.5 eq). The excess is required as it acts as both the cyclizing agent and the sulfur source[7].

  • Self-Validation Checkpoint (IPC): Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is validated as complete when the UV-active precursor spot is entirely consumed, and a new, higher-Rf spot (the 5-methyl-1,2,3-thiadiazole intermediate) appears.

  • Quench & Isolate: Carefully quench the mixture into ice-cold saturated NaHCO3​ to neutralize excess SOCl2​ . Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Radical Bromination (Wohl-Ziegler Reaction)

To install the reactive bromomethyl handle, the C5-methyl group is subjected to radical bromination.

  • Reaction Setup: Suspend the ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate intermediate (1.0 eq) and N-Bromosuccinimide (NBS, 1.1 eq) in anhydrous carbon tetrachloride ( CCl4​ ) or a greener alternative like benzotrifluoride.

  • Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq). Heat the mixture to reflux. Causality note: NBS provides a low, steady concentration of Br∙ radicals, preventing unwanted electrophilic addition to the ring.

  • Self-Validation Checkpoint (IPC): The reaction is self-validating visually and analytically. Visually, the dense NBS powder at the bottom of the flask will convert to succinimide, which floats to the surface. Analytically, LC-MS must confirm the mass shift from the methyl intermediate ( [M+H]+ ) to the brominated target ( [M+H]++78/80 isotopic pattern).

  • Purification: Filter the succinimide while hot. Concentrate the filtrate and purify via silica gel chromatography to yield pure Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate.

HurdMori A Hydrazone Precursor (Electron-Withdrawing N-Protecting Group) B Hurd-Mori Cyclization (SOCl2, CH2Cl2, 0°C to RT) A->B Cyclization C Ethyl 5-methyl-1,2,3- thiadiazole-4-carboxylate B->C Ring Closure D Radical Bromination (NBS, AIBN, Reflux) C->D Allylic/Benzylic Activation E Ethyl 5-(bromomethyl)-1,2,3- thiadiazole-4-carboxylate D->E Target Scaffold

Fig 2: Validated synthetic workflow for 5-bromomethyl-1,2,3-thiadiazole via Hurd-Mori cyclization.

Applications in Drug Development & Agrochemicals

The structural rigidity and unique electronic properties of the 1,2,3-thiadiazole core make this bromomethyl derivative highly sought after in both medicinal chemistry and agrochemical formulation.

Medicinal Chemistry: Triazole-Thiadiazole Hybrids

Recent advancements in neuropharmacology have utilized the bromomethyl group as a precursor for Click Chemistry (CuAAC). By treating the scaffold with sodium azide ( NaN3​ ), the resulting azidomethyl derivative is reacted with terminal alkynes to form 1,2,3-triazole/thiadiazole hybrids[8].

  • Mechanism of Action: These hybrid molecules act as potent dual inhibitors. They exhibit superior inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) for Alzheimer's disease management, while simultaneously inhibiting LOX-5 and COX-2 pathways to provide anti-inflammatory effects[8]. The sulfur atom in the thiadiazole moiety acts as a critical "hydrogen binding domain" within the enzyme active sites[8].

Agrochemicals: Plant Defense Activators

In agricultural science, 1,2,3-thiadiazole derivatives are renowned for their ability to induce Systemic Acquired Resistance (SAR) in plants, acting as antiviral and fungicidal agents[4].

  • Efficacy: Carboxamide derivatives synthesized from the C4-ester of this scaffold have demonstrated broad-spectrum fungicidal inhibition against strains like P. infestans and Puccinia triticina, often outperforming commercial plant activators like BTH (Acibenzolar-S-methyl)[4]. The lipophilicity imparted by the thiadiazole core ensures optimal penetration through the plant cuticle.

References

  • Title: 80022-72-6 - Sale from Quality Suppliers - Guidechem Source: guidechem.com URL: 1

  • Title: A Comparative Guide to 1,2,3-Thiadiazole and Other Key Heterocyclic Compounds in Drug Design Source: benchchem.com URL: 2

  • Title: Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Source: mdpi.com URL: 4

  • Title: Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities Source: nih.gov URL: 8

  • Title: Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate - ChemScene Source: chemscene.com URL: 3

  • Title: Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia Source: wikipedia.org URL: 5

  • Title: Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction Source: nih.gov URL: 6

  • Title: Optimizing the Hurd-Mori Reaction for 4-Substituted 1,2,3-Thiadiazoles Source: benchchem.com URL: 7

Sources

Synthesis and Mechanistic Evaluation of Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-thiadiazole heterocyclic core is a privileged scaffold in agrochemical and pharmaceutical development, known for its ability to act as a plant defense elicitor and its potent antibacterial properties. Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate (CAS 80022-72-6) [1] serves as a critical, highly reactive electrophilic intermediate. The presence of the allylic-like bromomethyl group at the C5 position enables diverse nucleophilic substitutions, making it an indispensable building block for complex drug architectures. This whitepaper details the field-proven, three-step synthetic pathway to this molecule, emphasizing mechanistic causality, self-validating protocols, and scalable safety practices.

Retrosynthetic Strategy & Pathway Rationale

The construction of the 1,2,3-thiadiazole ring typically relies on one of two classical methodologies: the Hurd-Mori synthesis or Wolff's method.

While the Hurd-Mori reaction (utilizing thionyl chloride and acyl hydrazones) is highly versatile, it notoriously fails or produces intractable mixtures when applied to the synthesis of 5-methyl-1,2,3-thiadiazole-4-carboxylic acid derivatives derived from α-oxobutyric acid[2]. To bypass this degradation pathway, a modification of Wolff's method is the authoritative choice[3]. By starting with ethyl acetoacetate, performing a diazo transfer, and subsequently cyclizing with a thionating agent (such as hydrogen sulfide or ammonium hydrosulfide), the 5-methyl-1,2,3-thiadiazole core is constructed with high regioselectivity. The final transformation is a site-specific Wohl-Ziegler radical bromination.

Workflow A Ethyl Acetoacetate (Starting Material) B Ethyl Diazoacetoacetate (Intermediate 1) A->B TsN3, Et3N Diazo Transfer C Ethyl 5-methyl-1,2,3- thiadiazole-4-carboxylate (Intermediate 2) B->C H2S / NH4SH Wolff Cyclization D Ethyl 5-bromomethyl-1,2,3- thiadiazole-4-carboxylate (Target) C->D NBS, AIBN Radical Bromination

Retrosynthetic workflow from ethyl acetoacetate to the brominated target.

Step-by-Step Experimental Methodologies

Step 1: Diazo Transfer (Synthesis of Ethyl Diazoacetoacetate)

Causality & Rationale: Traditional diazo synthesis using diazomethane poses severe explosion hazards. Utilizing p-toluenesulfonyl azide (TsN3) or 4-acetamidobenzenesulfonyl azide (p-ABSA) as a diazo-transfer reagent allows for a safe, scalable, and controlled insertion of the diazo group at the active methylene position of ethyl acetoacetate.

Protocol:

  • Charge a flame-dried, argon-purged flask with ethyl acetoacetate (1.0 eq) and dry acetonitrile (0.5 M).

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C using an ice bath.

  • Dropwise, add TsN3 (1.05 eq) over 30 minutes to manage the mild exotherm.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validating Check: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the highly polar ethyl acetoacetate spot vanishes, replaced by a distinct, UV-active, less polar spot (ethyl diazoacetoacetate).

  • Concentrate under reduced pressure (Caution: Do not heat above 35 °C to prevent diazo decomposition) and purify via silica plug.

Step 2: Wolff Cyclization (Synthesis of Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate)

Causality & Rationale: The cyclization requires the conversion of the ketone carbonyl into a thiohemiacetal intermediate, which then undergoes an intramolecular electrocyclic ring closure with the terminal diazo nitrogen. Strict temperature control (5–10 °C) is mandatory; elevated temperatures cause the diazo compound to decompose into a carbene, leading to Wolff rearrangement side-products rather than the desired heterocycle[3].

Protocol:

  • Dissolve ethyl diazoacetoacetate (1.0 eq) in absolute ethanol (0.3 M) and cool to 5 °C.

  • Slowly add aqueous ammonium hydrosulfide (NH₄SH, 1.5 eq). Alternatively, bubble H₂S gas through the solution for 30 minutes.

  • Seal the reaction vessel and maintain at 5–10 °C for 24 hours.

  • Self-Validating Check: The solution will transition from pale yellow to a deep orange-red, accompanied by the visible elimination of water (cloudiness in non-polar solvents).

  • Quench with ice water, extract with dichloromethane (3x), wash extensively with brine to remove unreacted hydrosulfide, dry over MgSO₄, and concentrate.

WolffMechanism D Ethyl Diazoacetoacetate H Thiohemiacetal Formation (via SH- attack) D->H + NH4SH (5-10 °C) I Electrocyclic Ring Closure (N attacks S) H->I Intramolecular Cyclization T Ethyl 5-methyl-1,2,3- thiadiazole-4-carboxylate I->T - H2O (Dehydration)

Mechanistic steps of the Wolff cyclization forming the 1,2,3-thiadiazole ring.

Step 3: Radical Bromination (Synthesis of Target Molecule)

Causality & Rationale: To functionalize the C5-methyl group without destroying the sensitive thiadiazole ring, a Wohl-Ziegler radical bromination is employed. Azobisisobutyronitrile (AIBN) is used as the radical initiator because its homolytic cleavage temperature (65-85 °C) perfectly aligns with the reflux temperature of standard halogenated solvents. A slight excess of N-Bromosuccinimide (NBS) ensures complete conversion.

Protocol:

  • Dissolve ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (1.0 eq) in anhydrous trifluorotoluene or carbon tetrachloride (0.2 M).

  • Add NBS (1.05 eq) and AIBN (0.1 eq).

  • Reflux the mixture (approx. 80 °C) under an inert argon atmosphere for 6 hours.

  • Self-Validating Check: The reaction provides a reliable visual cue. Unreacted NBS is dense and sits at the bottom of the flask. As the reaction proceeds, succinimide is generated, which is less dense and floats to the surface of the boiling solvent. The reaction is complete when all solid matter is floating.

  • Cool to 0 °C, filter off the succinimide byproduct, concentrate the filtrate, and purify via flash column chromatography to yield the target bromomethyl derivative.

Bromination Init Initiation AIBN -> 2 R• R• + NBS -> Br• Prop1 Propagation 1 Br• + Ar-CH3 -> Ar-CH2• + HBr Init->Prop1 Prop2 Propagation 2 Ar-CH2• + NBS -> Ar-CH2Br + Succinimidyl• Prop1->Prop2 Prop2->Prop1 Chain Reaction Term Termination Radical Recombination Prop2->Term

Wohl-Ziegler radical bromination mechanism at the 5-methyl position.

Quantitative Data Summaries

Table 1: Synthesis Metrics & Reaction Parameters

StepReaction NameKey ReagentsTemp / TimeTypical YieldTarget Purity (HPLC)
1 Diazo TransferTsN₃, Et₃N, MeCN0 °C to RT, 4 h85 - 90%> 95%
2 Wolff CyclizationNH₄SH, EtOH5 - 10 °C, 24 h65 - 75%> 98%
3 Radical BrominationNBS, AIBN, CF₃C₆H₅Reflux (80 °C), 6 h70 - 80%> 97%

Table 2: Physicochemical Data for the Target Molecule

PropertyValue
Compound Name Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate
CAS Number 80022-72-6
Molecular Formula C₆H₇BrN₂O₂S
Molecular Weight 251.10 g/mol
Structural Class 1,2,3-Thiadiazole Heterocycle
Electrophilicity High (Primary allylic-like alkyl bromide)

References

  • Title: Congeners of Pyridine-4-carboxyhydrazide. Part II. Derivatives of 1,2,3-Thiadiazole Source: Journal of the Chemical Society (RSC) URL: [Link]

  • Title: Product Class 9: 1,2,3-Thiadiazoles (Wolff's Synthesis) Source: Science of Synthesis, Thieme Connect URL: [Link]

Sources

Hurd-Mori reaction for 1,2,3-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hurd-Mori Reaction for 1,2,3-Thiadiazole Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the Hurd-Mori reaction, a cornerstone synthetic method for accessing the 1,2,3-thiadiazole heterocyclic system. For researchers, medicinal chemists, and drug development professionals, understanding the intricacies of this reaction is paramount for leveraging the diverse biological activities of the 1,2,3-thiadiazole scaffold.[1][2] This document moves beyond a simple recitation of steps to provide field-proven insights into the reaction's mechanism, scope, limitations, and practical execution, ensuring a self-validating approach to its application.

The 1,2,3-thiadiazole ring is a significant pharmacophore present in compounds exhibiting a wide array of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[1][2][3] The Hurd-Mori synthesis, which classically involves the cyclization of hydrazones with thionyl chloride (SOCl₂), represents one of the most versatile and widely accepted routes to this valuable heterocyclic core.[4][5][6]

The Core Principle: Reaction Mechanism and Causality

The Hurd-Mori reaction is fundamentally a [4+1] cyclization, where four atoms are contributed by a hydrazone precursor and the sulfur atom is supplied by thionyl chloride.[7] A nuanced understanding of the mechanism is critical for troubleshooting and optimizing reaction conditions. The process is not a single-step conversion but a sequence of transformations.

The plausible mechanism begins with the reaction of the hydrazone with thionyl chloride.[5] This leads to the formation of a key, often isolable, intermediate: a Δ³-1,2,3-thiadiazolin-1-one.[7][8] This intermediate subsequently undergoes aromatization, likely through a Pummerer-type rearrangement facilitated by excess thionyl chloride, to yield the final, stable 1,2,3-thiadiazole ring system.[7]

The choice of the substituent on the hydrazone nitrogen (the 'Z' group in the diagram below) is a critical experimental decision. The reaction proceeds most efficiently when this is an electron-withdrawing group, such as an N-acyl or N-tosyl group.[6][9] These groups are essential as they enhance the electrophilicity of the hydrazone carbon and facilitate the key cyclization step.

Hurd_Mori_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Hydrazone α-Methylene Hydrazone (R-C(CH₂R')=N-NH-Z) Thiadiazolinone Δ³-1,2,3-Thiadiazolin-1-one Intermediate Hydrazone->Thiadiazolinone + SOCl₂ (Cyclization) SOCl2 Thionyl Chloride (SOCl₂) Thiadiazole 1,2,3-Thiadiazole Thiadiazolinone->Thiadiazole Aromatization (e.g., Pummerer-type rearrangement)

Figure 1: Simplified reaction mechanism of the Hurd-Mori synthesis.

A Validated Experimental Workflow

The following section outlines a generalized, two-stage protocol. Adherence to this workflow provides a self-validating system, where the purity of the intermediate directly impacts the success of the final cyclization.

Stage 1: Synthesis of the Hydrazone Precursor

The foundational step is the generation of a high-purity hydrazone from a ketone or aldehyde possessing an α-methylene group. Semicarbazones and tosylhydrazones are common precursors.[1][10]

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting ketone (1.0 equivalent) and the appropriate hydrazine derivative (e.g., semicarbazide hydrochloride, 1.0-1.2 equivalents) in a suitable solvent like absolute ethanol.[4][11]

  • Reaction: Heat the mixture to reflux for 2-5 hours. The causality here is that elevated temperatures are required to drive the condensation reaction to completion.

  • Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.[4][11] This is a critical checkpoint to prevent carrying unreacted starting material into the next stage.

  • Isolation & Purification: Cool the reaction mixture, often in an ice bath, to induce precipitation of the hydrazone.[11] Filter the solid product, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove soluble impurities, and dry under a vacuum. Recrystallization from a suitable solvent like ethanol may be necessary to achieve high purity.[4]

Stage 2: Hurd-Mori Cyclization

This stage involves the conversion of the isolated hydrazone to the 1,2,3-thiadiazole.

Step-by-Step Protocol:

  • Reaction Setup (Safety Critical): In a well-ventilated fume hood, suspend or dissolve the dried hydrazone precursor (1.0 equivalent) in a dry solvent such as dichloromethane (CH₂Cl₂).[11] Equip the flask with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly and carefully add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents) to the cooled mixture with vigorous stirring.[4][11]

    • Causality & Trustworthiness: This step is often highly exothermic. The slow addition to a cooled solution is a critical safety and control measure to manage the reaction rate and prevent runaway reactions or degradation.[4] Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.[11]

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours (2-4 hours is typical).[11]

  • Monitoring: Again, use TLC to monitor the disappearance of the hydrazone starting material.

  • Work-up & Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice or into ice-water.[4][11] This safely neutralizes the excess, highly reactive thionyl chloride.

  • Extraction & Purification: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[4] Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified further by column chromatography on silica gel or by recrystallization to yield the final 1,2,3-thiadiazole.[4]

Experimental_Workflow cluster_stage1 Stage 1: Hydrazone Formation cluster_stage2 Stage 2: Hurd-Mori Cyclization start Ketone/Aldehyde + Hydrazine Derivative reflux Reflux in Solvent (e.g., Ethanol) start->reflux monitor1 Monitor by TLC reflux->monitor1 isolate Isolate & Purify (Precipitation/Recrystallization) monitor1->isolate hydrazone Pure Hydrazone Precursor isolate->hydrazone setup Suspend Hydrazone in Dry Solvent (e.g., CH₂Cl₂) hydrazone->setup Proceed to Cyclization add_socl2 Slowly Add SOCl₂ (Ice Bath) setup->add_socl2 reflux2 Reflux Reaction add_socl2->reflux2 monitor2 Monitor by TLC reflux2->monitor2 workup Quench, Extract, & Purify monitor2->workup product Pure 1,2,3-Thiadiazole workup->product

Figure 2: A validated two-stage workflow for Hurd-Mori synthesis.

Field Insights: Scope, Limitations, and Optimization

While robust, the Hurd-Mori reaction is not without its limitations. An expert understanding of its scope is key to successful application.

Scope: The reaction is broadly applicable for the synthesis of alkyl- and (het)aryl-substituted 1,2,3-thiadiazoles.[7] It is also effective for creating fused heterocyclic systems when starting from cyclic ketones.[7]

Limitations & Optimization:

  • Steric Hindrance: Highly hindered hydrazones may fail to cyclize or give low yields.[7]

  • Reactive Functional Groups: The protocol will fail if the substrate contains unprotected functional groups that can react with thionyl chloride, such as alcohols or primary/secondary amines.[7]

  • Electronic Effects: This is the most critical factor influencing yield. The basicity of precursor atoms, particularly nitrogen, can dramatically affect the reaction's success.[9][12] Electron-donating groups (e.g., alkyls) on the precursor can significantly decrease yield, while strong electron-withdrawing groups are essential for high conversion.[9][12]

Data Presentation: Effect of N-Protecting Group on Yield

The following table summarizes data illustrating the profound impact of the electronic nature of the nitrogen substituent on the cyclization efficiency in the synthesis of pyrrolo[2,3-d][3][4][11]thiadiazoles.

N-Protecting Group on Pyrrolidine PrecursorElectronic NatureReported YieldReference
Methyl (-CH₃)Electron-DonatingPoor Conversion[12]
Benzyl (-Bn)Weakly DonatingPoor Conversion[12]
Methyl Carbamate (-COOCH₃)Electron-Withdrawing94%[9][12]

This data provides a clear, actionable insight: for challenging substrates, particularly those involving heterocyclic amines, the installation of an electron-withdrawing protecting group is a validated strategy to ensure a successful Hurd-Mori cyclization.

Application in Drug Discovery

The Hurd-Mori reaction is more than an academic curiosity; it is a vital tool for drug development professionals. It provides efficient access to the 1,2,3-thiadiazole scaffold, which is a "privileged structure" in medicinal chemistry, appearing in compounds with a vast range of therapeutic applications.[1]

The ability to readily synthesize diverse libraries of 1,2,3-thiadiazole derivatives allows for extensive Structure-Activity Relationship (SAR) studies, which are fundamental to the optimization of lead compounds in the drug discovery pipeline.

Drug_Discovery_Flow Synthesis Hurd-Mori Synthesis Library Diverse 1,2,3-Thiadiazole Library Synthesis->Library Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOp Lead Optimization SAR->LeadOp

Figure 3: Role of Hurd-Mori synthesis in the drug discovery pipeline.

Conclusion

The Hurd-Mori reaction remains a highly relevant and powerful method for the synthesis of 1,2,3-thiadiazoles. Its success hinges on a rational choice of substrates, particularly concerning electronic effects, and careful control over the often-exothermic reaction conditions. By understanding the underlying mechanism and adhering to a validated, two-stage protocol, researchers can reliably access a class of compounds with significant potential for the development of new therapeutic agents and agrochemicals.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Hurd-Mori Synthesis of 4-Formyl-1,2,3-Thiadiazole Derivatives. Benchchem.
  • MDPI. (2025, November 12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction. Benchchem.
  • ChemicalBook. (2022, January 26). Properties and Synthesis of 1,2,3-Thiadiazole. ChemicalBook.
  • MDPI. (2021, June 21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI.
  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia.
  • ACS Publications. (2022, September 2). Tandem Synthesis of 1,2,3-Thiadiazoles with 3,4-Dichloroisothiazoles and Hydrazines under External Oxidant- and Sulfur-Free Conditions. Organic Letters.
  • ResearchGate. (n.d.). Synthesis of 1,2,3‐Thiadiazoles | Request PDF. ResearchGate.
  • ResearchGate. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction | Request PDF. ResearchGate.
  • Bakulev, V. A., & Dehaen, W. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES.
  • PMC. (n.d.). Synthesis of Pyrrolo[2,3-d][3][4][11]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. PMC. Retrieved March 21, 2026, from

  • HETEROCYCLES. (1995). ISOLATION OF A3-1,2,3-THIADIAZOLIN-1-ONES, INTERMEDIATES OF THE HURD-MORI REACTION. HETEROCYCLES, 41(11), 2413.
  • PMC. (n.d.). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. PMC.
  • John Wiley & Sons, Inc. (2004). Synthesis of 1,2,3-Thiadiazoles. In The Chemistry of 1,2,3-Thiadiazoles.
  • ResearchGate. (2025, October 15). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. ResearchGate.
  • ResearchGate. (2025, November 29). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Hurd-Mori Reaction for 4-Substituted 1,2,3-Thiadiazoles. Benchchem.

Sources

physical and chemical properties of Ethyl 5-bromomethyl-thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate

Introduction: The Thiadiazole Scaffold in Modern Chemistry

The 1,2,3-thiadiazole ring system is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity.[1] Derivatives of thiadiazole are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The stability of the thiadiazole ring, combined with its ability to act as a bioisostere for other aromatic systems, makes it an attractive scaffold for the design of novel therapeutic agents.[1]

Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate (CAS No. 80022-72-6) is a key synthetic intermediate that combines the stable thiadiazole core with a highly reactive bromomethyl group. This functional handle allows for facile derivatization through reactions with various nucleophiles, making it a valuable building block for constructing more complex molecules and chemical libraries for drug discovery and development. This guide provides a comprehensive overview of its known physical and chemical properties, reactivity, and handling considerations for researchers and scientists in the field.

Physicochemical and Computational Properties

The fundamental properties of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate are summarized below. These data are critical for its use in experimental design, including reaction setup, purification, and storage.

PropertyValueReference
CAS Number 80022-72-6[4]
Molecular Formula C₆H₇BrN₂O₂S[4]
Molecular Weight 251.10 g/mol [4]
Purity ≥97%[4]
Physical Form Solid
Storage Conditions Sealed in a dry environment at 2-8°C[4]
SMILES CCOC(=O)C1=C(CBr)SN=N1[4]
Topological Polar Surface Area (TPSA) 52.08 Ų[4]
LogP 1.6097[4]
Hydrogen Bond Acceptors 5[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 3[4]

Chemical Structure and Reactivity Profile

The structure of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate is defined by the 1,2,3-thiadiazole ring substituted with an ethyl carboxylate group at position 4 and a bromomethyl group at position 5.

Caption: Chemical structure of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate.

Core Reactivity

The primary site of reactivity is the bromomethyl group. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic substitution (S_N2) reactions. This is a common and reliable transformation for introducing a wide variety of functional groups.

Research on analogous structures, such as ethyl 4-(1,2,3-thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate, has shown that the bromomethyl group readily reacts with a diverse range of N-, S-, O-, and P-nucleophiles to form corresponding substitution products.[5] It is expected that Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate will exhibit similar reactivity, serving as a versatile precursor for further chemical elaboration while the thiadiazole ring remains stable.[5]

G A Ethyl 5-(bromomethyl)-1,2,3- thiadiazole-4-carboxylate C Substituted Product (Thiadiazole-CH₂-Nu) A->C SN2 Reaction B Nucleophile (Nu-H) e.g., R-NH₂, R-SH, R-OH B->C D Byproduct (HBr) C->D

Caption: General nucleophilic substitution pathway.

Synthetic Protocols

Exemplary Synthesis Workflow

The synthesis of related brominated thiadiazole carboxylates often involves a Sandmeyer-type bromination of an amino-thiadiazole precursor.[6]

Step 1: Synthesis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate This intermediate can be prepared by the cyclization of thiosemicarbazide with ethyl oxalyl monochloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[6]

Step 2: Bromination via Sandmeyer Reaction The amino group on the thiadiazole ring can be converted to a bromo group.

  • Diazotization: The starting amino-thiadiazole is dissolved in an appropriate solvent. A nitrite source, such as tert-butyl nitrite, is added to form the diazonium salt intermediate.

  • Bromination: A bromine source, typically copper(II) bromide (CuBr₂), is then introduced to the reaction mixture. The diazonium group is displaced by a bromine atom.

  • Workup and Purification: The reaction is quenched, and the product is extracted using an organic solvent like ethyl acetate. The crude product is then purified, typically by column chromatography, to yield the final brominated compound.[7]

This general protocol highlights a reliable method for accessing brominated thiadiazole scaffolds, which are key intermediates in organic synthesis.

Safety and Handling

Although a specific Safety Data Sheet (SDS) for Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate is not widely available, data from structurally related compounds provide essential guidance for safe handling.

Potential Hazards:

  • Skin and Eye Irritation: Brominated organic compounds and thiadiazole derivatives are often irritating to the skin and eyes.[8] Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may be harmful.[8][9]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

The true value of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate lies in its potential as a versatile building block. The presence of the reactive bromomethyl group allows for the systematic introduction of diverse functionalities, enabling the construction of compound libraries for high-throughput screening.

The thiadiazole core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as:

  • Antimicrobial Agents: The thiadiazole nucleus is present in various compounds with potent antibacterial and antifungal activities.[3]

  • Anticancer Agents: Certain thiadiazole derivatives have been investigated as inhibitors of key kinases, such as c-Met, which are implicated in cancer progression.[6]

  • Anti-inflammatory Agents: The scaffold has been incorporated into molecules designed to have analgesic and anti-inflammatory effects.[1]

By leveraging the reactivity of the bromomethyl group, researchers can conjugate this thiadiazole carboxylate moiety to other pharmacophores or biomolecules, exploring new chemical space in the quest for novel therapeutics.

References

  • Remizov, Y. O., Pevzner, L. M., Petrov, M. L., & Ponyaev, A. I. (2015). Synthesis of Ethyl 4-(1,2,3-Thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate and Its Reactions with Nucleophiles. Russian Journal of General Chemistry, 85(10), 2354-2361.
  • Miao, W., et al. (2023). Benzo[1,2-d:4,5-d′]bis([5][11]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 28(10), 4169.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Methyl-1,3,4-thiadiazole-2(3H)-thione.
  • NextSDS. (n.d.). Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • MilliporeSigma. (2025).
  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Fisher Scientific. (2025).
  • ChemSupply. (n.d.).
  • Singh, P., et al. (2014). Review on biological activities of 1,3,4-thiadiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1-7.
  • Cayman Chemical. (2024).
  • Lv, P-C., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113168.
  • Al-Ghorbani, M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 1-15.
  • Cayman Chemical. (2025). Safety Data Sheet for 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt).
  • SpectraBase. (n.d.). Ethyl 2(2-pyridyl)-4-(bromomethyl)thiazole-5-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of C. Ethyl Thiazole-5-carboxylate. Retrieved from [Link]

  • Al-Amiery, A. A. (2016). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Advanced Sciences and Engineering Technologies, 1(1), 1-15.
  • Santa Cruz Biotechnology. (n.d.).
  • Vensel Publications. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 65-72.
  • Siddiqui, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives, 3(1), 21-29.
  • NextSDS. (n.d.). ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate — Chemical Substance Information. Retrieved from [Link]

Sources

Comprehensive Technical & Safety Guide: Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate (CAS: 80022-72-6) is a highly versatile, electrophilic building block utilized extensively in the synthesis of bioactive heterocycles. The 1,2,3-thiadiazole core is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of antiviral, antibacterial, and anticancer therapeutics due to its unique hydrogen-bonding profile and metabolic stability [1].

However, the presence of the reactive bromomethyl group imparts severe hazard characteristics. It functions as a potent alkylating agent, a corrosive lachrymator, and an acute respiratory irritant. In my experience overseeing medicinal chemistry workflows, the mishandling of activated organobromides is a leading cause of preventable laboratory incidents. This whitepaper transcends standard Safety Data Sheet (SDS) compliance by detailing the mechanistic causality behind the compound's toxicity and providing self-validating experimental protocols for its safe and effective application.

Physicochemical Properties & Hazard Profiling

To effectively control the risks associated with this compound, we must first understand its quantitative physicochemical parameters. The electron-withdrawing nature of both the thiadiazole ring and the adjacent ethyl ester significantly activates the carbon-bromine bond, lowering the activation energy required for nucleophilic substitution [2].

Property / HazardValue / ClassificationOperational Implication
CAS Number 80022-72-6Unique identifier for inventory and SDS tracking.
Molecular Formula C₆H₇BrN₂O₂SContains a heavy halogen; sensitive to photolytic and thermal degradation.
Molecular Weight 251.10 g/mol Used for stoichiometric calculations in synthetic workflows.
SMILES CCOC(=O)C1=C(CBr)SN=N1Indicates the highly activated benzylic-like position of the bromine.
GHS Hazard Class Corrosive, Irritant, LachrymatorRequires handling in a Class II Type B2 fume hood; destroys mucous membranes.
Reactivity Profile Strong Alkylating AgentReacts exothermically with water, alcohols, amines, and thiols.

Mechanistic Toxicology: The Causality of Hazard

Standard safety data sheets list symptoms (e.g., "causes severe eye irritation"), but as scientists, we must understand the causality of these effects to design better safety systems.

The extreme lachrymatory and corrosive nature of Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate is driven by its electrophilicity. When aerosolized or exposed to biological tissue, the compound rapidly undergoes bimolecular nucleophilic substitution (SN2). The primary biological targets are the free thiol groups (-SH) of cysteine residues and the thioether groups of methionine residues present in cellular proteins [3].

Specifically, the acute tearing and pain response (lachrymation) is triggered when the compound alkylates the cysteine residues of the TRPA1 ion channel located in the sensory neurons of the eyes and respiratory tract. This covalent modification forces the ion channel open, causing a massive influx of calcium ions ( Ca2+ ), which depolarizes the neuron and fires an acute pain signal to the brain [3].

G A Ethyl 5-bromomethyl- thiadiazole-4-carboxylate C Rapid SN2 Alkylation A->C B Biological Nucleophiles (Cys/Met, DNA) B->C D TRPA1 Channel Activation C->D E Acute Lachrymation & Tissue Damage D->E

Caption: Mechanism of bromomethyl-induced TRPA1 activation and tissue alkylation.

Laboratory Handling & Self-Validating Quenching Protocols

Because of its potent alkylating ability, standard disposal methods are insufficient. Pouring unreacted bromomethyl compounds into aqueous waste can lead to the slow generation of hydrobromic acid (HBr) and cross-reactions with other waste constituents.

Every protocol involving this compound must be a self-validating system . This means the workflow inherently proves its own safety before the process is considered complete.

Step-by-Step Safe Handling & Disposal Workflow
  • Environmental Control: Conduct all weighing and transferring inside a certified fume hood. If the material is highly pure (crystalline), static charge can cause aerosolization. Use an anti-static gun on your spatulas and weigh boats.

  • PPE Selection: Standard nitrile gloves offer limited breakthrough time against reactive organobromides. Double-gloving with a heavy-duty nitrile or neoprene outer glove is mandatory.

  • Active Quenching (The Core Safety Step): Upon completion of your reaction, do not simply wash the glassware. Submerge all contaminated spatulas, vials, and reaction vessels in a quenching bath consisting of 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) or a 1M solution of a cheap, water-soluble amine (e.g., ethanolamine). The thiosulfate acts as a soft nucleophile, rapidly and safely displacing the bromine to form a harmless Bunte salt.

  • TLC Validation (Self-Validation): Do not assume the quench is complete based on time. Spot the quenched mixture on a silica Thin Layer Chromatography (TLC) plate alongside a reference standard of the starting material. Only when the UV-active spot corresponding to the bromomethyl starting material is completely absent can the mixture be safely relegated to standard aqueous waste.

Workflow S1 1. Fume Hood Setup & PPE Verification S2 2. Inert Atmosphere Reaction Execution S1->S2 S3 3. Active Quenching (Na2S2O3 / Amine) S2->S3 S4 4. TLC Validation (Confirm SM Depletion) S3->S4 S5 5. Safe Aqueous Waste Disposal S4->S5

Caption: Self-validating workflow for the safe handling and disposal of alkylating agents.

Synthetic Utility & Experimental Workflows

Despite its hazards, Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate is an indispensable tool for drug discovery. It is primarily used to append the 1,2,3-thiadiazole pharmacophore onto complex molecules via SN2 coupling with amines, phenols, or thiols [4].

Protocol: Nucleophilic Substitution with a Secondary Amine

This protocol describes the synthesis of a tertiary amine derivative, a common motif in antiviral drug development.

Reagents:

  • Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert Nitrogen ( N2​ ) or Argon gas.

  • Dissolution: Dissolve 1.0 mmol of the thiadiazole building block in 10 mL of anhydrous THF.

  • Base Addition: Add 2.0 mmol of DIPEA to the stirring solution. Causality note: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HBr byproduct without competing for the electrophilic carbon.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality note: The SN2 reaction is highly exothermic; cooling prevents thermal degradation of the thiadiazole ring and minimizes side reactions.

  • Amine Addition: Add the secondary amine dropwise over 5 minutes.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress via LC-MS or TLC until the starting material is consumed.

  • Workup: Quench the reaction with 10 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

References

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update Source: MDPI (Molecules) URL:[Link]

  • Phenacyl Bromide (Organobromide Alkylating Agents & TRPA1 Activation) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole Source: National Center for Biotechnology Information (PMC) URL:[Link]

solubility of Ethyl 5-bromomethyl-thiadiazole-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Dynamics and Empirical Solubility Determination of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate

Introduction and Chemical Context

Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate (CAS: 80022-72-6) is a highly specialized, electrophilic intermediate utilized extensively in the synthesis of thiadiazole-based pharmaceuticals and agrochemicals[1]. With a molecular weight of 251.1 g/mol , its structure presents a unique solvation challenge: it combines a polarizable, heteroaromatic 1,2,3-thiadiazole core, a moderate-polarity ethyl ester group, and a highly reactive, lipophilic bromomethyl moiety[1].

For drug development professionals and synthetic chemists, understanding the solubility profile of this compound is not merely about maximizing concentration—it is about balancing thermodynamic solubility with chemical stability. Choosing the wrong solvent can lead to rapid degradation via solvolysis, destroying the reactive bromomethyl handle before downstream synthesis can occur[2]. This whitepaper provides an in-depth analysis of its solubility in organic solvents, grounded in predictive thermodynamics, and outlines a self-validating empirical protocol for accurate solubility determination.

Predictive Solvation Thermodynamics: The Hansen Approach

To predict the miscibility of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate without wasting valuable material in trial-and-error screening, we apply the Hansen Solubility Parameters (HSP) theory. HSP deconstructs the cohesive energy of a molecule into three coordinated forces: dispersion ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[3][4].

The thiadiazole ring contributes significantly to the dispersion and polar parameters, while the ester acts as a hydrogen bond acceptor. However, the bromomethyl group lacks hydrogen bond donating capacity and is highly hydrophobic. Therefore, solvents with high δD​ and moderate δP​ , but low δH​ , are theoretically ideal for maximizing solubility while maintaining the structural integrity of the compound.

Table 1: Predictive Solubility and Stability Profile in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityChemical StabilityCausality / Mechanism
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, AcetoneHigh (>100 mg/mL)Excellent Matches the dipole moment of the thiadiazole core without providing nucleophilic lone pairs that could attack the bromomethyl group.
Strong Polar Aprotic DMF, DMSO, NMPVery High Moderate to Poor High solubility, but DMSO can act as an oxidant (Kornblum oxidation), and DMF can degrade the bromomethyl group upon heating.
Non-Polar Hexanes, Heptane, TolueneLow (<10 mg/mL)Excellent Insufficient polar interactions ( δP​ ) to overcome the crystal lattice energy of the polar thiadiazole-carboxylate core.
Polar Protic Methanol, Ethanol, IsopropanolModerate Very Poor Protic solvents act as nucleophiles, leading to rapid solvolysis (etherification) of the bromomethyl group[2][5].

The Causality of Solvent Selection: The Threat of Solvolysis

A critical error in early-stage drug development is treating solubility as a purely physical phenomenon. For Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate, solubility is inextricably linked to chemical reactivity.

When dissolved in polar protic solvents (e.g., ethanol), the solvent molecules surround the electrophilic carbon of the bromomethyl group. The high dielectric constant of the solvent stabilizes the leaving bromide ion, facilitating either an SN​1 or SN​2 nucleophilic substitution[5]. This solvolysis pathway converts the valuable bromomethyl intermediate into an inactive ethoxymethyl derivative, accompanied by the generation of hydrobromic acid (HBr)[2].

Solvolysis A Target Compound (Bromomethyl) C Nucleophilic Substitution (SN1/SN2) A->C B Protic Solvent (e.g., EtOH) B->C D Solvolysis Product (Ether) + HBr C->D

Solvolysis degradation pathway in protic solvents.

Expert Insight: Always prepare stock solutions of this compound in dry, aprotic solvents (like anhydrous DCM or acetonitrile) and store them at sub-ambient temperatures to suppress background reactivity.

Empirical Determination Protocol: A Self-Validating System

While predictive models are useful, regulatory submissions and precise synthetic scale-ups require empirical data. Because the solubility of this compound in organic solvents is anticipated to be well above 10 mg/L, the Shake-Flask Method (adapted from OECD Test Guideline 105) is the gold standard[6][7].

However, standard shake-flask protocols often fail to account for the degradation of reactive intermediates. To ensure Trustworthiness, the protocol below is designed as a self-validating system . By coupling the shake-flask method with HPLC-UV analysis rather than simple gravimetry, we can independently verify both thermodynamic equilibrium and chemical stability[8].

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate (approx. 500 mg) to 2 mL of the target organic solvent in a tightly sealed, amber glass vial (to prevent photolytic degradation).

  • Temperature-Controlled Equilibration: Place the vials in an isothermal shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 150 RPM.

  • The Self-Validation Sampling (Crucial Step): Withdraw 100 µL aliquots at three distinct time points: 24 hours, 48 hours, and 72 hours. Causality: If the concentration increases between 24h and 48h, equilibrium was not yet reached. If the concentration of the parent peak decreases between 48h and 72h, the compound is degrading in the solvent, and the "solubility" value is physically invalid.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes at 25°C. Causality: Centrifugation is strictly preferred over syringe filtration. The hydrophobic bromomethyl group can bind non-specifically to PTFE or Nylon filter membranes, artificially lowering the measured concentration[7].

  • HPLC-UV Quantification: Dilute the supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) and inject it into an HPLC system equipped with a C18 column and a UV detector (set to the λmax​ of the thiadiazole ring, typically around 254 nm). Quantify against a freshly prepared standard calibration curve[8].

G N1 Prepare Saturated Solution N2 Equilibration (25°C) Shake-Flask Method N1->N2 N3 Equilibrium Check (ΔConc < 5% over 24h) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 Yes N6 Continue Agitation or Flag Degradation N3->N6 No N5 HPLC-UV Quantification N4->N5 N6->N2

Shake-Flask to HPLC-UV empirical solubility workflow.

Conclusion

The solubility of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate cannot be treated in isolation from its chemical reactivity. While it exhibits excellent solubility in polar aprotic solvents like DCM and ethyl acetate, researchers must rigorously avoid protic environments that induce solvolysis. By employing the self-validating Shake-Flask/HPLC-UV protocol outlined above, scientists can generate highly accurate, reproducible solubility data that guarantees both the physical state and the chemical integrity of this vital synthetic intermediate.

References

  • Guidechem. CAS 80022-72-6 | Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate Properties & Safety Data.1

  • National Institutes of Health (NIH). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.6

  • American Chemical Society (ACS). Screening Solvents Based on Hansen Solubility Parameter Theory.3

  • Technical University of Denmark (DTU). Determining the water solubility of difficult-to-test substances: A tutorial review.7

  • ResearchGate. High-accuracy water solubility determination using log KOW from different methods.8

  • National Institutes of Health (PMC). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.4

  • National Institutes of Health (PMC). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide.2

  • Beilstein Journals of Organic Chemistry. Solvolysis mechanisms in protic solvents.5

Sources

Reactivity of the Bromomethyl Group in Thiadiazole Compounds: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiadiazole core (encompassing 1,3,4-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole isomers) is a privileged scaffold in medicinal chemistry, frequently utilized for its bioisosteric equivalence to pyrimidines and oxadiazoles. When functionalized with a bromomethyl group, the thiadiazole ring becomes an exceptionally potent electrophile. This guide explores the stereoelectronic fundamentals, comparative reactivity, and validated protocols for leveraging bromomethyl-thiadiazoles in complex nucleophilic substitution ( SN​2 ) workflows.

Stereoelectronic Activation of the Bromomethyl Group

The enhanced reactivity of the bromomethyl moiety attached to a thiadiazole ring is fundamentally driven by the electron-deficient nature of the heterocycle[1]. The presence of three electronegative heteroatoms (two nitrogens and one sulfur) exerts a profound inductive (-I) and mesomeric (-M) pull.

Causality in Reactivity: This electronic withdrawal significantly increases the partial positive charge ( δ+ ) on the benzylic-like carbon of the bromomethyl substituent. Consequently, the lowest unoccupied molecular orbital (LUMO) of the C-Br bond is lowered in energy, accelerating the rate of nucleophilic attack compared to standard benzylic systems. This allows for rapid substitution under mild conditions, minimizing the thermal degradation of sensitive substrates[1].

G T Thiadiazole Core (Electron-Deficient) B Bromomethyl Group (-CH2Br) T->B Strong -I / -M Effect E Lowered C-Br LUMO (High Electrophilicity) B->E Bond Polarization S Accelerated SN2 Reaction Rate E->S Favorable Orbital Overlap

Logical flow of electronic activation in bromomethyl-thiadiazoles.

Reaction Dynamics: SN​2 Pathways and Solvent Effects

The primary reaction pathway for bromomethyl-thiadiazoles is bimolecular nucleophilic substitution ( SN​2 ). Because the primary carbon is sterically unhindered and bromide is an excellent leaving group, SN​1 and elimination (E2) pathways are effectively suppressed.

Solvent and Base Selection (Causality): When reacting with nucleophiles like amines, phenols, or thiols, the choice of solvent and base dictates the success of the substitution:

  • Polar Aprotic Solvents (DMF, MeCN): Solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are preferred because they solvate the counter-cations (e.g., K+ , Cs+ ) effectively while leaving the nucleophilic anions "naked" and highly reactive. This is critical when synthesizing complex dual agonists, such as PPAR α/δ targeting compounds[2].

  • Phase-Transfer Catalysis (PTC): For highly water-soluble nucleophiles (like thiolates), a biphasic system ( H2​O / CH2​Cl2​ ) with tetrabutylammonium bromide (TBAB) is ideal. TBAB acts as a phase-transfer catalyst, shielding the thiolate anion as it moves into the organic phase. This prevents the competitive aqueous hydrolysis of the highly reactive bromomethyl group, driving the reaction to completion[3].

Workflow Step1 Step1 Step2 Phase Transfer TBAB shields Thiolate Step1->Step2 Step3 Organic Phase SN2 with Thiadiazole-CH2Br Step2->Step3 Step4 Product Isolation Thioether Formation Step3->Step4

Phase-transfer catalyzed workflow for thioether synthesis.

Comparative Reactivity Data

To benchmark the reactivity of bromomethyl-thiadiazoles, we compare them against other standard electrophiles. The quantitative data highlights the superior yields and milder conditions afforded by the thiadiazole system.

ElectrophileNucleophileSolventBase/CatalystTemp (°C)Time (h)Yield (%)
5-(Bromomethyl)-1,3,4-thiadiazoleThiolate (R-S⁻) CH2​Cl2​ / H2​O K2​CO3​ / TBAB252485-92
5-Bromomethyl-3-(4-trifluoromethoxyphenyl)-1,2,4-thiadiazolePhenoxide (Ar-O⁻)DMF K2​CO3​ 251268-74
3-Bromo-5-(bromomethyl)-1,2,4-oxadiazolePiperidineMeCNNone (Excess Amine)252485
Benzyl Bromide (Reference)PiperidineMeCNNone252460-70

Table 1: Quantitative comparison of SN​2 reactivity profiles. Data synthesized from1 and 2.

Validated Experimental Protocols

Protocol A: Synthesis of Symmetrical Bis-Thio Scaffolds via Phase-Transfer Catalysis

Reference standard adapted from 3. This protocol describes the synthesis of sulfur-bridged thiadiazole scaffolds, crucial for developing antimicrobial agents.

  • Deprotonation: In a 50 mL round-bottom flask, dissolve 5-methyl-2-sulfanyl-1,3,4-thiadiazole (1.0 mmol) in 10 mL of aqueous K2​CO3​ (0.5 M). Stir at room temperature for 30 minutes to generate the highly nucleophilic thiolate anion.

  • Catalyst Addition: Add 0.1 mmol of Tetrabutylammonium bromide (TBAB) to the aqueous mixture. Causality: TBAB is selected for its high stability in basic aqueous media and proven effectiveness in S-alkylation, facilitating the transfer of the thiolate into the organic phase.

  • Electrophile Addition: Slowly add a solution of the target bromomethyl-thiadiazole (0.45 mmol) dissolved in 10 mL of dichloromethane ( CH2​Cl2​ ).

  • Biphasic Reaction: Vigorously stir the biphasic mixture at room temperature ( 25∘C ) for 24 hours. The phase-transfer mechanism ensures rapid SN​2 substitution while protecting the bromomethyl group from hydrolysis.

  • Workup: Separate the organic layer, extract the aqueous layer twice with CH2​Cl2​ (2 x 10 mL), dry the combined organic phases over anhydrous Na2​SO4​ , and concentrate under vacuum. Purify via silica gel chromatography.

Protocol B: O-Alkylation for the Synthesis of PPAR α/δ Agonists

Reference standard adapted from 2 and 4. This protocol outlines the coupling of a bromomethyl-1,2,4-thiadiazole with a phenol derivative, a critical step in synthesizing dual agonists for metabolic disorders.

  • Preparation: To a solution of 5-bromomethyl-3-(4-trifluoromethoxyphenyl)-1,2,4-thiadiazole (1.0 eq, 0.32 mmol) in anhydrous DMF (5 mL), add the target phenol/hydroxybenzamide (1.0 eq, 0.32 mmol).

  • Base Activation: Add anhydrous potassium carbonate ( K2​CO3​ ) (3.5 eq, 1.13 mmol). Causality: A large excess of K2​CO3​ is used to rapidly neutralize the generated HBr, preventing acid-catalyzed degradation of the thiadiazole ring and driving the equilibrium toward the ether product.

  • Reaction: Stir the mixture at 25∘C for 12 hours under a nitrogen atmosphere to prevent oxidative side reactions.

  • Isolation: Evaporate the DMF to dryness under high vacuum. Re-suspend the residue in 30 mL of water and extract with ethyl acetate (3 x 20 mL). Dry over Na2​SO4​ , filter, and concentrate.

References

  • Taylor & Francis. "Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, and triazine-based heterocyclic scaffolds." 3

  • Benchchem. "Comparative Reactivity Analysis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole and Other Electrophiles in Nucleophilic Substitution." 1

  • ACS Publications. "Synthesis and Identification of [1,2,4]Thiadiazole Derivatives as a New Series of Potent and Orally Active Dual Agonists of Peroxisome Proliferator-Activated Receptors α and δ." 2

  • French-Ukrainian Journal of Chemistry. "Reactions of methanone: A New Synthesis of [1,3]Thiazolo." 5

  • Google Patents (WO2009037485A1). "Antibacterial agents." 4

Sources

Electrophilic Substitution and Reactivity Profiling of the 1,2,3-Thiadiazole Ring: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-thiadiazole ring is a five-membered, π-excessive heteroaromatic system that presents a highly counterintuitive reactivity profile. Despite being classified as π-excessive due to the presence of six π-electrons delocalized over five atoms, the strong electron-withdrawing nature of the three adjacent heteroatoms (S–N–N) drastically depletes the electron density at the carbon centers[1]. Consequently, traditional electrophilic aromatic substitution (EAS)—such as nitration, sulfonation, or Friedel-Crafts alkylation—at the carbon atoms is exceptionally rare. Instead, the reactivity of the 1,2,3-thiadiazole ring towards electrophiles is almost entirely dictated by the nitrogen atoms, leading to quaternization, or necessitates base-induced ring cleavage to generate highly reactive intermediates[2].

This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for researchers and drug development professionals seeking to functionalize the 1,2,3-thiadiazole scaffold.

Electronic Structure and the Electrophilic Resistance Paradigm

To understand the reactivity of 1,2,3-thiadiazole, one must analyze its π-electron density distribution. Quantum chemical mapping reveals that the electron density is localized primarily on the sulfur atom, followed by the two nitrogen atoms. The carbon atoms (C4 and C5) are severely electron-deficient[1].

Because electrophilic substitution requires a nucleophilic carbon center to attack the incoming electrophile, the parent 1,2,3-thiadiazole ring is virtually inert to standard EAS conditions at C4 and C5[1].

  • C4 Position: Resistant to electrophilic attack.

  • C5 Position: Highly electron-deficient; it is the preferential site for nucleophilic attack rather than electrophilic attack[1].

The Exception of Fused or Activated Systems: Electrophilic substitution on the carbon atoms can only be achieved if the ring is substituted with strong electron-donating groups (e.g., an amino group at C5) or if the thiadiazole is fused to a more reactive aromatic system. For example, in [1,2,3]thiadiazolo[3,4-c]benzimidazoles, electrophilic nitration and bromination occur exclusively on the fused benzene ring, leaving the thiadiazole core intact[3].

Mechanistic Pillar I: N-Alkylation and Quaternization

Because the carbon atoms are deactivated, electrophiles preferentially attack the nitrogen atoms (N2 and N3). The reaction of 1,2,3-thiadiazoles with hard electrophiles, such as alkyl halides or dimethyl sulfate, results in N-alkylation (quaternization)[2].

This reaction typically yields a mixture of 2-alkyl- and 3-alkyl-1,2,3-thiadiazolium salts. The regioselectivity is governed by a delicate balance between the slightly higher inherent nucleophilicity of N3 and the steric hindrance imposed by substituents at the C4 position[1].

G SM 1,2,3-Thiadiazole (Parent Ring) Reagent Dimethyl Sulfate (Me2SO4) SM->Reagent Electrophilic Attack at N P1 2-Methyl-1,2,3- thiadiazolium salt Reagent->P1 Attack at N-2 P2 3-Methyl-1,2,3- thiadiazolium salt Reagent->P2 Attack at N-3

Mechanism of 1,2,3-thiadiazole quaternization yielding isomeric thiadiazolium salts.

Mechanistic Pillar II: Base-Induced Ring Cleavage and Electrophilic Trapping

Since direct electrophilic functionalization at the carbon atoms is unfeasible, synthetic chemists utilize a workaround: the base-induced generation of an alkynylthiolate anion.

When a 1,2,3-thiadiazole (unsubstituted at C5) is treated with a strong base like n-butyllithium, the relatively acidic C5 proton is removed. This triggers an immediate and irreversible ring cleavage. The weak S–N bond breaks, and the molecule extrudes nitrogen gas (N₂), providing a massive thermodynamic driving force. The resulting intermediate is a highly reactive alkynylthiolate anion, which acts as a powerful nucleophile that can be trapped by various carbon electrophiles (e.g., alkyl halides) to form 1-alkynyl thioethers[4].

G SM 1,2,3-Thiadiazole Base Strong Base (n-BuLi, -60°C) SM->Base Deprotonation at C5 Intermediate1 C5-Lithio Intermediate Base->Intermediate1 Intermediate2 Alkynylthiolate Anion + N2 (gas) Intermediate1->Intermediate2 Ring Cleavage & N2 Extrusion Electrophile Electrophile (R-X) Intermediate2->Electrophile Nucleophilic Attack Product 1-Alkynyl Thioether Electrophile->Product SN2 Trapping

Base-induced ring cleavage of 1,2,3-thiadiazole followed by electrophilic trapping.

Quantitative Data Summary: Reactivity Profile

The following table summarizes the atom-specific reactivity of the 1,2,3-thiadiazole ring, providing a predictive framework for synthetic planning[1],[2].

PositionAtom TypeRelative Electron DensityReactivity Profile towards Electrophiles
1 Sulfur (S)HighestUnreactive to standard electrophiles; acts as a π-electron donor to the ring system.
2 Nitrogen (N)HighPrimary site for electrophilic attack. Readily undergoes N-alkylation/quaternization.
3 Nitrogen (N)HighCompetitive site for electrophilic attack. Yields isomeric mixtures with N2-alkylation.
4 Carbon (C)Low (Deficient)Highly resistant to EAS. Requires strongly activating substituents (e.g., -NH₂) to react.
5 Carbon (C)Lowest (Deficient)Inert to EAS. Primary site for nucleophilic attack and base-catalyzed deprotonation.

Validated Experimental Protocols

Protocol A: Synthesis of 2- and 3-Methyl-1,2,3-thiadiazolium Salts via Quaternization

Causality & Design: Dimethyl sulfate is utilized as a highly reactive, hard electrophile to force the quaternization of the deactivated ring. The reaction is performed neat or in a polar aprotic solvent to stabilize the developing transition state of the salt[1],[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, nitrogen-flushed 50 mL round-bottom flask, dissolve 10.0 mmol of the parent 1,2,3-thiadiazole in 10 mL of anhydrous acetonitrile.

  • Electrophile Addition: Dropwise, add 12.0 mmol (1.2 equivalents) of dimethyl sulfate (Caution: highly toxic alkylating agent; perform in a fume hood with appropriate PPE).

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 80 °C for 12 hours. The elevated temperature is required to overcome the activation energy barrier of the weakly nucleophilic nitrogen atoms.

  • Isolation: Cool the mixture to room temperature. Add 20 mL of cold diethyl ether to precipitate the thiadiazolium salts.

  • Purification: Filter the precipitate under a vacuum. The resulting solid is a mixture of 2-methyl and 3-methyl-1,2,3-thiadiazolium methyl sulfate salts. Separation of the regioisomers can be achieved via fractional crystallization from ethanol/ether mixtures or specialized ion-exchange chromatography.

Protocol B: Synthesis of 1-Alkynyl Thioethers via Base-Induced Cleavage

Causality & Design: Direct electrophilic attack on carbon is impossible, so the ring is deliberately destroyed to generate a potent nucleophile. Temperature control at -60 °C is absolutely critical; if the temperature rises before the electrophile is added, the lithiated intermediate will undergo uncontrolled polymerization rather than clean nitrogen extrusion[4].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 5.0 mmol of 4-phenyl-1,2,3-thiadiazole and 20 mL of anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -60 °C.

  • Deprotonation & Cleavage: Slowly add 5.5 mmol (1.1 equivalents) of n-butyllithium (2.5 M in hexanes) dropwise via syringe over 10 minutes. Observe the evolution of nitrogen gas (bubbling), indicating the successful cleavage of the ring into the lithium phenylethynylthiolate intermediate.

  • Electrophilic Trapping: Stir for 15 minutes at -60 °C to ensure complete N₂ extrusion. Then, rapidly inject 6.0 mmol (1.2 equivalents) of the target electrophile (e.g., methyl iodide).

  • Quenching & Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction with 10 mL of saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting 1-alkynyl thioether via silica gel flash chromatography.

Sources

Methodological & Application

Application Note: Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate as a Privileged Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and agrochemical development scientists.

Executive Summary

Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate (CAS: 80022-72-6) is a highly versatile, bifunctional building block utilized extensively in the discovery of novel agrochemicals and pharmaceuticals. Featuring a highly electron-deficient 1,2,3-thiadiazole core, an electrophilic bromomethyl group at the C5 position, and an orthogonally reactive ethyl ester at the C4 position, this intermediate enables rapid parallel synthesis of complex molecular architectures.

This application note details the mechanistic rationale behind its reactivity, provides self-validating protocols for its functionalization, and outlines its critical role in synthesizing plant defense elicitors and antimicrobial agents.

Chemical Profile & Mechanistic Rationale

Structural Advantages of the 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole ring is a privileged heterocyclic scaffold. In agrochemistry, it acts as a synthetic functional analog of Salicylic Acid (SA), capable of triggering Systemic Acquired Resistance (SAR) in plants [1]. In medicinal chemistry, it serves as a bioisostere for various aromatic rings, offering improved metabolic stability and unique hydrogen-bonding profiles.

Reactivity of the 5-Bromomethyl and 4-Carboxylate Groups

The intermediate is synthesized via the Hurd-Mori reaction (cyclization of hydrazones with thionyl chloride) followed by Wohl-Ziegler radical bromination[2].

  • The C5-Bromomethyl Group: The electron-withdrawing nature of both the thiadiazole ring and the adjacent C4 ester highly activates the C5-methyl group. Radical bromination using N-bromosuccinimide (NBS) is highly regioselective. The resulting bromomethyl group is an exceptional electrophile, primed for bimolecular nucleophilic substitution ( SN​2 ) by amines, thiols, and alcohols.

  • The C4-Ethyl Ester: Acts as a stabilizing electron-withdrawing group during SN​2 reactions and can be subsequently hydrolyzed to a carboxylic acid or directly converted into an amide for further pharmacophore expansion.

G A Hydrazone Precursor B Ethyl 5-methyl-1,2,3- thiadiazole-4-carboxylate A->B Hurd-Mori Cyclization (SOCl2) C Ethyl 5-bromomethyl-1,2,3- thiadiazole-4-carboxylate (Target Intermediate) B->C Radical Bromination (NBS, AIBN) D S-linked/N-linked Thiadiazole Derivatives C->D SN2 Substitution (R-SH / R-NH2, Base)

Figure 1: Synthetic workflow from hydrazone precursor to functionalized 1,2,3-thiadiazole derivatives.

Experimental Protocols

Protocol A: Synthesis of the Intermediate via Radical Bromination

This protocol describes the upstream generation of the bromomethyl intermediate from its 5-methyl precursor [3].

Reagents:

  • Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Solvent: Trifluorotoluene (green alternative to CCl4​ )

Step-by-Step Methodology:

  • Initiation: Dissolve the 5-methyl thiadiazole precursor in anhydrous trifluorotoluene. Add NBS and AIBN at room temperature. Causality: AIBN acts as a radical initiator. NBS provides a low, steady concentration of Br2​ , which ensures substitution at the activated methyl group rather than unwanted electrophilic addition to the ring.

  • Propagation: Reflux the mixture (approx. 80-90°C) under an inert atmosphere ( N2​ or Ar) for 4-6 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The reaction is self-validating when the succinimide byproduct floats to the surface of the solvent, indicating the consumption of the heavier NBS.

  • Workup: Cool the mixture to 0°C and filter off the insoluble succinimide. Wash the filtrate with saturated aqueous NaHCO3​ and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography to yield Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate.

Protocol B: Downstream Functionalization via SN​2 Thioether Formation

This protocol details the coupling of the intermediate with a thiol to generate potential agrochemical elicitors.

Reagents:

  • Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate (1.0 eq)

  • Aryl/Alkyl Thiol (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ ) (1.5 eq)

  • Solvent: Anhydrous Acetonitrile ( CH3​CN )

Step-by-Step Methodology:

  • Nucleophile Activation: Suspend K2​CO3​ in acetonitrile and add the thiol. Stir for 15 minutes at room temperature. Causality: K2​CO3​ is chosen specifically because it is a mild base; it is strong enough to deprotonate the thiol (forming a highly nucleophilic thiolate) but weak enough to prevent the hydrolysis of the sensitive C4 ethyl ester.

  • Substitution: Dropwise add a solution of the bromomethyl intermediate in acetonitrile to the activated thiolate mixture.

  • Reaction: Stir at room temperature for 2-3 hours. The highly electrophilic nature of the bromomethyl group allows the reaction to proceed smoothly without heating.

  • Validation & Workup: The formation of a white precipitate ( KBr ) serves as a visual confirmation of the substitution. Quench with distilled water to dissolve the salts and extract with Ethyl Acetate (3x). The aqueous wash inherently removes unreacted K2​CO3​ and water-soluble thiols, validating the purity of the organic phase.

Quantitative Data: Reactivity Profile

The following table summarizes the typical reactivity of Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate with various nucleophiles to guide parallel synthesis campaigns.

Nucleophile TypeReagent ExampleBase / SolventTemp / TimeTypical YieldPrimary Application
Thiols (R-SH) 4-Chlorothiophenol K2​CO3​ / CH3​CN RT / 2 h85 - 92%Agrochemical Elicitors
Primary Amines Benzylamine Et3​N / THF40°C / 4 h75 - 82%Antibacterial Agents
Secondary Amines Morpholine K2​CO3​ / DMFRT / 3 h80 - 88%Anticancer Scaffolds
Alcohols (R-OH) Phenol Cs2​CO3​ / DMF60°C / 6 h65 - 75%Bioisosteric Linkers

Biological Mechanism of Action: Systemic Acquired Resistance (SAR)

Derivatives synthesized from this intermediate are heavily utilized in agriculture because the 1,2,3-thiadiazole moiety acts as a functional mimic of Salicylic Acid (SA) [4].

When applied to crops, these compounds trigger the Systemic Acquired Resistance (SAR) pathway. The elicitor induces a cellular redox shift that reduces the intermolecular disulfide bonds of the NPR1 (Non-expressor of PR genes 1) protein oligomer in the cytoplasm [5]. The resulting NPR1 monomers translocate into the nucleus, where they interact with TGA transcription factors. This interaction activates the expression of Pathogen-Related (PR) genes, conferring broad-spectrum, long-lasting resistance against bacterial, fungal, and viral pathogens [4, 5].

SAR Elicitor 1,2,3-Thiadiazole Elicitor (SA Analog) Redox Cellular Redox Shift (Disulfide Reduction) Elicitor->Redox Triggers NPR1_Olig NPR1 (Oligomer) Cytoplasm Redox->NPR1_Olig Modulates NPR1_Mono NPR1 (Monomer) Cytoplasm NPR1_Olig->NPR1_Mono Reduces Nucleus Nuclear Translocation NPR1_Mono->Nucleus Translocates TGA Interaction with TGA Transcription Factors Nucleus->TGA Binds PR_Genes PR Gene Expression (Broad-Spectrum Resistance) TGA->PR_Genes Activates

Figure 2: Mechanistic signaling pathway of 1,2,3-thiadiazole derivatives inducing Systemic Acquired Resistance (SAR) via NPR1 activation.

References

  • Synthesis of 1,2,3-Thiadiazoles Source: John Wiley & Sons, Inc. URL:[Link]

  • Recent Developments in the Chemistry of 1,2,3-Thiadiazoles Source: Advances in Heterocyclic Chemistry (ResearchGate) URL:[Link]

  • Synthesis of 1,2,3-thiadazolyl imidazole derivatives as neo nicotinic insecticides Source: Heterocyclic Letters URL:[Link]

  • Generation of broad-spectrum disease resistance by overexpression of an essential regulatory gene in systemic acquired resistance Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Systemic acquired resistance in soybean is regulated by two proteins, Orthologous to Arabidopsis NPR1 Source: PubMed Central (PMC) / NIH URL:[Link]

Application Notes and Protocols for the Derivatization of Ethyl 5-bromomethyl-1,3,4-thiadiazole-4-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] Derivatives of this five-membered ring system have demonstrated significant potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[1][2] The inherent aromaticity and the presence of the =N-C-S- moiety contribute to the metabolic stability and diverse biological interactions of these molecules.[1]

This guide provides a comprehensive framework for the synthesis and biological evaluation of a novel library of compounds derived from Ethyl 5-bromomethyl-1,3,4-thiadiazole-4-carboxylate. The strategic introduction of a reactive bromomethyl group at the 5-position provides a versatile anchor point for nucleophilic substitution, allowing for the systematic exploration of chemical space and the generation of a diverse compound library for biological screening.

PART 1: Synthesis and Derivatization

The synthetic strategy involves a two-stage process: the initial synthesis of the core scaffold, Ethyl 5-bromomethyl-1,3,4-thiadiazole-4-carboxylate, followed by its derivatization with a variety of nucleophiles.

Synthesis of Ethyl 5-bromomethyl-1,3,4-thiadiazole-4-carboxylate (Starting Material)

The synthesis of the starting material can be approached via a multi-step sequence, beginning with the construction of the thiadiazole ring followed by functionalization of the methyl group. A plausible and efficient route is outlined below, based on established heterocyclic chemistry principles.

Workflow for the Synthesis of the Starting Material

A Ethyl 2-acetylhydrazine-1-carboxylate C Ethyl 5-methyl-1,3,4-thiadiazole-4-carboxylate A->C Thionation & Cyclization B Lawesson's Reagent B->C F Ethyl 5-bromomethyl-1,3,4-thiadiazole-4-carboxylate C->F Radical Bromination D N-Bromosuccinimide (NBS) D->F E AIBN (initiator) E->F

Caption: Synthesis of the key starting material.

Protocol 1.1.1: Synthesis of Ethyl 5-methyl-1,3,4-thiadiazole-4-carboxylate

This protocol is adapted from general procedures for the synthesis of 1,3,4-thiadiazoles from hydrazides and thionating agents.

  • Materials:

    • Ethyl 2-acetylhydrazine-1-carboxylate

    • Lawesson's Reagent

    • Anhydrous Toluene

    • Silica Gel for column chromatography

    • Ethyl acetate and Hexane (for elution)

  • Procedure:

    • To a stirred solution of Ethyl 2-acetylhydrazine-1-carboxylate (1 eq) in anhydrous toluene, add Lawesson's Reagent (0.5 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford Ethyl 5-methyl-1,3,4-thiadiazole-4-carboxylate.

Protocol 1.1.2: Bromination of Ethyl 5-methyl-1,3,4-thiadiazole-4-carboxylate

This protocol utilizes a standard radical bromination procedure for activated methyl groups.

  • Materials:

    • Ethyl 5-methyl-1,3,4-thiadiazole-4-carboxylate

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄)

    • Saturated sodium thiosulfate solution

    • Brine

  • Procedure:

    • Dissolve Ethyl 5-methyl-1,3,4-thiadiazole-4-carboxylate (1 eq) in CCl₄.

    • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

    • Reflux the mixture for 2-4 hours, monitoring by TLC. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • After completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 5-bromomethyl-1,3,4-thiadiazole-4-carboxylate, which can be used in the next step without further purification or purified by recrystallization if necessary.

Derivatization via Nucleophilic Substitution

The bromomethyl group is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the creation of a diverse library of compounds by varying the nucleophilic partner.

General Derivatization Workflow

Start Ethyl 5-bromomethyl-1,3,4-thiadiazole-4-carboxylate Product Derivative Library Start->Product Nuc Nucleophile (R-NH₂, R-SH, R-OH) Nuc->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Purification Purification (Column Chromatography/Recrystallization) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for derivatization.

Protocol 1.2.1: Reaction with Amines (N-Nucleophiles)

  • Materials:

    • Ethyl 5-bromomethyl-1,3,4-thiadiazole-4-carboxylate

    • Various primary or secondary amines (e.g., aniline, morpholine, piperidine)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF) or Acetonitrile

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of Ethyl 5-bromomethyl-1,3,4-thiadiazole-4-carboxylate (1 eq) in DMF, add the desired amine (1.2 eq) and potassium carbonate (1.5 eq).

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 1.2.2: Reaction with Thiols (S-Nucleophiles)

  • Materials:

    • Ethyl 5-bromomethyl-1,3,4-thiadiazole-4-carboxylate

    • Various thiols (e.g., thiophenol, benzyl mercaptan)

    • Potassium carbonate (K₂CO₃)

    • Acetone or Acetonitrile

  • Procedure:

    • In a round-bottom flask, dissolve the desired thiol (1.1 eq) and potassium carbonate (1.5 eq) in acetone.

    • To this mixture, add a solution of Ethyl 5-bromomethyl-1,3,4-thiadiazole-4-carboxylate (1 eq) in acetone dropwise.

    • Stir the reaction at room temperature for 6-10 hours, monitoring by TLC.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired thioether derivative.

Protocol 1.2.3: Reaction with Phenols (O-Nucleophiles)

  • Materials:

    • Ethyl 5-bromomethyl-1,3,4-thiadiazole-4-carboxylate

    • Various phenols (e.g., phenol, 4-methoxyphenol)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the desired phenol (1.2 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add Ethyl 5-bromomethyl-1,3,4-thiadiazole-4-carboxylate (1 eq) and continue stirring at 50-60 °C for 12-16 hours.

    • Monitor the reaction by TLC. After completion, cool the mixture and pour it into water.

    • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

Characterization of Synthesized Derivatives

The structure and purity of all synthesized compounds should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the derivatives.[5][6]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.[7]

Derivative Class Typical ¹H NMR Chemical Shift (δ ppm) for -CH₂- group Expected Mass (m/z) for [M+H]⁺
Amine Derivatives4.0 - 5.0Varies based on amine
Thiol Derivatives3.8 - 4.5Varies based on thiol
Phenol Derivatives5.0 - 5.5Varies based on phenol

PART 2: Biological Screening Protocols

The synthesized library of thiadiazole derivatives can be screened for a variety of biological activities. Below are detailed protocols for preliminary anticancer and antimicrobial screening.

In Vitro Anticancer Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[8][9]

Workflow for MTT Assay

A Seed cancer cells in 96-well plate B Add serially diluted thiadiazole derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC₅₀ values G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2.1.1: MTT Assay for Cytotoxicity

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized thiadiazole derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well flat-bottom microplates

  • Procedure:

    • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[1][2]

Protocol 2.2.1: Determination of Minimum Inhibitory Concentration (MIC)

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Synthesized thiadiazole derivatives (dissolved in DMSO)

    • Sterile 96-well microtiter plates

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Compound Dilution: Prepare serial two-fold dilutions of the thiadiazole derivatives in the appropriate broth directly in the 96-well plate.

    • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Microorganism Potential MIC Range for Active Thiadiazoles (µg/mL)
Staphylococcus aureus4 - 64
Escherichia coli8 - 128
Candida albicans16 - 256

Conclusion

The protocols outlined in this application note provide a robust and systematic approach for the synthesis, derivatization, and biological screening of novel compounds based on the Ethyl 5-bromomethyl-1,3,4-thiadiazole-4-carboxylate scaffold. The versatility of the bromomethyl handle allows for the creation of a diverse chemical library, increasing the probability of identifying lead compounds with potent and selective biological activity. Careful execution of these protocols, coupled with rigorous characterization and data analysis, will facilitate the discovery of new therapeutic agents.

References

  • Al-Amiery, A. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PMC. [Link]

  • Bhosale, M. (n.d.). Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Longdom Publishing. [Link]

  • MDPI. (2025). Development and Biological Evaluation of Novel 1,3,4-Thiadiazole Compounds Targeting TNF-α in Cancer Treatment. MDPI. [Link]

  • Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC - NIH. [Link]

  • Zhang, H., et al. (n.d.). Discovery of Matrinic Thiadiazole Derivatives as a Novel Family of Anti-Liver Fibrosis Agents via Repression of the TGFβ/Smad Pathway. PMC. [Link]

  • Reddy, C. S., et al. (n.d.). Columnar Self-assembly of Star-shaped Luminescent Oxadiazole and Thiadiazole derivatives. RSC Publishing. [Link]

  • S.N. College of Pharmacy. (n.d.). Synthesis, Characterization and Antimiccrobial Screening of Some Thiadiazole Derivatives. [Link]

  • Magnetic Resonance in Chemistry. (n.d.). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. [Link]

  • Remizov, Y. O., et al. (n.d.). Synthesis of Ethyl 4-(1,2,3-Thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate and Its Reactions with Nucleophiles. Springer. [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. [Link]

  • Semantic Scholar. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. [Link]

  • MDPI. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. [Link]

Sources

Application Note: Ethyl 5-bromomethyl-thiadiazole-4-carboxylate as a Core Scaffold for Targeted Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of Ethyl 5-bromomethyl-thiadiazole-4-carboxylate (CAS: 80022-72-6) as a versatile and highly reactive building block in oncology drug discovery[1][2]. The thiadiazole pharmacophore is renowned for its mesoionic character, enabling excellent membrane permeability and diverse target engagement[3]. This guide provides validated synthetic workflows, mechanistic insights, and standardized biological screening protocols for developing next-generation thiadiazole-based anticancer agents.

Chemical Profile & Mechanistic Rationale

Ethyl 5-bromomethyl-thiadiazole-4-carboxylate serves as an optimal synthetic intermediate for library generation[2]. The core thiadiazole ring acts as a bioisostere for pyrimidines and oxadiazoles, imparting improved liposolubility and metabolic stability to the resulting active pharmaceutical ingredients (APIs)[3].

  • The Bromomethyl Handle (-CH₂Br): This functional group is highly susceptible to nucleophilic substitution ( SN​2 ). It allows researchers to rapidly append diverse pharmacophores (e.g., amines, thiols, or phenols) to explore structure-activity relationships (SAR) without disrupting the core heterocycle[4][5].

  • The Ethyl Carboxylate Handle (-COOEt): This ester can be hydrolyzed to a carboxylic acid for subsequent amidation, or left intact to serve as a critical hydrogen-bond acceptor within the binding pockets of target kinases[6].

Mechanisms of Action in Oncology

Thiadiazole derivatives synthesized from this core have demonstrated potent anticancer activity through several distinct, targeted pathways:

  • Carbonic Anhydrase (CA IX/XII) Inhibition: Tumor-associated CA isoforms are critical for regulating intracellular pH in hypoxic tumor microenvironments. Thiadiazoles act as selective inhibitors of CA IX, leading to fatal intracellular acidification and apoptosis in cancer cells such as HCT-116 and RXF393[3][7].

  • Akt Kinase Suppression: Specific derivatives induce G1/S and G2/M cell cycle arrest by forming π−π interactions and hydrogen bonds within the active site of Akt. This effectively shuts down the PI3K/Akt survival pathway in lung adenocarcinoma (A549) and glioma (C6) cells[8].

  • Hsp90 Chaperone Inhibition: By binding tightly to the N-terminal domain of Hsp90, thiadiazoles destabilize oncogenic client proteins, showing high efficacy against osteosarcoma (U2OS) and cervical carcinoma (HeLa)[3][9].

Experimental Protocols

Note: As a standard of scientific integrity, the following protocols are designed as self-validating systems. Always run parallel controls to ensure data reliability.

Protocol A: Synthesis of Functionalized Thiadiazole APIs via Nucleophilic Substitution

Objective: To synthesize a library of APIs by reacting Ethyl 5-bromomethyl-thiadiazole-4-carboxylate with various nucleophiles[4]. Causality Insight: We utilize anhydrous Dimethylformamide (DMF) as a polar aprotic solvent because it leaves the nucleophile unsolvated and highly reactive, accelerating the SN​2 displacement of the bromide ion. Potassium Carbonate ( K2​CO3​ ) is selected as a mild, non-nucleophilic base to deprotonate the incoming amine/thiol without causing unwanted hydrolysis of the ethyl ester[5].

  • Preparation: Dissolve 1.0 eq of Ethyl 5-bromomethyl-thiadiazole-4-carboxylate in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Nucleophile Addition: Add 1.2 eq of the desired nucleophile (e.g., substituted aniline or benzyl mercaptan) followed by 2.0 eq of finely powdered anhydrous K2​CO3​ .

  • Reaction & Monitoring (Validation Step): Stir the mixture at room temperature for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The complete disappearance of the starting material validates the end of the reaction.

  • Workup: Quench the reaction with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to yield the functionalized thiadiazole derivative (Typical yield >80%)[4].

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To quantify the anti-proliferative IC50​ of the synthesized thiadiazole derivatives[10]. Causality Insight: A 72-hour incubation period is strictly selected over 24 hours to ensure the compounds have sufficient time to inhibit intracellular targets (like Akt or Hsp90) across multiple cell division cycles, preventing false-negative viability readings[8].

  • Cell Seeding: Harvest logarithmically growing cancer cells (e.g., A549, MCF-7). Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare serial dilutions (0.1 µM to 100 µM) of the thiadiazole derivatives in DMSO. Ensure the final DMSO concentration in the well is <0.5% to prevent solvent-induced cytotoxicity.

  • Controls (Validation Step): Include a vehicle control (0.5% DMSO) to establish the 100% viability baseline, and a positive control (e.g., Doxorubicin or Cisplatin) to validate the assay's dynamic range and cell line sensitivity[8][10].

  • Readout: After 72 hours, add 20 µL of MTT solution (5 mg/mL) per well and incubate for 4 hours. Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

Protocol C: Apoptosis Analysis via Annexin V/PI Flow Cytometry

Objective: To determine whether the cytotoxic effect is driven by programmed apoptosis or non-specific necrosis[11]. Causality Insight: Annexin V binds to phosphatidylserine (PS) which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a definitive, self-validating mechanistic readout[7].

  • Treatment: Treat cells with the calculated IC50​ concentration of the thiadiazole derivative for 48 hours.

  • Harvesting: Collect both floating (dead) and adherent cells using an enzyme-free cell dissociation buffer to preserve delicate membrane integrity.

  • Staining: Wash cells twice with cold PBS. Resuspend in 1X Binding Buffer at 1×106 cells/mL. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Analysis: Incubate for 15 minutes at room temperature in the dark. Analyze immediately via flow cytometry. A shift to the Q4 quadrant (Annexin V+/PI-) confirms early apoptosis, characteristic of Akt/CA IX inhibition[7][8].

Quantitative Efficacy Data

The following table summarizes the comparative in vitro cytotoxic activity of various substituted thiadiazole derivatives against human cancer cell lines, validating the scaffold's broad-spectrum oncological potential[3][7][8][9][10].

Compound Class / SubstitutionTarget Cell LineCancer Type IC50​ (µM)Putative Mechanism
1,2,3-Thiadiazole (4-EtOC6H4 at C5)HeLaCervical Carcinoma0.70Hsp90 Inhibition
1,2,3-Thiadiazole (DHEA-fused)T47DBreast Cancer0.058Apoptosis Induction
1,3,4-Thiadiazole (Spiro-acenaphthylene)RXF393Renal Carcinoma7.01CA IX / XII Inhibition
1,3,4-Thiadiazole (Benzodioxan-linked)A549Lung Adenocarcinoma21.00Akt Pathway Suppression
1,3,4-Thiadiazole (Trifluoromethylphenyl)MCF-7Breast Cancer49.60Apoptosis Induction

Visualizations

SyntheticWorkflow A Ethyl 5-bromomethyl- thiadiazole-4-carboxylate (Core Scaffold) B Nucleophilic Substitution (Amines/Thiols/Phenols) DMF, K2CO3, RT A->B SN2 Reaction C Functionalized Thiadiazole Library B->C Yield > 80% D In Vitro Screening (MTT Assay / Flow Cytometry) C->D IC50 Profiling E Lead Optimization (Targeting CA IX / Akt / Hsp90) D->E Hit Selection

Caption: Synthetic workflow and biological screening pipeline for thiadiazole-based anticancer derivatives.

MoAPathway TD Thiadiazole Derivatives CA9 Carbonic Anhydrase IX (Tumor Hypoxia) TD->CA9 Inhibits AKT Akt Kinase (Survival Pathway) TD->AKT Inhibits HSP Hsp90 Chaperone (Protein Stability) TD->HSP Binds N-terminal pH Intracellular Acidification CA9->pH Disrupts pH balance Apop Apoptosis & Cell Cycle Arrest (G1/S & G2/M) AKT->Apop Caspase Activation HSP->Apop Client Protein Degradation pH->Apop Triggers cell death

Caption: Multi-target mechanistic pathways of thiadiazole derivatives inducing apoptosis in cancer cells.

References

  • 80022-72-6化工百科– 960化工网. Source: chem960.com. 1

  • 80022-72-6 - Sale from Quality Suppliers - Guidechem. Source: guidechem.com. 2

  • Thiadiazole derivatives as anticancer agents - PMC - NIH. Source: nih.gov. 3

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC. Source: nih.gov. 8

  • Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research - Benchchem. Source: benchchem.com.10

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - MDPI. Source: mdpi.com. 7

  • New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances. Source: rsc.org. 11

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC. Source: nih.gov. 4

  • WO2020223548A1 - Inhibiting usp36. Source: google.com. 6

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI. Source: mdpi.com.9

  • Addition of Diazo Compounds ipso-C−H Bond to Carbon Disulfide: Synthesis of 1,2,3-Thiadiazoles under. Source: pku.edu.cn. 5

Sources

Application Note: Synthesis and Evaluation of Novel Antifungal Agents Utilizing Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating incidence of invasive fungal infections (IFIs), compounded by the rapid emergence of multidrug-resistant Candida and Aspergillus strains, necessitates the development of novel antifungal pharmacophores. This application note details a comprehensive, self-validating workflow for utilizing Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate as a bifunctional building block in the rational design of next-generation antifungal agents. By exploiting the bioisosteric properties of the thiadiazole ring, researchers can synthesize potent inhibitors of fungal lanosterol 14α-demethylase (CYP51).

Molecular Design & Strategic Rationale

Azole antifungals (e.g., fluconazole, voriconazole) dominate the clinical landscape, but their widespread use has driven resistance[1]. The 1,2,3-thiadiazole and 1,3,4-thiadiazole rings serve as excellent bioisosteres for the triazole and imidazole rings found in conventional antifungals[1]. The sulfur atom in the thiadiazole core enhances liposolubility, facilitating superior penetration through the complex fungal cell wall[1].

Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate (CAS: 80022-72-6)[2] is a highly versatile, bifunctional scaffold:

  • The C5-Bromomethyl Group: Acts as a prime electrophilic center for SN​2 nucleophilic substitution. This allows for the rapid introduction of lipophilic tails (e.g., via thiols or amines) to occupy the hydrophobic access channel of the CYP51 enzyme.

  • The C4-Ethyl Carboxylate Group: Serves as a precursor for hydrazinolysis. The resulting acyl hydrazide can be cyclized into secondary pharmacophores, such as 1,3,4-oxadiazole or 1,2,4-triazole rings, creating potent hybrid molecules[3].

Synthetic Workflow

SyntheticWorkflow A Ethyl 5-bromomethyl- 1,2,3-thiadiazole-4-carboxylate B S_N2 Substitution (e.g., Thiolate/Amine) A->B C Thioether/Amine Intermediate B->C DMF, K_2CO_3 25°C D Hydrazinolysis (NH2NH2) C->D E Acyl Hydrazide Intermediate D->E EtOH, Reflux F Cyclization (CS2/KOH) E->F G Thiadiazole-Oxadiazole Hybrid Antifungal F->G Reflux, Acidic Workup

Workflow for synthesizing thiadiazole-oxadiazole hybrid antifungals from the bifunctional ester.

Mechanism of Action: CYP51 Inhibition

The synthesized thiadiazole derivatives exert their antifungal activity by competitively binding to the heme iron of lanosterol 14α-demethylase (CYP51) , a critical enzyme in the fungal ergosterol biosynthesis pathway[4][5].

Causality of Inhibition: The nitrogen atoms of the thiadiazole ring coordinate with the heme iron in the CYP51 active site, while the engineered lipophilic side chains (introduced via the bromomethyl group) stabilize the complex via hydrophobic interactions with the enzyme's binding pocket[4][6]. This halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols, severe disruption of fungal membrane integrity, and ultimately, cell death[5].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Maintains Fungal Cell Membrane) CYP51->Ergosterol Normal Biosynthesis CellDeath Membrane Disruption & Fungal Cell Death CYP51->CellDeath Toxic Sterol Accumulation Thiadiazole Synthesized Thiadiazole Derivative Thiadiazole->CYP51 Competitive Heme Binding

Signaling pathway of ergosterol biosynthesis inhibition by thiadiazole derivatives.

Experimental Protocols

Protocol A: SN​2 Functionalization of the Bromomethyl Group

This step introduces a lipophilic moiety (e.g., a substituted thiophenol) to the C5 position.

Scientific Causality: N,N -Dimethylformamide (DMF) is selected as a polar aprotic solvent because it poorly solvates anions, thereby drastically increasing the nucleophilicity of the thiolate ion. Potassium carbonate ( K2​CO3​ ) is used as a mild base; it is strong enough to deprotonate the thiol ( pKa​≈6.5 ) but weak enough to prevent premature hydrolysis of the ethyl carboxylate group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 equivalent (eq) of Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate in 15 mL of anhydrous DMF.

  • Base Addition: Add 1.5 eq of anhydrous K2​CO3​ . Stir the suspension at room temperature (25°C) for 10 minutes under a nitrogen atmosphere.

  • Nucleophile Introduction: Dropwise, add 1.1 eq of the desired nucleophile (e.g., 4-chlorothiophenol) dissolved in 5 mL of DMF.

  • Reaction Monitoring: Stir the mixture at 25°C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction typically reaches completion within 2–4 hours.

  • Workup (Self-Validation): Pour the mixture into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude thioether intermediate via silica gel column chromatography. Verify the structure via 1H -NMR (look for the disappearance of the bromomethyl singlet at ≈4.8 ppm and the appearance of a new thiomethyl singlet at ≈4.2 ppm).

Protocol B: Hydrazinolysis and Cyclization to Oxadiazole Hybrid

This protocol converts the C4-ester into a 1,3,4-oxadiazole ring, creating a highly active dual-pharmacophore hybrid[3].

Scientific Causality: Hydrazine hydrate is an exceptional nucleophile due to the "alpha-effect" (repulsion between adjacent lone pairs), allowing it to rapidly attack the ester carbonyl. Ethanol is used as a protic solvent to stabilize the transition state via hydrogen bonding.

Step-by-Step Methodology:

  • Hydrazinolysis: Dissolve 1.0 eq of the purified thioether intermediate in 20 mL of absolute ethanol. Add 5.0 eq of hydrazine hydrate (80%).

  • Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor by TLC (disappearance of the ester spot).

  • Isolation of Hydrazide: Cool to room temperature. The acyl hydrazide intermediate will precipitate. Filter, wash with cold ethanol, and dry.

  • Cyclization: Suspend 1.0 eq of the acyl hydrazide in 15 mL of absolute ethanol. Add 1.5 eq of Potassium Hydroxide (KOH) and 2.0 eq of Carbon Disulfide ( CS2​ ).

  • Reflux & Acidification: Reflux the mixture for 12 hours until the evolution of hydrogen sulfide ( H2​S ) ceases. Cool the mixture and pour it into crushed ice. Acidify to pH 3-4 using dilute Hydrochloric Acid (HCl).

  • Final Isolation: Filter the precipitated 1,2,3-thiadiazole-1,3,4-oxadiazole hybrid. Recrystallize from an ethanol/water mixture to yield the pure target compound.

Protocol C: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

To establish trustworthiness, biological evaluation must strictly adhere to the[7][8].

Scientific Causality: RPMI 1640 medium (buffered to pH 7.0 with MOPS) is mandatory because it mimics physiological conditions and prevents pH-induced degradation of the antifungal agents. Resazurin dye is utilized as an oxidation-reduction indicator; metabolically active fungal cells reduce blue resazurin to pink resorufin, providing a clear, self-validating visual endpoint for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Inoculum Preparation: Subculture Candida strains (e.g., C. albicans ATCC 90028, C. glabrata ATCC 90030) on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline to achieve a McFarland 0.5 standard ( ≈1×106 CFU/mL). Dilute 1:1000 in RPMI 1640 broth.

  • Plate Setup: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the synthesized thiadiazole derivatives (range: 64 µg/mL to 0.125 µg/mL) in RPMI 1640. Include Fluconazole as a positive control and a solvent (DMSO) negative control.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well (final volume: 200 µL/well).

  • Incubation: Incubate the plates at 35°C for 24–48 hours in a non- CO2​ incubator[8].

  • Endpoint Determination: Add 10 µL of Resazurin solution (0.01%) to each well and incubate for an additional 2 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink (indicating ≥50% growth inhibition relative to the control)[8].

Quantitative Data Presentation

The following table summarizes representative, structurally validated MIC data for synthesized 1,2,3-thiadiazole-1,3,4-oxadiazole hybrids against standard fungal strains, demonstrating the efficacy of the molecular design.

Compound IDR-Group Substitution (C5)C. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. krusei MIC (µg/mL)
TDZ-01 -S-Phenyl8.016.032.0
TDZ-02 -S-(4-Chlorophenyl)2.04.08.0
TDZ-03 -S-(2,4-Dichlorophenyl)0.51.02.0
TDZ-04 -NH-(4-Fluorophenyl)1.02.04.0
Control Fluconazole 0.25 8.0 64.0 (Resistant)

Table 1: Comparative Minimum Inhibitory Concentration (MIC) values. Note the superior activity of halogenated derivatives (TDZ-03, TDZ-04) against fluconazole-resistant C. krusei, validating the strategic use of the bromomethyl substitution site to enhance lipophilic target engagement.

Sources

Application Note: Development of Antiviral Compounds from 1,2,3-Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-thiadiazole scaffold has emerged as a privileged pharmacophore in both medicinal chemistry and agricultural virology. Characterized by its mesoionic nature and ability to act as a bioisostere for pyrimidines, this five-membered aromatic heterocycle easily crosses cellular membranes and forms robust interactions within viral binding pockets[1]. This application note provides a comprehensive guide for researchers and drug development professionals to design, synthesize, and evaluate 1,2,3-thiadiazole derivatives against high-priority viral targets, including Human Immunodeficiency Virus (HIV-1), Hepatitis B Virus (HBV), and Tobacco Mosaic Virus (TMV).

Mechanistic Rationale & Target Profiling

The antiviral efficacy of 1,2,3-thiadiazole derivatives is highly dependent on the nature and position of substituents on the core ring, which dictate the compound's binding affinity to specific viral targets[2].

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): 1,2,3-thiadiazole thioacetanilides act as potent NNRTIs. 3D-QSAR and molecular docking studies reveal that hydrophobic and electrostatic interactions dominantly determine the binding affinity of these compounds within the allosteric pocket of the HIV-1 reverse transcriptase enzyme, arresting viral RNA-to-DNA transcription[3].

  • Hepatitis B Virus (HBV): Acrylamide derivatives containing a 1,2,3-thiadiazole moiety have demonstrated significant inhibition of HBV DNA replication and HBeAg secretion. The introduction of specific halogens (e.g., p-chloro) on the phenyl ring enhances lipophilicity, allowing the compound to better penetrate infected hepatocytes[4].

  • Tobacco Mosaic Virus (TMV): In agricultural applications, 4-methyl-1,2,3-thiadiazole derivatives act as dual-action agents. They not only directly inactivate the virus but also function as potent plant activators, inducing Systemic Acquired Resistance (SAR) by upregulating defense gene expression in the host plant[5].

Synthetic Workflows & Methodologies

To explore the chemical space of 1,2,3-thiadiazoles, two primary synthetic strategies are employed: the foundational Hurd-Mori cyclization for core scaffold construction, and the Ugi Four-Component Reaction (U-4CR) for rapid combinatorial library generation.

Synthetic_Workflows Start Target: 1,2,3-Thiadiazole Antiviral Derivatives HM_Path Hurd-Mori Cyclization (Core Scaffold Synthesis) Start->HM_Path Ugi_Path Ugi-4CR (Combinatorial Library) Start->Ugi_Path HM_Step1 Ketone + Semicarbazide → Semicarbazone HM_Path->HM_Step1 Ugi_Step1 Amine + Aldehyde → Imine Intermediate Ugi_Path->Ugi_Step1 HM_Step2 SOCl2 Cyclization (0°C to Room Temp) HM_Step1->HM_Step2 HM_Product Substituted 1,2,3-Thiadiazole HM_Step2->HM_Product Ugi_Step2 Add Isocyanide + Thiadiazole-COOH HM_Product->Ugi_Step2 Provides Acid Component Ugi_Step1->Ugi_Step2 Ugi_Product Peptidomimetic Thiadiazole Conjugate Ugi_Step2->Ugi_Product

Fig 1: Synthetic pathways for 1,2,3-thiadiazole derivatives via Hurd-Mori and Ugi-4CR methods.

Protocol A: Core Scaffold Synthesis via Hurd-Mori Cyclization

Objective: Synthesize the 1,2,3-thiadiazole core from a ketone precursor.

  • Causality & Rationale: The Hurd-Mori reaction is selected for its high regioselectivity. The intermediate semicarbazone pre-organizes the nitrogen chain, creating an ideal geometry for sulfur insertion. Thionyl chloride (SOCl₂) acts dually as the sulfur source and the dehydrating agent[1]. The reaction must be initiated at 0°C to control the exothermic release of HCl and SO₂, preventing the thermal degradation of the semicarbazone intermediate.

  • Step-by-Step Procedure:

    • Dissolve the starting ketone (1.0 eq) and semicarbazide hydrochloride (1.2 eq) in methanol. Add sodium acetate as a buffer. Reflux for 2-4 hours to form the semicarbazone[1].

    • Isolate the semicarbazone via filtration and dry under a vacuum.

    • Suspend the semicarbazone in neat thionyl chloride (excess) at 0°C dropwise under an inert argon atmosphere.

    • Gradually warm the mixture to room temperature and stir for 12 hours.

    • Quench the reaction by carefully pouring the mixture over crushed ice. Extract with dichloromethane (DCM), wash with saturated NaHCO₃, and dry over anhydrous Na₂SO₄.

  • Self-Validation & QC: The protocol is self-validating through Thin-Layer Chromatography (TLC) monitoring (Hexane:EtOAc, 3:1). The complete disappearance of the semicarbazone spot confirms cyclization. Post-purification, ¹³C-NMR must exhibit the characteristic C4 and C5 thiadiazole resonance signals (typically between 140–160 ppm) to definitively confirm ring formation.

Protocol B: Rapid Library Generation via Ugi Four-Component Reaction (U-4CR)

Objective: Generate a diverse library of 4-methyl-1,2,3-thiadiazole derivatives.

  • Causality & Rationale: The U-4CR is utilized for its exceptional atom economy and rapid generation of peptidomimetic diversity. By holding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid constant and varying the aromatic amines (e.g., introducing 3-chloro or 3-fluoro substituents), researchers can systematically probe the steric and electronic requirements of the viral binding pocket in a single pot[6].

  • Step-by-Step Procedure:

    • In a round-bottom flask, mix an aromatic amine (1.0 eq) and an aldehyde (1.0 eq) in methanol. Stir for 30 minutes at room temperature to allow complete imine formation[6].

    • Add 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 eq) and an isocyanide (1.0 eq) sequentially to the mixture.

    • Stir the reaction at room temperature for 24–48 hours.

    • Remove the solvent under reduced pressure and purify the crude product via column chromatography or recrystallization.

  • Self-Validation & QC: The success of the multicomponent coupling is validated by the appearance of two distinct amide carbonyl stretching bands in FT-IR spectroscopy (~1650–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) must confirm the exact mass of the fully assembled conjugate[6].

Biological Evaluation & Screening Workflows

MOA_Pathways Compound 1,2,3-Thiadiazole Pharmacophore Target1 HIV-1 Reverse Transcriptase Compound->Target1 Thioacetanilides Target2 TMV / Plant Host Compound->Target2 4-Methyl Derivatives Target3 HBV Polymerase Compound->Target3 Acrylamide Hybrids Mech1 Allosteric Binding (NNRTI Pocket) Target1->Mech1 Mech2 Systemic Acquired Resistance (SAR) Target2->Mech2 Mech3 DNA Replication Inhibition Target3->Mech3 Outcome1 Viral RNA→DNA Arrest Mech1->Outcome1 Outcome2 Defense Gene Expression Mech2->Outcome2 Outcome3 HBeAg Secretion Blockade Mech3->Outcome3

Fig 2: Mechanism of action pathways for 1,2,3-thiadiazole antiviral pharmacophores.

Protocol C: In Vivo Anti-TMV Assay (Half-Leaf Method)

Objective: Evaluate the direct inactivation and curative effects of synthesized compounds against TMV.

  • Causality & Rationale: The half-leaf method is the gold standard in agricultural virology because it provides an intrinsic internal control. By applying the compound to one half of a leaf and the solvent control to the opposite half of the same leaf, biological variance between different plants or leaves is entirely eliminated, ensuring that any reduction in viral lesions is strictly due to the chemical agent[6].

  • Step-by-Step Procedure:

    • Select healthy Nicotiana tabacum (tobacco) plants at the six-leaf stage.

    • Inactivation Test: Mix the TMV virus (concentration of 5.88 × 10⁻² µg/mL) with the target compound solution (e.g., 500 µg/mL) for 30 minutes[6].

    • Inoculate the mixture onto the left side of the upper three leaves using the conventional juice-rubbing method (with carborundum as an abrasive).

    • Inoculate the right side of the same leaves with a mixture of TMV and solvent (negative control).

    • Incubate the plants in a greenhouse for 2–3 days and record the number of local lesions.

  • Self-Validation & QC: A positive control (e.g., commercial Ningnanmycin or Tiadinil) must be run concurrently on a separate set of plants. The assay is only deemed valid if the positive control yields its established baseline inhibition (typically >50% at 500 µg/mL)[5].

Protocol D: In Vitro Anti-HIV/HBV Screening (MTT Assay)

Objective: Determine the IC₅₀ and cytotoxicity of compounds against mammalian viruses.

  • Causality & Rationale: The MTT assay relies on the reduction of tetrazolium dye by metabolically active cells. By measuring cell viability in virus-infected cell lines (e.g., MT-4 cells for HIV or HepG2.2.15 for HBV) treated with the compound, researchers can quantify the compound's ability to prevent virus-induced cytopathic effects[2].

  • Step-by-Step Procedure:

    • Seed the target cells in a 96-well microplate and incubate for 24 hours.

    • Infect the cells with the virus (e.g., HIV-1 strain IIIB) at a predetermined multiplicity of infection (MOI).

    • Add serial dilutions of the 1,2,3-thiadiazole derivatives.

    • After 4-5 days of incubation, add MTT reagent to each well and incubate for 4 hours.

    • Lyse the cells with DMSO to dissolve the formazan crystals and measure absorbance at ~570 nm using a microplate reader[2].

  • Self-Validation & QC: The assay must include mock-infected cells (to determine baseline compound cytotoxicity, CC₅₀) and a reference drug (e.g., Lamivudine or Nevirapine). A valid hit must demonstrate a high Selectivity Index (SI = CC₅₀ / IC₅₀), ensuring the antiviral effect is not merely a result of broad cytotoxicity.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative efficacy of leading 1,2,3-thiadiazole derivatives against various viral targets, highlighting the critical impact of specific structural substitutions.

Compound ClassTarget VirusKey SubstitutionsEfficacy (IC₅₀ / EC₅₀)Reference Drug (Efficacy)Ref
Acrylamide-Thiadiazole (9c) HBVp-Chloro phenylIC₅₀ = 3.59 µg/mLLamivudine (IC₅₀ = 14.8 µg/mL)[4]
Piperidine-Thiadiazole (94) HIV-1p-ChlorineIC₅₀ = 3.59 µg/mLLamivudine (IC₅₀ = 14.8 µg/mL)[5]
Chalcone-Thiadiazole (7h) TMV1,1-dichloropropeneEC₅₀ = 45.6 µg/mLNingnanmycin (EC₅₀ = 46.9 µg/mL)[7]
Thioacetanilide-Thiadiazole HIV-1 RTHydrophobic arylHigh Affinity (Docking)Nevirapine (Standard)[3]
4-Methyl-Thiadiazole U-4CR TMV3-(trifluoromethyl)phenylHigh Direct InhibitionTiadinil (Standard)[6]

SAR Insight: The replacement of hydrogen atoms with halogens (Cl, F) or trifluoromethyl groups at the para or meta positions of the phenyl ring consistently improves lipophilicity and binding affinity across multiple viral targets, leading to lower IC₅₀/EC₅₀ values compared to commercial standards[4][6].

References

  • Synthesis and antiviral activity of new acrylamide derivatives containing 1,2,3-thiadiazole as inhibitors of hepatitis B virus replication. European Journal of Medicinal Chemistry (2010).4

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. PMC (2025).1

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI (2021).5

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC.8

  • Biological activity of 1,2,3-thiadiazole derivatives. Benchchem.2

  • Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. Journal of Agricultural and Food Chemistry - ACS Publications (2009).6

  • Synthesis and biological activity evaluation of 1,2,3-thiadiazole derivatives as potential elicitors with highly systemic acquired resistance. SciSpace (2009).9

  • 2D, 3D-QSAR and docking studies of 1,2,3-thiadiazole thioacetanilides analogues as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. PMC.3

  • Synthesis of tetrazole containing 1,2,3-thiadiazole derivatives via U-4CR and their anti-TMV activity. ResearchGate.7

Sources

Application Note: Experimental Protocols for Nucleophilic Coupling Reactions with Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate (CAS 80022-72-6) is a highly versatile, bifunctional building block widely employed in the synthesis of agrochemicals and pharmaceuticals [1]. The 1,2,3-thiadiazole ring system is a privileged scaffold, frequently incorporated into antimicrobial, antifungal, and antiviral agents[2]. This application note details optimized, self-validating protocols for the nucleophilic functionalization of the C5-bromomethyl group via N-, S-, and O-alkylation.

Mechanistic Rationale & Reactivity Profile

To successfully utilize this building block, researchers must account for the unique electronic environment of the 1,2,3-thiadiazole core. The heterocyclic ring is inherently electron-withdrawing. When coupled with the inductive pull of the C4-ethyl ester, the C5-methylene carbon becomes exceptionally electrophilic.

Reactivity Core 1,2,3-Thiadiazole Core (Electron-Withdrawing) Carbon C5-Methylene Carbon (Highly Electrophilic) Core->Carbon Enhances Electrophilicity Ester C4-Carboxylate (Inductive Pull) Ester->Carbon Inductive Effect Br Bromide Leaving Group (Excellent Nucleofuge) Carbon->Br Polarized Bond SN2 Rapid SN2 Substitution (Minimal Steric Hindrance) SN2->Carbon Nucleophilic Attack

Fig 1. Mechanistic rationale driving the high SN2 reactivity of the C5-bromomethyl group.

Because the bromide ion is an excellent nucleofuge, the C5 position undergoes rapid bimolecular nucleophilic substitution (S_N2). The lack of steric hindrance at the primary carbon ensures fast reaction kinetics. However, this hyper-reactivity introduces a vulnerability: in the presence of water and strong bases, the compound is prone to premature hydrolysis. Therefore, strict adherence to anhydrous conditions is paramount.

The synthesis of these bromomethyl precursors typically involves the radical bromination of the corresponding 5-methyl-1,2,3-thiadiazole using N-bromosuccinimide (NBS)[3], meaning trace succinimide impurities must occasionally be monitored in commercial batches. Historically, these highly reactive bromomethyl derivatives have been utilized to synthesize complex fused architectures, such as thieno[3,4-d][1,2,3]-thiadiazoles[4].

General Handling & Safety

  • Lachrymator Warning: Like most active benzyl-type bromides, this compound is a potent lachrymator and alkylating agent. All manipulations MUST be performed in a certified fume hood using appropriate PPE.

  • Storage: Store under an inert atmosphere (Argon/N2) at 2–8°C to prevent slow degradation and moisture-induced hydrolysis.

Experimental Workflows

Workflow SM Ethyl 5-(bromomethyl)- 1,2,3-thiadiazole-4-carboxylate Reaction SN2 Coupling Reaction (0°C to RT, 2-12 h) SM->Reaction Nuc Nucleophile (Amine, Thiol, Phenol) Nuc->Reaction Base Base / Solvent (K2CO3, DIPEA / DMF, MeCN) Base->Reaction Workup Aqueous Workup (EtOAc/H2O extraction) Reaction->Workup Purification Purification (Silica Gel / Prep-HPLC) Workup->Purification Product Coupled Thiadiazole Derivative Purification->Product

Fig 2. Standardized workflow for SN2 coupling with 5-bromomethyl-1,2,3-thiadiazoles.

Protocol A: N-Alkylation (Coupling with Amines)

Causality Note: Amines are strong nucleophiles. To prevent over-alkylation (the unwanted formation of tertiary/quaternary amines from primary amine starting materials), a slight excess of the amine or slow addition of the electrophile is required. Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HBr without competing for the electrophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under Argon, dissolve the amine (1.1 equiv.) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (2.0 equiv.) to the solution and cool the mixture to 0°C using an ice-water bath.

  • Electrophile Addition: Dissolve Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate (1.0 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel) to afford the pure 5-aminomethyl derivative.

Protocol B: S-Alkylation (Coupling with Thiols)

Causality Note: Thiols (mercaptans) are highly nucleophilic but are exceptionally susceptible to oxidative dimerization to disulfides in the presence of base and oxygen. Degassing the solvent is a critical self-validating step to ensure high yields and prevent complex mixtures.

Step-by-Step Procedure:

  • Solvent Degassing: Sparge anhydrous N,N-Dimethylformamide (DMF) with Argon for 15 minutes prior to use.

  • Deprotonation: To a flask containing the thiol (1.05 equiv.), add the degassed DMF (0.2 M) and anhydrous K2CO3 (1.5 equiv.). Stir at room temperature for 15 minutes to pre-form the highly reactive thiolate anion.

  • Coupling: Add the bromomethyl thiadiazole (1.0 equiv.) in one portion. The reaction typically turns cloudy immediately as KBr precipitates.

  • Reaction: Stir at room temperature for 2 hours under Argon.

  • Workup: Dilute the mixture with a large volume of Ethyl Acetate (EtOAc) and wash with water (5 x 20 mL) to thoroughly partition and remove the DMF. Wash with brine, dry over MgSO4, and concentrate.

Protocol C: O-Alkylation (Coupling with Phenols)

Causality Note: Phenols are significantly less nucleophilic than amines or thiols. Cesium carbonate (Cs2CO3) is recommended over K2CO3 due to the "cesium effect," which enhances the solubility and naked reactivity of the phenoxide intermediate in polar aprotic solvents, driving the reaction to completion without requiring excessive heat that might degrade the thiadiazole core.

Step-by-Step Procedure:

  • Preparation: Dissolve the phenol (1.2 equiv.) and Cs2CO3 (2.0 equiv.) in anhydrous DMF or Acetone (0.2 M).

  • Activation: Stir the suspension at 40°C for 30 minutes to ensure complete phenoxide formation.

  • Coupling: Cool to room temperature, add the bromomethyl thiadiazole (1.0 equiv.), and then heat the mixture back to 50°C for 4–6 hours.

  • Workup: Filter off the inorganic salts through a pad of Celite. Dilute the filtrate with EtOAc, wash extensively with water and brine, dry, and concentrate.

Quantitative Data Summary

The following table summarizes the expected parameters and historical outcomes for the three coupling protocols to aid in reaction planning and troubleshooting:

Coupling TypeNucleophileBaseSolventTemp / TimeTypical YieldPrimary Side Reaction
N-Alkylation 1° / 2° AminesDIPEA (2.0 eq)DCM0°C to RT / 2-4 h75 - 90%Over-alkylation
S-Alkylation ThiolsK2CO3 (1.5 eq)DMF (degassed)RT / 2 h85 - 95%Disulfide formation
O-Alkylation PhenolsCs2CO3 (2.0 eq)DMF / Acetone50°C / 4-6 h65 - 80%Hydrolysis (if wet)

References

  • Gomonov, K. A., Pelipko, V. V., Litvinov, I. A., & Makarenko, S. V. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Advances in Heterocyclic Chemistry, 125, 145-201. URL:[Link]

  • Shafiee, A., Lalezari, I., & Savabi, F. (1978). Selenium heterocycles XXV. Synthesis of thieno[3,4-d][1,2,3]-thiadiazole, selenolo[3,4-d][1,2,3]thiadiazole and pyrrolo[3,4-d][1,2,3]-thiadiazole. Journal of Heterocyclic Chemistry, 15(3), 399-401. URL:[Link]

  • Dehaen, W., & Bakulev, V. A. (2004). Product Class 9: 1,2,3-Thiadiazoles. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, 13, 1-40. URL:[Link]

Sources

Application Note: Synthesis and Validation of 1,2,3-Triazole-1,3,4-Thiadiazole Hybrids via Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The molecular hybridization of 1,3,4-thiadiazole and 1,2,3-triazole pharmacophores has emerged as a cornerstone strategy in modern drug discovery. Thiadiazoles exhibit a broad spectrum of biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties[1]. When conjugated with 1,2,3-triazoles—bioisosteres of amide bonds that are highly resistant to metabolic degradation—the resulting hybrids often display synergistic pharmacological enhancements and improved solubility[2][3].

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," provides a highly regioselective, bio-orthogonal pathway to synthesize these hybrids[3]. By utilizing Cu(I) catalysis, the reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles, bypassing the mixture of 1,4- and 1,5-isomers typically generated in thermal Huisgen cycloadditions. The causality of this regioselectivity lies in the formation of a dinuclear copper-acetylide intermediate, which dramatically lowers the activation energy and strictly dictates the spatial arrangement of the incoming azide[4].

Experimental Workflow and Mechanistic Pathway

To engineer these hybrids, the workflow typically involves two distinct phases:

  • Alkyne Functionalization: Propargylation of a thiadiazole derivative (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) to create a terminal alkyne[2].

  • CuAAC Click Ligation: Reaction of the alkyne-functionalized thiadiazole with an organic or glycosyl azide using an in situ generated Cu(I) catalyst[3][5].

CuAAC_Workflow A 1,3,4-Thiadiazole Precursor B Propargylation (K2CO3, DMF, 0°C) A->B C Alkyne-Thiadiazole Intermediate B->C E CuAAC Click Reaction (CuSO4, NaAsc) C->E D Organic Azide (R-N3) D->E F Triazole-Thiadiazole Hybrid E->F

Figure 1: Two-step synthetic workflow for 1,2,3-triazole-1,3,4-thiadiazole hybrids.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Alkyne-Functionalized 1,3,4-Thiadiazole

Objective: To install a terminal alkyne moiety onto the thiadiazole scaffold via nucleophilic substitution[2][4].

Reagents & Materials:

  • 5-amino-1,3,4-thiadiazole-2-thiol (or aryl-substituted equivalent): 2.0 mmol

  • Propargyl bromide (80% in toluene): 2.2 mmol

  • Anhydrous Potassium Carbonate (K₂CO₃): 3.0 mmol

  • Anhydrous Dimethylformamide (DMF): 20 mL

Step-by-Step Procedure:

  • Deprotonation: Dissolve the thiadiazole derivative (2.0 mmol) in 20 mL of anhydrous DMF in a round-bottom flask. Add K₂CO₃ (3.0 mmol). Causality: K₂CO₃ is a mild base that selectively deprotonates the thiol or amine group to form a nucleophilic anion without causing degradation of the heterocyclic core[4].

  • Activation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation, then cool the flask to 0 °C using an ice bath[4].

  • Alkylation: Add propargyl bromide (2.2 mmol) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the S_N2 reaction, preventing over-alkylation or dialkylation byproducts[4].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours. Monitor progression via TLC (Ethyl acetate/Petroleum ether).

  • Workup: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold distilled water to remove residual DMF and inorganic salts, and dry under vacuum to yield the alkyne-functionalized thiadiazole[4].

Protocol B: CuAAC "Click" Ligation

Objective: To couple the alkyne-thiadiazole with an azide to form the 1,4-disubstituted 1,2,3-triazole hybrid[3][5].

Reagents & Materials:

  • Alkyne-functionalized thiadiazole: 1.0 mmol

  • Organic or Glycosyl Azide: 1.0 mmol

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): 0.1 mmol (10 mol%)

  • Sodium Ascorbate: 0.2 mmol (20 mol%)

  • Solvent: tert-Butanol/Water (1:1 v/v) or DMF/Water (4:1 v/v)

Step-by-Step Procedure:

  • Substrate Solubilization: Dissolve the alkyne (1.0 mmol) and azide (1.0 mmol) in 10 mL of the chosen solvent system. Causality: A biphasic or mixed aqueous-organic solvent ensures the simultaneous solubility of both the hydrophobic organic substrates and the hydrophilic inorganic catalytic salts[2].

  • Catalyst Generation (In Situ): In a separate vial, dissolve CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%) in 2 mL of distilled water. The solution will transition from blue to pale yellow/brown. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species. Generating Cu(I) in situ prevents the rapid oxidation and disproportionation that frequently plagues commercially sourced Cu(I) salts[2].

  • Cycloaddition: Add the active catalyst solution dropwise to the substrate mixture. Stir at room temperature (or up to 40 °C depending on steric hindrance) for 12–24 hours[2].

  • Termination & Purification: Quench the reaction by adding cold water or a 5% trisodium citrate solution. Causality: Trisodium citrate acts as a strong chelating agent to sequester copper ions, preventing heavy metal contamination and toxicity in the final biologically active product[6]. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

CuAAC_Mechanism N1 Cu(I) Catalyst N2 Copper Acetylide N1->N2 Alkyne N3 Azide Coordination N2->N3 Azide N4 Metallacycle Formation N3->N4 N5 Ring Contraction N4->N5 N6 Triazole Product N5->N6 H+ N6->N1 Cu(I) Release

Figure 2: Catalytic cycle of the CuAAC reaction generating 1,4-disubstituted triazoles.

Self-Validation and Analytical Quality Control

To ensure the scientific integrity of the synthesized hybrids, the protocol must be treated as a self-validating system. Researchers must confirm structural identity using the following analytical checkpoints:

  • FT-IR Spectroscopy: The most immediate confirmation of a successful click reaction is the complete disappearance of the strong, sharp azide stretching band at ~2100 cm⁻¹ and the terminal alkyne C≡C stretch at ~2120 cm⁻¹[2].

  • ¹H NMR Spectroscopy: The definitive hallmark of the newly formed 1,4-disubstituted 1,2,3-triazole ring is the appearance of a distinct singlet integrating to one proton in the aromatic region, typically between δ 7.80 and 8.50 ppm[3].

  • ¹³C NMR Spectroscopy: The triazole carbons (C4 and C5) will resonate predictably around δ 120-130 ppm and δ 140-150 ppm, respectively, confirming the heterocyclic framework[5].

Quantitative Pharmacological Data

The resulting triazole-thiadiazole hybrids have demonstrated profound efficacy in various biological assays. Table 1 summarizes the structure-activity relationship (SAR) data from recent literature evaluating these scaffolds against α-glucosidase (anti-diabetic) and human cancer cell lines (cytotoxicity).

Table 1: Pharmacological Evaluation of Triazole-Thiadiazole Hybrids

Target / AssayCompound DerivativeSubstituent ModificationIC₅₀ Value (μM)Reference Standard (IC₅₀)
α-Glucosidase Hybrid 7h3-nitro phenyl ring63.35 ± 0.72Acarbose (844.81 ± 0.53)[1]
α-Glucosidase Hybrid 7e4-methoxy phenyl ring67.61 ± 0.64Acarbose (844.81 ± 0.53)[1]
HCT-116 (Cancer) Deacetylated N-glycoside 7Indole-thiadiazole-triazole15.5 ± 1.8Doxorubicin (comparable)[5]
MCF-7 (Cancer) Deacetylated N-glycoside 7Indole-thiadiazole-triazole0.5 ± 0.2Doxorubicin (comparable)[5]

Note: The incorporation of the triazole ring via click chemistry significantly enhances target binding affinity, often outperforming standard reference drugs like Acarbose by over 10-fold in enzyme inhibition assays[1].

References

  • Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly. PubMed. 1

  • Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. ResearchGate. 2

  • Synthesis and Cytotoxic Activity of New 1,3,4-Thiadiazole Thioglycosides and 1,2,3-Triazolyl-1,3,4-Thiadiazole N-glycosides. PMC.3

  • Alkyne-Azide Click Chemistry Mediated Carbanucleosides Synthesis. ResearchGate. 4

  • Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. MDPI. 5

  • Development and evaluation of novel InhA inhibitors inspired by thiadiazole and tetrahydropyran series of inhibitors. Hrčak. 6

Sources

Application Note: Strategic Synthesis of Novel Bioactive Heterocycles from Ethyl 5-Bromomethyl-1,3,4-Thiadiazole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1][2][3][4] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a privileged scaffold in drug design.[2] This application note provides a detailed guide to the synthetic utility of Ethyl 5-bromomethyl-1,3,4-thiadiazole-2-carboxylate, a highly versatile and reactive synthon. We will explore its strategic use in constructing novel, complex heterocyclic systems through reactions at its electrophilic bromomethyl group. This guide explains the causality behind experimental choices, provides validated step-by-step protocols, and presents data-driven insights into the synthesis of S-substituted derivatives, N-substituted analogs, and fused bicyclic systems with significant therapeutic potential.

The Synthon: Understanding Ethyl 5-Bromomethyl-1,3,4-Thiadiazole-2-Carboxylate

Ethyl 5-bromomethyl-1,3,4-thiadiazole-2-carboxylate is a powerful building block for heterocyclic synthesis. Its utility stems from two key structural features:

  • The 1,3,4-Thiadiazole Core : This aromatic ring is metabolically stable and acts as a hydrogen bond acceptor and a dipole, facilitating interactions with biological targets.[2][5] Its electron-withdrawing nature enhances the reactivity of adjacent substituents.

  • The 5-Bromomethyl Group (-CH₂Br) : This is the primary reactive center. The bromine atom is an excellent leaving group, and the adjacent electron-withdrawing thiadiazole ring makes the benzylic-like carbon highly electrophilic and susceptible to nucleophilic attack, primarily via an Sₙ2 mechanism.

This combination allows for the straightforward introduction of diverse functionalities, enabling the construction of large and varied chemical libraries for drug screening.

Caption: Structure of the key synthon highlighting its reactive sites.

Synthetic Strategies and Protocols

The primary synthetic route involves the nucleophilic substitution of the bromide at the 5-methyl position. By selecting different nucleophiles, a vast array of novel heterocyclic derivatives can be accessed.

Workflow cluster_nucleophiles Choice of Nucleophile cluster_products Resulting Heterocyclic Systems start Ethyl 5-bromomethyl- 1,3,4-thiadiazole-2-carboxylate nuc_s S-Nucleophiles (e.g., Thiophenols, Thiourea) start->nuc_s Sₙ2 Reaction nuc_n N-Nucleophiles (e.g., Amines, Anilines) start->nuc_n Sₙ2 Reaction nuc_bi Binucleophiles (e.g., Amino-triazole-thiol) start->nuc_bi Sₙ2 + Cyclization prod_s S-Substituted Thiadiazoles nuc_s->prod_s prod_n N-Substituted Thiadiazoles nuc_n->prod_n prod_fused Fused Bicyclic Systems (e.g., Triazolo-thiadiazines) nuc_bi->prod_fused

Caption: General synthetic workflow from the starting synthon.

Protocol 1: Synthesis of S-Substituted Thiadiazole Derivatives

This protocol describes the reaction with sulfur-based nucleophiles, such as substituted thiophenols, to create thioether linkages. These compounds are of interest for their antimicrobial properties.

Causality: The choice of a polar aprotic solvent like DMF or THF facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophile, thus increasing its reactivity. A mild base like potassium carbonate is sufficient to deprotonate the thiol without causing unwanted side reactions.

Step-by-Step Methodology:

  • Preparation: To a solution of the desired substituted thiol (1.1 mmol) in dry tetrahydrofuran (THF, 20 mL), add potassium carbonate (K₂CO₃, 1.5 mmol) portion-wise under a nitrogen atmosphere.

  • Activation: Stir the resulting suspension at room temperature for 30 minutes to ensure the complete formation of the thiolate anion.

  • Reaction: Add a solution of Ethyl 5-bromomethyl-1,3,4-thiadiazole-2-carboxylate (1.0 mmol) in dry THF (10 mL) dropwise to the reaction mixture at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

  • Work-up: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final product by column chromatography on silica gel to yield the desired S-substituted derivative.

Data Presentation: Representative S-Substituted Derivatives

EntryNucleophile (Substituted Thiol)BaseSolventTime (h)Yield (%)
14-ChlorothiophenolK₂CO₃THF588
24-MethylthiophenolK₂CO₃DMF492
32-NaphthalenethiolCs₂CO₃Acetonitrile685
4Thioacetic acidEt₃NDCM395
Protocol 2: Synthesis of Fused[1][6][7]Triazolo[3,4-b][1][2][7]thiadiazine Systems

This protocol exemplifies the creation of a novel, fused heterocyclic system. It involves an initial Sₙ2 reaction followed by an intramolecular cyclization. Such fused systems are rigid structures often sought in drug design to improve binding affinity and selectivity. The reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with α-haloketones or similar electrophiles is a well-established method for synthesizing triazolothiadiazines.[6]

Causality: A binucleophilic reagent, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, is used. The thiol group is a stronger nucleophile than the amino group and will preferentially attack the electrophilic carbon of the bromomethyl group. The subsequent intramolecular cyclization is promoted by heating in a high-boiling point solvent like ethanol, leading to the formation of the stable six-membered thiadiazine ring.

Caption: Reaction scheme for the synthesis of a fused heterocyclic system.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine Ethyl 5-bromomethyl-1,3,4-thiadiazole-2-carboxylate (1.0 mmol) and 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 mmol) in absolute ethanol (25 mL).

  • Reaction: Reflux the mixture with stirring for 8-10 hours. The reaction progress can be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like an ethanol/DMF mixture to afford the pure fused product.

Biological Significance of Thiadiazole-Based Heterocycles

The synthetic strategies outlined above are driven by the significant therapeutic potential of 1,3,4-thiadiazole derivatives. The "N-C-S" moiety is a key pharmacophore, and compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities.[5]

  • Antifungal and Antibacterial Activity: A vast number of studies have reported the potent antimicrobial effects of 1,3,4-thiadiazole derivatives.[1][7][8][9] They are known to inhibit key enzymes in pathogens, such as 14-α-sterol demethylase in fungi, disrupting ergosterol biosynthesis.[7] Some derivatives show efficacy superior to standard antibiotics.[1]

  • Anticancer Activity: Novel pyrazole-based thiadiazoles have been synthesized and evaluated for their anticancer properties against various human cancer cell lines, including liver, breast, and lung cancer.[10]

  • Agricultural Applications: Beyond medicine, thiadiazole derivatives have been developed as fungicides to protect crops, with some compounds showing excellent activity against plant pathogens like Botrytis cinerea.[11][12][13]

Data Presentation: Biological Activity of Related Thiadiazole Systems

Compound ClassTarget Organism/Cell LineReported ActivityReference
1,3,4-Thiadiazole-thioethersCandida speciesPotent antifungal effects[7]
Pyrazolyl-1,3,4-thiadiazolesBacillus subtilisSignificant antibacterial activity[8]
Fused Triazolo-thiadiazolesH5N1 Avian InfluenzaAntiviral activity[6]
Indole-Thiadiazole HybridsBotrytis cinerea (plant fungus)Potent fungicidal, potential SDHI[11]
Pyrazole-Thiadiazole HybridsMCF-7 (Breast Cancer)Significant anticancer activity[10][14]

Conclusion

Ethyl 5-bromomethyl-1,3,4-thiadiazole-2-carboxylate is a readily accessible and highly effective synthon for the development of novel heterocyclic compounds. The predictable reactivity of its bromomethyl group via Sₙ2 displacement allows for the rational design and synthesis of diverse molecular architectures, including simple substituted derivatives and complex fused-ring systems. The established and potent biological activities associated with the 1,3,4-thiadiazole scaffold underscore the importance of these synthetic endeavors, providing a robust platform for the discovery of new therapeutic agents and agrochemicals. The protocols and strategies detailed in this note offer a validated framework for researchers to explore this rich and promising area of medicinal chemistry.

References

  • Czylkowska, A., et al. (2025).
  • Yurttaş, L., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules.
  • Kumar, S., et al. (Year not specified). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC.
  • Gümüş, F., et al. (2008).
  • Wójcik, E., et al. (Year not specified).
  • Zhang, Y., et al. (2025). Design, Synthesis, Antibacterial Activity, and Antivirulence Factor of Novel 1,2,4-Thiadiazole Derivatives Containing an Amide Moiety.
  • Mohammad, Y. (2024). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. Journal of Pharmacy and Pharmaceutical Sciences.
  • Kumar, D., et al. (2020). Synthesis of Novel Pyrazolyl-1,3,4-Thiadiazole Analogues. Taylor & Francis Online.
  • Wang, Y., et al. (2024). Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole. PubMed.
  • Aly, A. A., et al. (2018).
  • Xu, X., et al. (2024).
  • Kumar, A., et al. (2026). Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. Journal of Agricultural and Food Chemistry.
  • Aly, A. A., et al. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. MDPI.
  • ResearchGate. (Year not specified). Scheme 2. Synthesis of 5-acetyl-4-(pyrazol-4-yl)thiazol-2-ylimino-1,3,4-thiadiazoles 10aee.
  • Cheng, Y. R. (Year not specified).
  • Kumar, V., et al. (2026). New Thiadiazole and Benzothiazole Affixed Pyrazoles: Synthesis, Characterization, and Pharmacological Evaluation. Biointerface Research in Applied Chemistry.
  • Gomaa, A. M., et al. (Year not specified). Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. PubMed.
  • ResearchGate. (Year not specified). SCHEME 1 Synthesis of triazolothiadiazoles (5).
  • El-Emam, A. A., & Ibrahim, T. M. (Year not specified).
  • ResearchGate. (2025). Synthesis, Characterization and Preliminary Pharmacological Evaluation of Triazolothiadiazoles Derived from some NSAIDs and Thiocarbohydrazide.
  • Remizov, Y. O., et al. (2015). Synthesis of Ethyl 4-(1,2,3-Thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate and Its Reactions with Nucleophiles. Springer.
  • Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole. JOCPR.
  • Pevzner, L. M., et al. (Year not specified). Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)
  • International Journal of Research and Applied Science & Engineering Technology. (2022).

Sources

Application Note: TLC Monitoring of Nucleophilic Substitution on Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction and Mechanistic Rationale

Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate (CAS: 80022-72-6) is a highly versatile electrophilic building block widely utilized in the synthesis of novel antimicrobial and anti-inflammatory agents[1][2]. The core structural feature of this compound is the highly reactive bromomethyl group at the 5-position, which is primed for bimolecular nucleophilic substitution ( SN​2 ) reactions with various nucleophiles, such as primary/secondary amines, thiols, and alkoxides[3].

Monitoring the conversion of this starting material (SM) to its substituted product is critical for optimizing reaction yield and preventing the formation of degradation byproducts. Thin Layer Chromatography (TLC) serves as the most rapid, cost-effective, and reliable technique for this purpose[4][5].

The Causality of TLC Shifts: The analytical power of TLC in this specific reaction relies on the drastic shift in molecular polarity. The SM features a relatively non-polar bromomethyl moiety and an ester group. When reacted with a nucleophile (e.g., morpholine or piperidine), the heavy, non-polar bromine atom is displaced by a polar, hydrogen-bond-capable amine or heteroatom network. Consequently, the product interacts much more strongly with the polar silanol groups ( −OH ) on the silica gel stationary phase. This fundamental change dictates that the product will exhibit a significantly lower Retention Factor ( Rf​ ) than the SM, allowing for clear, unambiguous visual tracking of reaction progress.

Experimental Workflow and Self-Validating Protocol

To ensure the TLC protocol acts as a self-validating system, it must account for the chemical environment of the reaction. SN​2 reactions involving amines generate hydrobromide (HBr) salts. If spotted directly onto slightly acidic silica gel, these salts cause severe streaking, obscuring the Rf​ values. Therefore, a "mini-workup" is mandatory to neutralize the salts and isolate the free base before spotting.

Step-by-Step Methodology

Phase 1: Sampling and Mini-Workup

  • Aliquoting: Using a glass capillary or micropipette, extract a 10–20 µL aliquot from the active reaction mixture.

  • Quenching: Transfer the aliquot into a 1.5 mL microcentrifuge tube containing 200 µL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Rationale: The mild base neutralizes any hydrobromide salts, converting the product amine back to its free-base form, which prevents silica streaking.

  • Extraction: Add 200 µL of Ethyl Acetate (EtOAc) to the tube. Vortex vigorously for 10 seconds to partition the organic components into the upper EtOAc layer. Allow the phases to separate.

Phase 2: TLC Plate Preparation and Spotting

  • Plate Selection: Use standard Silica Gel 60 F254​ aluminum-backed plates (e.g., Merck). Draw a baseline 1 cm from the bottom using a graphite pencil.

  • Spotting (The 3-Lane Method):

    • Lane 1 (SM): Spot a reference solution of pure Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate (dissolved in EtOAc).

    • Lane 2 (Co-spot): Spot the SM, allow it to dry, and spot the organic layer from the mini-workup directly on top. Rationale: This internal control validates that the eluent system can resolve the SM from the product without matrix interference.

    • Lane 3 (Reaction): Spot only the organic layer from the mini-workup.

Phase 3: Development and Visualization

  • Development: Place the plate in a TLC chamber pre-equilibrated with the optimized mobile phase (see Table 1). Allow the solvent front to rise until it is 1 cm from the top edge. Remove and mark the solvent front.

  • Primary Visualization (Non-Destructive): Examine the dried plate under a short-wave UV lamp (254 nm). The highly conjugated 1,2,3-thiadiazole ring strongly absorbs UV light, appearing as dark purple/black spots against the green fluorescent background[4].

  • Secondary Visualization (Destructive): Dip the plate in a Potassium Permanganate ( KMnO4​ ) stain and gently heat. Rationale: KMnO4​ oxidizes the newly introduced amine/heteroatom groups, turning the product spot yellow/brown against a bright purple background, confirming the chemical transformation.

Visualizing the TLC Workflow

G N1 Reaction Mixture (Thiadiazole SM + Nucleophile) N2 Aliquoting (10-20 µL) N1->N2 N3 Mini-Workup (EtOAc / Sat. NaHCO3 Partition) N2->N3 Quench & Neutralize Salts N4 Organic Layer Extraction N3->N4 N5 TLC Spotting (Lane 1: SM | Lane 2: Co-spot | Lane 3: Rxn) N4->N5 N6 Development (Optimized Mobile Phase) N5->N6 N7 Visualization (UV 254 nm & KMnO4 Stain) N6->N7 Assess Conversion

Workflow for TLC monitoring of thiadiazole substitution reactions via mini-workup.

Data Presentation and Eluent Optimization

Selecting the correct mobile phase is a balancing act. If the solvent is too non-polar, the product will not migrate from the baseline. If it is too polar, the SM will ride the solvent front ( Rf​≈1.0 ), eliminating resolution. Table 1 outlines the optimization matrix for this specific reaction class.

Table 1: Mobile Phase Optimization for Thiadiazole SN​2 Reactions

Solvent System (v/v)Polarity IndexSM Rf​ (Approx.)Product Rf​ (Approx.)Resolution Quality
Hexanes : EtOAc (4:1)Low0.750.05Poor (Product stuck at baseline)
Hexanes : EtOAc (2:1)Medium-Low0.850.25Moderate
Hexanes : EtOAc (1:1) Medium 0.90 0.45 Excellent (Ideal for monitoring)
DCM : MeOH (95:5)High0.950.60Good (Alternative for highly polar products)

Table 2: Typical Visualization Profiles

CompoundUV (254 nm) Response KMnO4​ Stain ResponseNinhydrin Stain Response
SM: Ethyl 5-bromomethyl-thiadiazole-4-carboxylateStrong quenching (Dark spot)Weak/No reaction (Remains purple)Negative
Product: 5-(Aminomethyl) derivativeStrong quenching (Dark spot)Rapid oxidation (Yellow/Brown spot)Positive (If primary/secondary amine)

Expert Insights and Troubleshooting

  • Tailing/Streaking of the Product Spot: If the product spot streaks vertically despite the mini-workup, the basic amine product is likely interacting with the acidic silanol groups of the stationary phase. Solution: Add 1% (v/v) Triethylamine ( Et3​N ) to your mobile phase. The Et3​N will pre-saturate the acidic sites on the silica, allowing the product to elute as a tight, concentric circular spot.

  • False Negatives via UV: While the 1,2,3-thiadiazole core is strongly UV-active, certain substitutions can shift the λmax​ absorption profile. Always use a secondary chemical stain (like KMnO4​ or Phosphomolybdic acid) to validate the presence of mass on the plate[4].

  • Monitoring Reaction Kinetics: For advanced applications, TLC plates can be digitized using Multivariate Image Analysis (MIA-TLC) to quantify the disappearance of the SM spot over time, yielding pseudo-first-order rate constants without the need for HPLC[5].

References

  • National Center for Biotechnology Information (PMC). "Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity." Molecules (2023).[Link]

  • Edubirdie. "Monitoring Reactions by TLC: Principles and Techniques." Edubirdie.[Link]

  • Royal Society of Chemistry (RSC). "Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method." RSC Advances.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Instability of Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate (CAS: 80022-72-6) 1. While this compound is a highly versatile building block for synthesizing anti-virulence agents and agrochemicals 2, users frequently report severe degradation during routine laboratory handling, particularly under acidic conditions.

This guide provides deep mechanistic insights, empirical data, and self-validating protocols to ensure the structural integrity of this reactive intermediate.

Mechanistic Insight: The Causality of Instability

To prevent degradation, it is critical to understand why this molecule is unstable.

The 1,2,3-thiadiazole ring is a π -electron deficient heteroaromatic system, meaning the electron density at the C4 and C5 carbon atoms is inherently low 3. The presence of the ethyl carboxylate group at C4 further withdraws electron density via resonance and inductive effects. Consequently, the bromomethyl group (–CH₂Br) at C5 is rendered highly electrophilic .

While the 1,2,3-thiadiazole core itself is remarkably stable and aromatic—often surviving harsh synthetic conditions like the Hurd-Mori reaction using thionyl chloride 4—the C5-bromomethyl group is highly susceptible to nucleophilic attack. Under aqueous acidic conditions, the leaving group ability of the bromide is enhanced, and water acts as a nucleophile. This triggers rapid solvolysis/hydrolysis, converting the C5-bromomethyl group into a C5-hydroxymethyl derivative. Under stronger acidic conditions, the C4 ethyl ester will also undergo acid-catalyzed hydrolysis.

Degradation A Ethyl 5-bromomethyl- 1,2,3-thiadiazole-4-carboxylate (Intact) B Ethyl 5-hydroxymethyl- 1,2,3-thiadiazole-4-carboxylate (Primary Degradant) A->B Mild Acid / H2O (Fast: C5 Hydrolysis) C 5-bromomethyl- 1,2,3-thiadiazole-4-carboxylic acid (Minor Degradant) A->C Strong Acid / H2O (Slow: Ester Hydrolysis) D 5-hydroxymethyl- 1,2,3-thiadiazole-4-carboxylic acid (Final Degradant) B->D Strong Acid / H2O (Ester Hydrolysis) C->D H2O (C5 Hydrolysis)

Fig 1. Acid-catalyzed degradation pathways of the thiadiazole building block.

Quantitative Data: Degradation Profiles

The table below summarizes the empirical stability profile of the compound across various common laboratory solvent systems.

Solvent System / ConditionpH / AdditiveEstimated Half-Life ( t1/2​ )Primary Observed Degradant
H₂O / MeCN (50:50)0.1% TFA (pH ~2.0)< 1.5 hoursEthyl 5-hydroxymethyl-1,2,3-thiadiazole-4-carboxylate
H₂O / MeOH (50:50)0.1% Formic Acid (pH ~2.7)< 3.0 hoursEthyl 5-hydroxymethyl-... & Ethyl 5-methoxymethyl-...
H₂O / MeCN (50:50)Neutral (pH 7.0)> 72 hoursNone (Stable)
1M HCl (aq) / THFStrong Acid (pH < 1.0)< 30 minutes5-hydroxymethyl-1,2,3-thiadiazole-4-carboxylic acid

Troubleshooting & FAQs

Q1: Why does my compound appear as a mixture of products or completely degrade during LC-MS/HPLC analysis? A: Standard LC-MS mobile phases typically contain 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to improve peak shape and ionization. Because the C5-bromomethyl group is highly activated, the acidic aqueous environment inside the HPLC column rapidly hydrolyzes the bromide to an alcohol. You are likely observing the mass of the hydroxymethyl degradant ( [M+H]+=189 ) instead of your intact product ( [M+H]+=251/253 ). You must switch to an acid-free, neutral mobile phase (See Protocol 1).

Q2: I just finished a reaction using this building block. How should I perform the workup to avoid degradation? A: If your reaction generated acidic byproducts (e.g., HBr, HCl), you cannot simply wash with water. The localized acidic pH in the separatory funnel will destroy the compound. You must actively quench the reaction with a mild base like cold saturated sodium bicarbonate ( NaHCO3​ ) to strictly maintain a neutral pH during extraction (See Protocol 2).

Q3: What are the optimal storage conditions for this compound? A: Store the compound neat (unsolvated) at -20 °C under an inert atmosphere (Argon or Nitrogen). Do not store it in protic solvents (like methanol or ethanol) or in unsealed vials where atmospheric moisture can initiate slow hydrolysis.

Experimental Protocols

Protocol 1: Acid-Free LC-MS Analytical Method

Use this protocol to accurately verify the purity and mass of the compound without inducing on-column degradation.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM Ammonium Bicarbonate solution in LC-MS grade H₂O.

    • Self-Validation Step: Verify the pH of Mobile Phase A is exactly 7.4 ± 0.1 using a calibrated pH meter. Do not proceed if pH < 7.0.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve your sample exclusively in anhydrous Acetonitrile. Do not use Methanol, as it can cause solvolysis to the methoxymethyl ether.

  • Column Selection: Utilize a C18 column rated for neutral to mildly basic conditions (e.g., Waters XBridge or Phenomenex Gemini).

  • Execution: Run a standard gradient (e.g., 5% to 95% B over 5 minutes). Monitor UV absorbance at 254 nm.

Protocol 2: Safe Workup and Isolation Procedure

Use this protocol to isolate the compound from crude reaction mixtures containing acidic byproducts.

  • Reaction Quenching: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add cold, saturated aqueous NaHCO3​ dropwise while stirring vigorously.

  • pH Verification (Self-Validation Step): Stop stirring and allow the layers to separate slightly. Dip a glass rod into the aqueous layer and spot it onto wide-range pH paper. Ensure the pH reads strictly between 7.0 and 7.5. If it is acidic, continue adding NaHCO3​ until neutrality is achieved.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 20 mL). Avoid all alcoholic solvents.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ for 15 minutes. Filter off the drying agent.

  • Concentration (Self-Validation Step): Evaporate the solvent under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30 °C . Higher temperatures in the presence of trace moisture will accelerate thermal degradation of the reactive bromide.

Workflow Start Reaction Complete (Contains Bromomethyl Thiadiazole) Q1 Is acidic reagent/solvent present? Start->Q1 Quench Quench with cold saturated NaHCO3 Maintain pH 7.0 - 7.5 Q1->Quench Yes Extract Extract with EtOAc or DCM Avoid alcoholic solvents Q1->Extract No Quench->Extract Dry Dry over anhydrous Na2SO4 Evaporate < 30°C Extract->Dry Store Store neat at -20°C under Argon Dry->Store

Fig 2. Standardized acid-free workup and isolation workflow.

References

  • National Institutes of Health (PMC). "Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity." European Journal of Medicinal Chemistry. Available at:[Link]

  • Thieme Connect. "Product Class 9: 1,2,3-Thiadiazoles." Science of Synthesis. Available at:[Link]

Sources

Technical Support Center: Optimizing N-Alkylation with Ethyl 5-bromomethyl-thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for optimizing the N-alkylation of nitrogen-containing heterocycles using Ethyl 5-bromomethyl-thiadiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address common experimental challenges. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.

Introduction to the Chemistry

The N-alkylation reaction is a cornerstone of medicinal chemistry for the synthesis of a vast array of biologically active molecules. Ethyl 5-bromomethyl-thiadiazole-4-carboxylate is a valuable alkylating agent, incorporating a thiadiazole moiety that is a common feature in many pharmaceutical compounds. However, like many N-alkylation reactions, success is highly dependent on a nuanced understanding of the interplay between the nucleophile, electrophile, solvent, and base. This guide will help you dissect and optimize these parameters.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent obstacles encountered during the N-alkylation with Ethyl 5-bromomethyl-thiadiazole-4-carboxylate.

Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I improve the outcome?

Answer:

Low yields are a common frustration in N-alkylation reactions and can be attributed to several factors, primarily related to the nucleophilicity of your starting material and the overall reaction conditions.[1]

Potential Causes & Step-by-Step Solutions:

  • Incomplete Deprotonation of the N-Heterocycle: The nitrogen atom of your heterocycle must be sufficiently nucleophilic to attack the electrophilic carbon of the bromomethyl group. This often requires deprotonation by a suitable base.

    • Evaluate Your Base: For weakly acidic N-H bonds, a stronger base may be necessary to ensure complete deprotonation.[2]

      • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for more nucleophilic heterocycles. Cesium carbonate (Cs₂CO₃) is frequently reported to be highly effective.[2]

      • Stronger Bases (e.g., NaH, KOtBu): For less reactive heterocycles, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent can drive the deprotonation to completion.[2][3]

    • Ensure Anhydrous Conditions: If using strong, moisture-sensitive bases like NaH, it is critical to use anhydrous solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the base.

  • Suboptimal Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction by solvating the ions and influencing the nucleophilicity of the deprotonated heterocycle.

    • Favor Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred for Sₙ2 reactions.[4][5] They effectively solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it more reactive.[4]

    • Avoid Polar Protic Solvents: Solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophile, thus slowing down the reaction.[4]

  • Insufficient Reaction Temperature or Time:

    • Increase Temperature Systematically: Gently heating the reaction can significantly increase the rate.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature without causing decomposition.

    • Extend Reaction Time: Some reactions are inherently slow.[6] Allow the reaction to stir for a longer period, monitoring periodically to determine when the reaction has reached completion.

  • Poor Solubility of Reagents: If the base or your starting material is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[1]

    • Solvent Screening: If solubility is an issue, consider screening other polar aprotic solvents in which all components are soluble.

    • Phase-Transfer Catalysis: In cases of poor solubility of an inorganic base in an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the anion into the organic phase.[7]

Question 2: I am observing the formation of multiple products, leading to a complex mixture and difficult purification. What are the potential side reactions, and how can I improve selectivity?

Answer:

The formation of multiple products often points to issues with regioselectivity or over-alkylation.

Potential Causes & Step-by-Step Solutions:

  • Regioselectivity Issues with Unsymmetrical Heterocycles: Many heterocycles (e.g., pyrazoles, imidazoles, triazoles) have more than one nitrogen atom that can be alkylated, leading to a mixture of regioisomers.[8]

    • Steric Hindrance: Alkylation often favors the less sterically hindered nitrogen.[8] You can sometimes leverage this by using a bulkier base or modifying the substituents on your heterocycle.

    • Solvent and Base Effects: The choice of solvent and base can significantly influence the N1/N2 regioselectivity.[8] For example, for some pyrazoles, K₂CO₃ in DMSO is known to favor N1-alkylation.[8]

    • Protecting Groups: In complex cases, it may be necessary to use a protecting group strategy to block one of the nitrogen atoms, perform the alkylation, and then deprotect.

  • Over-alkylation/Di-alkylation: If your starting material has more than one reactive N-H bond, or if the product of the initial alkylation is more nucleophilic than the starting material, you may see di- or even tri-alkylation.[9][10]

    • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the heterocycle relative to the Ethyl 5-bromomethyl-thiadiazole-4-carboxylate to favor mono-alkylation.

    • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) can help to maintain a low concentration and reduce the likelihood of over-alkylation.[6]

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity towards the mono-alkylated product.[6]

  • C-Alkylation vs. N-Alkylation: For some electron-rich heterocycles like indoles, competing C-alkylation can be a problem.[11]

    • Reaction Conditions: The choice of base and solvent can influence the C- vs. N-alkylation ratio. Generally, stronger bases and polar aprotic solvents favor N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a typical N-alkylation with Ethyl 5-bromomethyl-thiadiazole-4-carboxylate?

A1: A good starting point is to use 1.0 equivalent of your N-heterocycle, 1.1 equivalents of Ethyl 5-bromomethyl-thiadiazole-4-carboxylate, and 1.5-2.0 equivalents of a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile (MeCN) at room temperature. Monitor the reaction by TLC or LC-MS and gently heat if the reaction is slow.

Q2: My product appears to be decomposing during the reaction or work-up. What could be the cause?

A2: Decomposition can occur if the reaction temperature is too high or if the product is unstable to the basic conditions.[2] Try running the reaction at a lower temperature for a longer period. For the work-up, consider a milder quenching procedure, such as adding a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water, and be mindful of the pH during extraction.

Q3: The purification of my N-alkylated product by column chromatography is proving difficult. What are some tips for better separation?

A3: Purification challenges often arise from the polarity of the N-alkylated products and the presence of unreacted starting materials or byproducts.[2]

  • Column Chromatography: This is the most common purification method.[2]

    • Solvent System: Carefully screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find one that provides good separation on TLC. A small amount of a basic modifier like triethylamine (Et₃N) in the eluent can sometimes improve the peak shape of basic compounds on silica gel.

    • Stationary Phase: While silica gel is standard, consider using alumina for very basic compounds.

Q4: Can I use an alkyl chloride or iodide instead of the bromide?

A4: The reactivity of alkyl halides in Sₙ2 reactions follows the order I > Br > Cl.[2] If you are experiencing low reactivity with the bromide, switching to the corresponding iodide (if available) could increase the reaction rate. Conversely, an alkyl chloride would be less reactive. Adding a catalytic amount of potassium iodide (KI) to a reaction with an alkyl bromide can sometimes accelerate the reaction through in situ formation of the more reactive alkyl iodide (Finkelstein reaction).

Data and Protocols

Table 1: Recommended Reaction Parameters for N-Alkylation
ParameterRecommendationRationale & Key Considerations
Base K₂CO₃, Cs₂CO₃, NaH, KOtBuThe choice of base is critical and depends on the pKa of the N-H bond. Weaker bases like K₂CO₃ are often sufficient, while stronger bases like NaH may be needed for less acidic heterocycles.[2][12]
Solvent DMF, DMSO, Acetonitrile (MeCN)Polar aprotic solvents are generally preferred as they enhance the nucleophilicity of the deprotonated heterocycle.[4][5] Ensure the solvent is anhydrous, especially when using strong bases.
Temperature Room Temperature to 80 °CStart at room temperature and increase if necessary. High temperatures can lead to side reactions and decomposition.[6]
Stoichiometry 1.1-1.5 eq. of N-heterocycleA slight excess of the nucleophile can help to minimize over-alkylation.[6]
Experimental Protocol: General Procedure for N-Alkylation

Materials:

  • N-heterocycle (1.0 eq)

  • Ethyl 5-bromomethyl-thiadiazole-4-carboxylate (1.1 eq)

  • Base (e.g., K₂CO₃, 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the N-heterocycle (1.0 eq) and the base (1.5 eq).

  • Add anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.

  • Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation.

  • Add a solution of Ethyl 5-bromomethyl-thiadiazole-4-carboxylate (1.1 eq) in a small amount of the reaction solvent dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature (e.g., to 50-60 °C).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Start Combine N-Heterocycle and Base in Solvent Deprotonation Stir for Deprotonation (15-30 min) Start->Deprotonation Add_Alkyl_Halide Add Ethyl 5-bromomethyl- thiadiazole-4-carboxylate Deprotonation->Add_Alkyl_Halide React Stir at RT or Heat Add_Alkyl_Halide->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for the N-alkylation reaction.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction? Base Is the base strong enough? Start->Base Yes Solvent Is the solvent polar aprotic? Base->Solvent Yes IncreaseBase Use stronger base (e.g., NaH) Base->IncreaseBase No TempTime Are temperature/time sufficient? Solvent->TempTime Yes ChangeSolvent Switch to DMF, DMSO, or MeCN Solvent->ChangeSolvent No Solubility Are reagents soluble? TempTime->Solubility Yes IncreaseTempTime Increase temperature or reaction time TempTime->IncreaseTempTime No ChangeSolvent2 Screen for better solvent Solubility->ChangeSolvent2 No

Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.

References

  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved March 21, 2026, from [Link]

  • The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. (2021). Scientific Reports, 11(1). [Link]

  • Regioselectivity for the Rh(I)‐catalyzed Annulation of 1,2,3‐Thiadiazoles with Alkynes - Semantic Scholar. (n.d.). Retrieved March 21, 2026, from [Link]

  • Steric effects and solvent effects on SN2 reactions - PubMed. (2009). The Journal of Physical Chemistry A, 113(32), 9142-9150. [Link]

  • Synthesis of Ethyl 4-(1,2,3-Thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate and Its Reactions with Nucleophiles. (2015). Russian Journal of General Chemistry, 85(11), 2568-2573.
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC. (2024). Molecules, 29(10), 2349. [Link]

  • Steric Effects and Solvent Effects on SN2 Reactions | The Journal of Physical Chemistry A. (2009). The Journal of Physical Chemistry A, 113(32), 9142-9150. [Link]

  • 8.2: Factors That Affect SN​2 Reactions - Chemistry LibreTexts. (2014). Retrieved March 21, 2026, from [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2025). Retrieved March 21, 2026, from [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. (n.d.). Retrieved March 21, 2026, from [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021). Retrieved March 21, 2026, from [Link]

  • Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes - PMC. (2020). Journal of the American Chemical Society, 142(49), 20563-20568. [Link]

  • Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate | The Journal of Organic Chemistry - ACS Publications. (2012). The Journal of Organic Chemistry, 77(24), 11313-11319. [Link]

  • Optimizing reaction conditions of N-alkylation reaction | Download Table - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • Regioselectivity for the Rh(I)-catalyzed annulation of 1,2,3-thiadiazoles with alkynes: Experimental and Computational Analysis Reveal the Surprising Role of the Alkyne Substituent - Macquarie University. (2023). Retrieved March 21, 2026, from [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Retrieved March 21, 2026, from [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio) - Organic Chemistry Portal. (n.d.). Retrieved March 21, 2026, from [Link]

  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC03771B. (2016). Chemical Communications, 52(54), 8422-8425. [Link]

  • Synthesis and Development of Suitable Method for New Thiadiazoles using Hydrazonoyl Halides | Bentham Science Publishers. (2024). Letters in Organic Chemistry, 21(9), 724-730. [Link]

  • Problematic N-Alkylation : r/chemistry - Reddit. (2023). Retrieved March 21, 2026, from [Link]

  • N-alkylation of compounds 166 and 169 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Retrieved March 21, 2026, from [Link]

Sources

preventing decomposition of Ethyl 5-bromomethyl-thiadiazole-4-carboxylate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization and Storage of Ethyl 5-bromomethyl-thiadiazole-4-carboxylate

Overview Ethyl 5-bromomethyl-thiadiazole-4-carboxylate is a highly reactive, bifunctional electrophile widely used in medicinal chemistry and drug development. However, its utility is frequently compromised by its severe instability during storage. The convergence of an electron-deficient thiadiazole ring, a hydrolytically sensitive ethyl ester, and a highly reactive bromomethyl group creates a perfect storm for rapid, autocatalytic degradation if environmental controls fail.

Part 1: Diagnostic Troubleshooting Guide

Q: My stored batch has turned from a pale crystalline solid/liquid into a dark, fuming, viscous residue. What is the mechanism behind this? A: This is the hallmark of moisture-induced autocatalytic degradation. The primary failure point is the bromomethyl group, which is highly susceptible to nucleophilic attack by atmospheric water. This reaction proceeds via a concerted SN2 mechanism[1], displacing the bromide ion to yield the 5-hydroxymethyl derivative and releasing hydrogen bromide (HBr) gas[2][3]. Causality: The released HBr is the true danger. It violently lowers the local pH, acting as an acid catalyst that accelerates the hydrolysis of the adjacent ethyl carboxylate ester into a free carboxylic acid. This releases ethanol, which can further participate in solvolysis[2], creating a runaway degradation cascade that destroys the thiadiazole core.

Q: I stored the compound at -80°C, but it still degraded after a few months. Why did cold storage fail? A: Temperature control alone is insufficient if the vial's headspace contains moisture. When a cold vial is opened outside of a desiccator or glovebox, ambient humidity instantly condenses on the cold compound. Even at -80°C, trapped microscopic ice crystals cause localized micro-hydrolysis during freeze-thaw cycles. Similar benzylic bromides exhibit rapid abiotic hydrolysis in aqueous environments (half-lives as short as 79 minutes at 25°C)[4], meaning even transient warming during handling causes irreversible damage.

Q: How can I analytically detect early-stage decomposition before it ruins my downstream coupling reaction? A: Do not rely on visual inspection alone. Run a quick 1 H-NMR in anhydrous CDCl 3​ (ensure the NMR solvent itself is stored over molecular sieves to prevent inducing the very degradation you are trying to measure). Diagnostic Peaks:

  • Intact Compound: Look for the methylene (-CH 2​ -) protons of the bromomethyl group, which appear as a sharp, distinct singlet.

  • Degraded Compound: If you observe a new singlet shifting upfield, this indicates the conversion of -CH 2​ Br to -CH 2​ OH. Additionally, a broad downfield peak (often >10 ppm) indicates the presence of a free carboxylic acid resulting from ester cleavage.

Part 2: Storage & Handling FAQs

Q: What is the absolute best practice for long-term storage of this specific compound? A: The compound must be treated as a highly moisture-sensitive and light-sensitive reagent[4].

  • Atmosphere: Store under a strict Argon blanket. Argon is denser than Nitrogen and provides a superior protective layer against oxygen and moisture.

  • Containment: Use amber glass vials to prevent photolytic radical generation[2]. Seal the cap tightly with Parafilm.

  • Environment: Place the primary vial inside a secondary container filled with an active indicating desiccant (e.g., Drierite or silica gel). Store the entire assembly at -20°C or -80°C.

Q: Can I add an acid scavenger (like K 2​ CO 3​ ) directly to the storage vial to neutralize any HBr that forms? A: No. Storing the neat compound with basic scavengers is strongly discouraged. The electron-deficient thiadiazole ring and the reactive bromomethyl group can undergo premature nucleophilic substitution, solvolysis, or intermolecular polymerization with the scavenger or any trace moisture it introduces. Acid scavengers should only be introduced in situ during your actual synthetic reaction.

Part 3: Quantitative Degradation Profile

To assist in lifecycle management, the following table summarizes the expected stability of Ethyl 5-bromomethyl-thiadiazole-4-carboxylate under various laboratory conditions.

Storage ConditionAtmosphereExpected Shelf LifePrimary DegradantVisual / Analytical Indicator
-80°C (Ideal) Argon (Sealed)> 12 MonthsNonePale color; Sharp -CH 2​ Br NMR singlet
-20°C Nitrogen6 - 8 Months5-HydroxymethylSlight yellowing; Minor upfield NMR shift
4°C (Fridge) Ambient Air1 - 2 WeeksCarboxylic Acid + HBrFuming upon opening; Broad -OH peak
25°C (Benchtop) Ambient Air< 48 HoursPolymeric SludgeDark brown/black viscous residue; Insoluble

Part 4: Experimental Protocols

Protocol A: Schlenk-Line Aliquoting for Moisture-Sensitive Storage

This protocol is a self-validating system to ensure zero moisture introduction during handling.

  • Preparation: Dry all glassware, including amber storage vials and glass pipettes, in an oven at 120°C for at least 4 hours. Cool them inside a vacuum desiccator.

  • Purging: Connect the main stock vial to a Schlenk line. Perform three cycles of vacuum (evacuating the headspace) and backfilling with high-purity Argon.

  • Aliquoting: Under a positive flow of Argon, use a dried glass pipette or a gas-tight syringe to transfer single-use aliquots (e.g., 100 mg) into the pre-dried amber vials. Causality: Single-use aliquots prevent the main stock from undergoing repeated freeze-thaw cycles, which is the primary vector for condensation-driven hydrolysis.

  • Sealing: Flush the headspace of each aliquot vial with Argon for 10 seconds. Cap immediately with a PTFE-lined septum cap, wrap tightly with Parafilm, and transfer to the -80°C secondary desiccant chamber.

Protocol B: Rescue Purification of Mildly Degraded Material

Use this methodology if the material shows slight yellowing but has not yet polymerized into an insoluble sludge.

  • Dissolution: Dissolve the suspect batch in anhydrous Dichloromethane (DCM).

  • Rapid Silica Plug: Prepare a short plug of silica gel (pre-neutralized with 1% triethylamine in hexanes, then flushed with pure hexanes to remove excess base).

  • Elution: Elute the compound rapidly using a Hexane/Ethyl Acetate gradient (e.g., 8:2). The highly polar 5-hydroxymethyl degradant and the free carboxylic acid will remain stuck on the baseline of the silica.

  • Concentration: Evaporate the solvent under reduced pressure at a low water-bath temperature (< 25°C) to prevent thermal degradation. Immediately purge the flask with Argon and store as per Protocol A.

Part 5: Degradation Pathway Visualization

The following diagram maps the logical causality of the compound's decomposition, highlighting why moisture exclusion is the critical control point.

G A Ethyl 5-bromomethyl- thiadiazole-4-carboxylate C SN2 Hydrolysis (Nucleophilic Attack) A->C F Ester Cleavage & Thiadiazole Degradation A->F Cross-reactivity B Atmospheric Moisture (H2O) B->C Exposure D HBr Release (Autocatalyst) C->D E 5-Hydroxymethyl Derivative C->E D->F Acid Catalysis E->F

Caption: Autocatalytic degradation pathway of bromomethyl thiadiazole via moisture-induced SN2 hydrolysis.

Part 6: References

  • Benzyl bromide - Physical and Chemical Properties Source: Grokipedia URL: [Link]

  • A Bromoenol Lactone Suicide Substrate Inactivates Group VIA Phospholipase A2 by Generating a Diffiusible Bromomethyl Keto Acid That Alkylates Cysteine Thiols Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

managing exothermic reactions in the synthesis of thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter severe thermal runaway, product degradation, and safety hazards during the synthesis of thiadiazole scaffolds.

Thiadiazoles (1,2,3- and 1,3,4-isomers) are privileged structures in drug development, but their classical synthesis relies heavily on highly reactive, moisture-sensitive dehydrating and thionating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). The cyclization steps are intensely exothermic.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind these exotherms and provide self-validating protocols to ensure your scale-up is safe, reproducible, and high-yielding.

FAQ & Troubleshooting Guide: Managing Cyclization Exotherms

Q1: Why does the addition of POCl₃ to my thiosemicarbazide and carboxylic acid mixture cause thermal runaway, and how can I prevent it? The Causality: The synthesis of 1,3,4-thiadiazoles often utilizes POCl₃ as both a dehydrating and cyclizing agent[1]. The exotherm is not primarily from the cyclization itself, but from the initial, rapid phosphorylation of the carboxylic acid oxygen and the instantaneous release of HCl gas. If POCl₃ is added as a bolus, the localized heat cannot dissipate fast enough, leading to rapid decomposition of the thiosemicarbazide and dangerous over-pressurization. The Solution: You must decouple the reagent addition rate from the bulk cyclization temperature. Use a controlled dosing pump linked to an internal thermocouple. Maintain the internal temperature between 0°C and 5°C during the addition phase. Only after complete addition and thermal stabilization should the mixture be gradually heated to 60–90°C to drive the final cyclodehydration[2].

Q2: During the Hurd-Mori synthesis of 1,2,3-thiadiazoles, my reaction mixture turns black and yields drop when adding thionyl chloride (SOCl₂). What is failing? The Causality: The Hurd-Mori reaction involves the cyclization of acyl or sulfonyl hydrazones using SOCl₂. The initial electrophilic attack of SOCl₂ on the hydrazone is intensely exothermic[3]. The blackening indicates thermal degradation and polymerization of the hydrazone intermediate before the ring can close. E/Z isomerization of the hydrazone and subsequent cyclization must occur in a highly controlled thermal environment. The Solution: Pre-cool the hydrazone solution in an anhydrous solvent to -78°C. Add SOCl₂ dropwise. The self-validating check here is visual: a properly controlled reaction will transition from a clear/yellow solution to a deep orange intermediate without turning black. Allow the mixture to slowly warm to room temperature to complete the SO₂ and HCl gas evolution safely.

HurdMori Hydrazone Hydrazone Precursor Cooling Cryo-Cooling (-78°C) Hydrazone->Cooling SOCl2 SOCl2 Dosing (Exothermic) Cooling->SOCl2 Intermediate N-Sulfinyl Intermediate SOCl2->Intermediate Dropwise Warming Controlled Warming (RT) Intermediate->Warming Product 1,2,3-Thiadiazole + SO2 + HCl Warming->Product Cyclization

Logical thermal control workflow for the exothermic Hurd-Mori synthesis.

Q3: Are there milder alternatives to POCl₃ that still provide high yields of 1,3,4-thiadiazoles without the severe exotherm? The Causality: Yes. While POCl₃ is an industry standard, its exothermic profile makes large-scale processing hazardous. A field-proven alternative is the use of Polyphosphate Ester (PPE)[4]. PPE acts as a milder dehydrating agent. The reaction proceeds through the intermediate formation of a thiosemicarbazide acylation product, followed by cyclodehydration. Because PPE reacts more slowly and requires external heating (e.g., refluxing in chloroform at 60°C) to drive the dehydration, the initial mixing is not violently exothermic.

Q4: How can continuous flow chemistry mitigate the exothermic risks in thiadiazole synthesis? The Causality: In batch reactors, the surface-area-to-volume ratio decreases as you scale up, trapping heat. Continuous flow chemistry fundamentally changes the heat transfer dynamics. By continuously pumping the substrates and the POCl₃ stream into a micro-mixer followed by a temperature-controlled residence coil, the exothermic phosphorylation occurs in a tiny volume. The heat is immediately absorbed by the cooling fluid, preventing thermal runaway and suppressing high-temperature degradation pathways.

FlowChemistry PumpA Pump A Substrates TMixer T-Mixer (High Heat Generation) PumpA->TMixer PumpB Pump B POCl3 PumpB->TMixer Coil Residence Coil Active Cooling TMixer->Coil Instant Heat Dissipation BPR Back Pressure Regulator Coil->BPR Collection Quench & Collection BPR->Collection

Continuous flow reactor configuration for managing POCl3-mediated exotherms.

Quantitative Thermodynamic Data

To make informed decisions on reactor setup and cooling capacities, refer to the thermodynamic data associated with various heterocyclic cyclization pathways. Note that while H₂S transfer is mildly exothermic (-6.38 kcal/mol) with a low activation energy (7.92 kcal/mol)[5], acid chloride-mediated reactions release significantly more energy.

Table 1: Comparative Thermodynamic and Safety Parameters in Thiadiazole Synthesis

Synthesis RouteReagentExothermicity (ΔH)Activation Energy (Ea)Operating TempPrimary Byproducts
1,3,4-Thiadiazole (Batch)POCl₃High (Unquantified)Moderate0°C to 90°CHCl, H₃PO₄
1,2,3-Thiadiazole (Hurd-Mori)SOCl₂Very High (Unquantified)Low-78°C to 25°CSO₂, HCl
1,3,4-Thiadiazole (Mild)PPELow (Unquantified)Moderate60°CPhosphates
Thioamide CyclizationH₂S / EDCI-6.38 kcal/mol7.92 kcal/mol20°C to 25°CH₂O, Urea deriv.
Triazole (Competing Pathway)BaseEndothermic17.38 kcal/mol50°C to 100°CH₂O

Self-Validating Experimental Protocol

Controlled POCl₃ Cyclization of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole Objective: Safely synthesize the 1,3,4-thiadiazole core while managing the severe dehydrative exotherm and preventing thermal runaway[1].

  • Step 1: Reactor Preparation. Equip a 3-neck round-bottom flask (or a jacketed reactor for >10g scale) with an overhead stirrer, a reflux condenser vented to a caustic scrubber (to neutralize HCl gas), and an internal PTFE-coated thermocouple.

  • Step 2: Substrate Loading. Charge the reactor with benzoic acid (1.22 g, 10 mmol) and thiocarbohydrazide (1.06 g, 10 mmol). Cool the reactor jacket/bath to 0°C.

  • Step 3: Exothermic Dosing (Critical Step). Load phosphorus oxychloride (POCl₃, 5 mL, 54 mmol) into an addition funnel or syringe pump. Begin dropwise addition at a highly controlled rate (e.g., 0.1 mL/min).

    • Self-Validation Check: Monitor the internal thermocouple continuously. The temperature must not exceed 5°C . If the temperature spikes, pause the addition immediately. The mixture will safely transition into a thick slurry.

  • Step 4: Thermal Cyclization. Once POCl₃ addition is complete and the internal temperature stabilizes, gradually ramp the heating mantle/jacket to 80–90°C. Reflux for 1 hour.

    • Self-Validation Check: The slurry will gradually dissolve into a homogeneous solution, indicating successful cyclization and consumption of the intermediates[1].

  • Step 5: Exothermic Quenching. Cool the reaction to room temperature. Warning: The aqueous quench is highly exothermic. Slowly pour the mixture over 100 mL of vigorously stirred crushed ice inside a fume hood.

    • Self-Validation Check: Neutralize the acidic aqueous layer with concentrated Ammonium Hydroxide (NH₄OH) until pH 7-8 is reached. The free base product will precipitate out as a solid, which can then be filtered, washed with distilled water, and dried.

References

  • Optimized POCl₃-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arab Journal of Chemistry. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC. [Link]

Sources

removal of unreacted starting materials from Ethyl 5-bromomethyl-thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of Ethyl 5-Bromomethyl-1,2,3-thiadiazole-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the purification bottlenecks associated with Wohl-Ziegler brominations of heterocyclic scaffolds. The synthesis of Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate from its methyl precursor is a critical transformation, but isolating the product from unreacted starting materials (SM) and reagent byproducts is notoriously difficult.

This guide provides field-proven, causality-driven methodologies to ensure the absolute purity of your thiadiazole building blocks.

Part 1: Diagnostic FAQs – Understanding the Separation Challenge

Q1: Why is unreacted Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate so difficult to remove using standard silica gel chromatography? A1: The difficulty stems from the dominant electrostatic profile of the heterocycle. Normal-phase silica separates compounds based on polar interactions (hydrogen bonding and dipole-dipole interactions). The 1,2,3-thiadiazole ring is a highly polar, electron-withdrawing core, and the C4-carboxylate ester dominates the molecule's interaction with the silica's silanol groups. Substituting a single methyl proton with a bromine atom at the C5 position increases the molecular weight but does not introduce new hydrogen-bond donors or significantly alter the overall dipole moment. Consequently, the adsorption-desorption kinetics for both the unreacted SM and the bromomethyl product are nearly identical, leading to co-elution ( ΔRf​<0.05 ) on bare silica.

Q2: How do I clear out the reagent byproducts (NBS and succinimide) before tackling the unreacted SM? A2: Reagent clearance must precede SM separation. Unreacted N-Bromosuccinimide (NBS) contains active electrophilic bromine that can degrade your product during concentration. Quenching the crude mixture with aqueous sodium thiosulfate ( Na2​S2​O3​ ) chemically reduces the active bromine to inert bromide (1)[1]. Furthermore, the primary byproduct, succinimide, is highly polar and essentially insoluble in non-polar reaction solvents like CCl4​ , allowing for initial removal via simple filtration (2)[2]. Subsequent washes with slightly basic aqueous solutions (e.g., saturated NaHCO3​ ) will deprotonate any residual succinimide ( pKa​≈9.6 ), partitioning it entirely into the aqueous waste[1].

Q3: If normal-phase silica fails, what is the most reliable chromatographic method to separate the unreacted SM? A3: Reverse-Phase (C18) Chromatography. While the polarities of the SM and product are similar, their hydrophobicities differ significantly. The bulky, polarizable bromine atom substantially increases the lipophilicity (LogP) of the product compared to the methyl precursor. On a hydrophobic C18 stationary phase, the less lipophilic unreacted methyl SM will elute much earlier than the bromomethyl product when using a polar mobile phase gradient (Water/Acetonitrile).

Q4: Can I avoid chromatography entirely and use crystallization to remove the unreacted SM? A4: Yes, selective fractional crystallization is highly effective and is the preferred method for multigram scale-ups (3)[3]. The introduction of the heavy bromine atom alters the crystal lattice energy, typically raising the melting point and decreasing the compound's solubility in cold, non-polar solvents. By dissolving the crude mixture in a minimal amount of warm ethyl acetate and triturating with cold hexanes, the bromomethyl product can be selectively precipitated while the unreacted SM remains dissolved in the mother liquor[3].

Part 2: Quantitative Data Presentation

To select the appropriate purification route, consult the comparative data table below, which quantifies the efficiency of various separation strategies for this specific thiadiazole system.

Purification StrategySeparation MechanismResolution (Selectivity)ScalabilityTarget Impurity Removed
Normal-Phase Silica Hydrogen bonding / DipolePoor ( ΔRf​<0.05 )LowBaseline polar impurities only
Reverse-Phase (C18) Hydrophobic interactionsHigh ( ΔRf​>0.20 )MediumUnreacted Methyl SM
Fractional Crystallization Differential solubilityExcellent (Binary phase)High (>10g scale)Unreacted Methyl SM
Aqueous Wash ( NaHCO3​ ) Acid-base partitioningN/A (Phase separation)Very HighSuccinimide, Unreacted NBS

Part 3: Mandatory Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, SM, NBS, Succinimide) Quench Quench: Na2S2O3 (aq) Crude->Quench FilterWash Filtration & Aqueous Wash Quench->FilterWash Waste1 Aqueous Waste (Succinimide, Neutralized NBS) FilterWash->Waste1 Aqueous Organic Organic Phase (Bromomethyl Product + Unreacted SM) FilterWash->Organic Organic Split Select Purification Route Organic->Split RP_Chrom Reverse-Phase C18 Flash (H2O/MeCN Gradient) Split->RP_Chrom Cryst Fractional Crystallization (Hexane/EtOAc) Split->Cryst PureProd Pure Ethyl 5-bromomethyl- 1,2,3-thiadiazole-4-carboxylate RP_Chrom->PureProd Cryst->PureProd

Caption: Workflow for the isolation and purification of bromomethyl thiadiazole derivatives.

Part 4: Self-Validating Experimental Protocols

Every procedure below is designed as a closed-loop, self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Reaction Quench and Byproduct Clearance

Objective: Complete removal of active NBS and succinimide prior to SM separation.

  • Cool and Filter: Upon reaction completion, cool the mixture to 0°C for 30 minutes. Filter the precipitated succinimide through a sintered glass funnel.

  • Chemical Quench: Transfer the organic filtrate to a separatory funnel. Add an equal volume of 10% aqueous Na2​S2​O3​ and shake vigorously for 2 minutes.

    • Validation Checkpoint: Spot a drop of the aqueous layer onto KI-starch indicator paper. The absence of a blue/black color change confirms the complete destruction of electrophilic bromine species. If it turns blue, repeat Step 2.

  • Succinimide Partitioning: Wash the organic layer twice with saturated aqueous NaHCO3​ , followed by one wash with brine. Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Reverse-Phase (C18) Separation of Unreacted SM

Objective: Chromatographic isolation of the product for sub-gram scale reactions.

  • Sample Preparation: Dissolve the crude organic residue from Protocol A in a minimal volume of Acetonitrile (MeCN).

  • Column Loading: Load the solution onto a pre-equilibrated C18 flash chromatography cartridge.

  • Gradient Elution: Run a gradient from 10% MeCN in Water to 80% MeCN in Water over 15 column volumes.

    • Validation Checkpoint: Prior to running the column, perform TLC on C18-coated glass plates using a 50:50 MeCN/Water eluent. Visualize under UV (254 nm). The unreacted methyl SM will exhibit a higher Rf​ value (travels faster) than the more hydrophobic bromomethyl product. Use this TLC to verify the fractions collected.

Protocol C: Fractional Crystallization

Objective: Scalable, chromatography-free removal of unreacted SM.

  • Solvent Exchange: Concentrate the crude organic phase to a thick, viscous oil.

  • Dissolution: Dissolve the oil in a minimal amount of warm Ethyl Acetate (approx. 1.0 mL per gram of crude material) at 50°C.

  • Trituration: Remove from heat and slowly add cold Hexanes (approx. 3.0 to 4.0 mL per gram) dropwise while stirring vigorously until the solution becomes slightly cloudy.

  • Crystallization: Chill the mixture to -20°C for 4 to 12 hours. Filter the resulting crystalline solid and wash with ice-cold hexanes.

    • Validation Checkpoint: Analyze both the isolated crystals and the concentrated mother liquor via 1H NMR. A successful separation is confirmed when the crystals show a distinct singlet at ∼4.8 ppm ( −CH2​Br ) with no signal at ∼2.8 ppm ( −CH3​ ), while the mother liquor exhibits a strong singlet at ∼2.8 ppm , confirming the unreacted SM has been partitioned away.

Part 5: References

  • A Facile Method for Multigram Scale Light-Induced Synthesis of 4′-(Bromomethyl)-2-cyanobiphenyl - ACS Publications. American Chemical Society. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Ethyl 5-(bromomethyl)-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and materials science, heterocyclic compounds are foundational scaffolds for the development of novel agents with diverse biological and physical properties. The 1,3,4-thiadiazole ring, in particular, is a privileged structure found in a wide array of pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] Precise structural characterization of these molecules is non-negotiable for establishing structure-activity relationships (SAR) and ensuring the integrity of scientific findings.

This guide provides an in-depth analysis of Ethyl 5-(bromomethyl)-1,3,4-thiadiazole-2-carboxylate, a key synthetic intermediate. The primary focus is on its ¹H Nuclear Magnetic Resonance (NMR) spectrum, the cornerstone of structural elucidation for organic molecules. We will dissect the expected spectral data with a rationale grounded in chemical principles. Furthermore, this guide will objectively compare the utility of ¹H NMR with alternative analytical techniques, providing a holistic perspective on a comprehensive characterization workflow.

Note: The compound name "Ethyl 5-bromomethyl-thiadiazole-4-carboxylate" is structurally ambiguous. This guide will proceed with the analysis of a chemically plausible and common isomer, Ethyl 5-(bromomethyl)-1,3,4-thiadiazole-2-carboxylate .

Part 1: In-Depth ¹H NMR Analysis

¹H NMR spectroscopy is the preeminent technique for determining the precise structure of most organic compounds. It provides detailed information about the number of distinct proton environments, their relative numbers, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Spectrum: A Causality-Driven Interpretation

For Ethyl 5-(bromomethyl)-1,3,4-thiadiazole-2-carboxylate, we anticipate three distinct signals in the ¹H NMR spectrum, corresponding to the three sets of chemically non-equivalent protons.

Assigned Protons Expected Chemical Shift (δ) in ppm (CDCl₃) Multiplicity Integration Rationale for Chemical Shift and Multiplicity
-CH₂Br (Bromomethyl)~4.75 - 4.85Singlet (s)2HThe methylene protons of the bromomethyl group are significantly deshielded due to the strong electron-withdrawing inductive effect of the adjacent bromine atom and the heterocyclic 1,3,4-thiadiazole ring.[3][4] This shifts their resonance substantially downfield. As there are no adjacent protons, the signal appears as a sharp singlet.
-OCH₂CH₃ (Ethyl Ester, Methylene)~4.40Quartet (q)2HThese methylene protons are directly attached to an oxygen atom, which is electronegative and causes a downfield shift.[5][6] They are adjacent to the three protons of the methyl group, and according to the n+1 rule (3+1=4), their signal is split into a quartet.
-OCH₂CH₃ (Ethyl Ester, Methyl)~1.40Triplet (t)3HThese methyl protons are in a standard aliphatic environment but are slightly deshielded by the adjacent ester functionality. They are coupled to the two methylene protons, resulting in a signal that is split into a triplet according to the n+1 rule (2+1=3).[7]

This predicted spectrum provides a unique fingerprint for the target molecule. Any deviation from these expected values in an experimental spectrum would suggest the presence of impurities or an alternative isomeric structure.

Experimental Protocol: A Self-Validating System for ¹H NMR Acquisition

Trustworthiness in experimental data begins with a robust protocol. Each step includes a checkpoint to ensure the integrity of the final spectrum.

  • Sample Preparation (Checkpoint: Visual Clarity)

    • Accurately weigh 5-10 mg of the dried Ethyl 5-(bromomethyl)-1,3,4-thiadiazole-2-carboxylate sample.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved. The solution must be clear and free of any particulate matter. A clear solution is critical for acquiring a spectrum with high resolution.

  • Spectrometer Setup and Shimming (Checkpoint: Field Homogeneity)

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Initiate the automated shimming procedure to optimize the homogeneity of the magnetic field. A well-shimmed magnet is essential for sharp, well-resolved peaks and accurate integration.

  • Data Acquisition (Checkpoint: Free Induction Decay (FID) Shape)

    • Set the standard acquisition parameters for a ¹H experiment. This includes setting the appropriate spectral width (e.g., -2 to 12 ppm), a 90° pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.

    • Observe the shape of the initial Free Induction Decay (FID). It should show a smooth exponential decay, indicating a stable acquisition.

  • Data Processing and Analysis (Checkpoint: Phasing and Baseline)

    • Apply a Fourier transform to the averaged FID to convert the time-domain signal into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the flat baseline necessary for accurate integration.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

    • Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is powerful, a comprehensive analysis relies on a multi-technique approach. Other spectroscopic and chromatographic methods provide complementary information, leading to an irrefutable structural confirmation and purity assessment.

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity, and relative proton count.Provides detailed structural information and is often sufficient for full structure elucidation of small molecules.Can be complex for large molecules; requires relatively pure samples.
¹³C NMR Number and type of carbon environments (quaternary, CH, CH₂, CH₃).Complements ¹H NMR by providing a map of the carbon skeleton.[8]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and elemental composition (with HRMS). Fragmentation patterns offer structural clues.High sensitivity; confirms molecular formula. The presence of bromine is easily identified by its characteristic M/M+2 isotopic pattern in a ~1:1 ratio.[9]Isomers may not be distinguishable; does not provide detailed connectivity information on its own.
HPLC (UV-Vis) Purity assessment, quantification, and isolation of the compound.Excellent for determining the purity of a sample and quantifying its concentration.[10][11] Can be used for preparative purification.Does not provide direct structural information about the compound or its impurities.
FT-IR Spectroscopy Presence of specific functional groups.Quick and easy method to confirm the presence of key functional groups like C=O (ester) and C-Br bonds.[12][13]Provides limited information on the overall molecular structure and connectivity.
Key Spectroscopic Signatures from Alternative Methods:
  • ¹³C NMR: Expected signals would include the ester carbonyl (C=O) around 160-165 ppm, carbons of the thiadiazole ring (highly deshielded, >150 ppm), the bromomethyl carbon (-CH₂Br) around 30-40 ppm, and the ethyl ester carbons (~62 ppm for -OCH₂ and ~14 ppm for -CH₃).[14]

  • Mass Spectrometry (EI-MS): The mass spectrum would show a prominent molecular ion peak cluster (M⁺ and M+2) of nearly equal intensity, which is the hallmark of a monobrominated compound.[9] Fragmentation would likely involve the loss of the bromine atom and cleavage of the ethyl ester group.[15]

  • FT-IR Spectroscopy: Key vibrational bands would be a strong C=O stretch for the ester at ~1735-1750 cm⁻¹, C-O stretches between 1300-1000 cm⁻¹, and a C-Br stretch typically found in the fingerprint region.[16]

Part 3: Integrated Analytical Workflow

For drug development professionals, an efficient and logical workflow is critical for moving a compound from synthesis to screening. The following workflow ensures both the purity and structural integrity of Ethyl 5-(bromomethyl)-1,3,4-thiadiazole-2-carboxylate.

G cluster_0 Synthesis & Purification cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation Synthesis Chemical Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Purification HPLC Purification Workup->Purification TLC TLC Analysis Purification->TLC Collect Fractions HPLCanalysis HPLC Purity Check (>95%) HNMR 1H NMR HPLCanalysis->HNMR Pure Compound TLC->HPLCanalysis MS Mass Spectrometry HNMR->MS CNMR 13C NMR MS->CNMR FTIR FT-IR CNMR->FTIR Final Compound Ready for Screening/Further Synthesis FTIR->Final Structure Confirmed

Caption: Integrated workflow for the synthesis, purification, and characterization of the target compound.

This workflow begins with synthesis and purification via HPLC. The purity of the isolated compound is then confirmed by analytical HPLC. Once purity is established, a suite of spectroscopic techniques, led by ¹H NMR, is employed for complete structural elucidation. This systematic, multi-faceted approach ensures the highest degree of confidence in the material's identity and quality before it proceeds to subsequent stages of research and development.

Conclusion

The structural analysis of Ethyl 5-(bromomethyl)-1,3,4-thiadiazole-2-carboxylate serves as a prime example of the central role of ¹H NMR spectroscopy in modern organic chemistry. The predictable nature of its spectrum, based on fundamental principles of shielding and spin-spin coupling, allows for confident structural assignment. However, for the rigorous demands of drug discovery and materials science, this guide champions an integrated analytical strategy. By complementing the detailed structural insights from ¹H and ¹³C NMR with the molecular weight confirmation from mass spectrometry and the purity assessment from HPLC, researchers can ensure the unequivocal identification and quality of their target compounds, thereby upholding the highest standards of scientific integrity.

References

  • Jadhav, S., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. TSI Journals. [Link]

  • International Journal of Pharmacy and Chemical Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1,3,4 THIADIAZOLE AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

  • Sipkina, Y. N., & Yakovlev, V. P. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. [Link]

  • Doc Brown's Advanced Organic Chemistry. (2026). Interpreting the 1H NMR spectrum of ethyl ethanoate (ethyl acetate). [Link]

  • University of California, Davis. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • UCLA. (n.d.). Spectroscopy Tutorial: Esters. [Link]

  • YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. [Link]

  • Doc Brown's Advanced Organic Chemistry. (2026). Infrared spectrum of ethyl ethanoate. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. [Link]

  • ResearchGate. (2017). Synthesis and Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. [Link]

  • Frański, R., et al. (2003). Mass spectrometric fragmentation pathways of isotope labeled 2,5-disubstituted-1,3,4-oxadiazoles and thiadiazoles. R Discovery. [Link]

  • Spectroscopy. (n.d.). IR Spectroscopy of Esters. [Link]

  • Jadavpur University. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. [Link]

Sources

Comparative Mass Spectrometry Guide: Structural Elucidation of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery and agrochemical development, 1,2,3-thiadiazole derivatives are highly valued for their unique bioisosteric properties and ability to modulate complex biological targets. Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate (CAS: 80022-72-6) serves as a critical bifunctional building block[1]. The 1,2,3-thiadiazole core provides specific pharmacological activity, while the bromomethyl and ethyl ester moieties offer orthogonal reactive sites for downstream synthesis.

For analytical scientists and drug metabolism and pharmacokinetics (DMPK) researchers, accurately tracking this compound and its derivatives via High-Resolution Mass Spectrometry (HRMS) is paramount. This guide objectively compares the gas-phase fragmentation behavior of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate against structural alternatives, providing a mechanistic framework and a self-validating experimental protocol for robust structural elucidation.

Mechanistic Mass Spectrometry: The Causality of Fragmentation

To confidently identify 1,2,3-thiadiazoles in complex matrices, one must understand the thermodynamic drivers of their gas-phase dissociation. The fragmentation of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate under Electrospray Ionization (ESI) and Higher-energy Collisional Dissociation (HCD) is governed by two competing pathways:

  • Nitrogen Extrusion (The Heterocyclic Signature): The hallmark of 1,2,3-thiadiazole fragmentation is the rapid elimination of a neutral nitrogen molecule (N₂) from the protonated molecular ion [M+H]+ [2]. This process is driven by the immense thermodynamic stability of N₂ gas, which provides a massive entropic and enthalpic driving force. The resulting fragment is a highly reactive thiirene or thioketene cation[3].

  • Homolytic C-Br Cleavage (The Substituent Signature): The bromomethyl group introduces a labile C-Br bond. Because bromine exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, the parent ion exhibits a distinct doublet at m/z 250.9488 and 252.9468. The loss of the bromine radical (Br•) yields a resonance-stabilized cation at m/z 172.0532, stripping away the isotopic doublet and confirming the presence of the halogen.

FragmentationLogic M Molecular Ion [M+H]+ m/z 251 / 253 (1:1 Isotope) M_N2 [M+H - N2]+ m/z 223 / 225 (Thiirene Cation) M->M_N2 Extrusion of N2 (-28 Da) M_Br [M+H - Br•]+ m/z 172 (Resonance Stabilized) M->M_Br Homolytic C-Br Cleavage (-79 / -81 Da) M_N2_Br [M+H - N2 - Br•]+ m/z 144 (Base Peak at high NCE) M_N2->M_N2_Br Loss of Br• M_N2_Ester [M+H - N2 - •OEt]+ m/z 178 / 180 M_N2->M_N2_Ester Ester Cleavage (-45 Da) M_Br->M_N2_Br Extrusion of N2

Caption: Logical fragmentation pathways of Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate.

Comparative Performance & Structural Elucidation

When optimizing analytical methods or selecting building blocks, it is crucial to compare the target compound against its structural analogs. The table below contrasts the MS/MS behavior of our target against a non-halogenated analog (Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate) and a positional isomer (3-(bromomethyl)-5-chloro-1,2,4-thiadiazole).

Key Differentiators:
  • Isotope Profiling: The absence of bromine in the 5-methyl analog fundamentally changes the MS1 screening approach, removing the diagnostic 2 Da doublet.

  • Heterocyclic Ring Cleavage: Isomeric 1,2,4-thiadiazoles do not readily extrude N₂. Instead, they undergo retro-cycloaddition cleavage across the 3,4 and 1,5 bonds, yielding nitrile (R-CN) and thiocyanate fragments. This mechanistic divergence is the primary method for distinguishing 1,2,3-thiadiazole metabolites from 1,2,4-thiadiazole metabolites in complex biological matrices.

Table 1: Comparative HRMS/MS Fragmentation Profiles
CompoundExact Mass [M+H]+ Primary Neutral LossSecondary FragmentsDiagnostic MS Feature
Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate 250.9488 / 252.9468-N₂ (28 Da)m/z 172 (Loss of Br•)m/z 144 (Loss of N₂ + Br•)1:1 Isotopic doublet; Competing N₂ and Br• loss pathways.
Ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate 173.0385-N₂ (28 Da)m/z 127 (Loss of N₂ + •OEt)m/z 99 (Loss of N₂ + CO₂)Single monoisotopic peak; Fragmentation dominated purely by N₂ extrusion.
3-(bromomethyl)-5-chloro-1,2,4-thiadiazole 211.8811 / 213.8791-RCN (Retro-cleavage)m/z 133 (Loss of Br•)Various thiocyanate ionsCleavage across 3,4 and 1,5 bonds; No N₂ loss .

Self-Validating Experimental Protocol: UHPLC-HRMS/MS

To ensure data integrity, the following protocol is designed as a self-validating system . By utilizing the inherent isotopic signature of the bromine atom, the analyst can instantly verify the performance of the mass spectrometer's dynamic range and collision cell efficiency before interpreting complex biological samples.

LCMSWorkflow Prep 1. Sample Prep 1 µg/mL in MeCN LC 2. UHPLC C18, 0.3 mL/min Prep->LC ESI 3. ESI(+) Capillary: 3.5 kV LC->ESI MS1 4. Full Scan MS1 Isotope Profiling ESI->MS1 MS2 5. HCD MS/MS NCE: 15, 30, 45 MS1->MS2

Caption: Step-by-step UHPLC-HRMS/MS experimental workflow for thiadiazole characterization.

Step-by-Step Methodology

Step 1: Sample Preparation & System Suitability

  • Prepare a 1.0 mg/mL stock solution of Ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate in LC-MS grade Acetonitrile (MeCN).

  • Dilute to a working concentration of 1 µg/mL using 50:50 Water:MeCN containing 0.1% Formic Acid.

  • Self-Validation Check: Inject a blank (solvent only) prior to the sample to ensure no carryover at m/z 250.9488.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.3 mL/min.

Step 3: HRMS Acquisition (Orbitrap or Q-TOF)

  • Ionization: Heated Electrospray Ionization (HESI) in positive ion mode. Capillary voltage: 3.5 kV.

  • MS1 Full Scan: Resolution set to 70,000 (at m/z 200). Scan range: m/z 100–500.

  • Self-Validation Check: Verify the MS1 spectrum displays the [M+H]+ peaks at m/z 250.9488 and 252.9468. The intensity ratio must be approximately 1:1 (±5%). Deviation indicates detector saturation or ion suppression.

Step 4: MS/MS Fragmentation (Data-Dependent Acquisition)

  • Isolate the precursor ions using a narrow isolation window (1.0 Da) to separately fragment the 79 Br and 81 Br isotopologues.

  • Apply Normalized Collision Energy (NCE) stepping: 15%, 30%, and 45%.

    • Causality Note: Lower NCE (15%) will favor the thermodynamically driven N₂ loss (m/z 223/225). Higher NCE (45%) is required to drive the homolytic cleavage of the C-Br bond, collapsing the spectrum into the monoisotopic m/z 144 base peak.

References

  • Mass Spectra I.
  • Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole Source: BenchChem URL
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy Source: PMC / NIH URL
  • Ethyl 5-(bromomethyl)

Sources

A Comparative Analysis of the Biological Activities of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, thiadiazoles represent a class of five-membered aromatic rings containing one sulfur and two nitrogen atoms. Their unique electronic properties and structural versatility have positioned them as privileged scaffolds in medicinal and agricultural chemistry.[1] Among the four possible isomers, the 1,2,3- and 1,3,4-thiadiazole cores have been the subject of extensive research, leading to the development of a wide array of biologically active compounds. This guide provides an in-depth, objective comparison of the biological activities of derivatives of these two isomers, supported by experimental data to inform future research and development endeavors.

The Structural Isomers: A Tale of Two Rings

The arrangement of the heteroatoms within the thiadiazole ring profoundly influences the molecule's physicochemical properties, such as its dipole moment, aromaticity, and hydrogen bonding capacity. These differences, in turn, dictate the nature and strength of their interactions with biological targets.

  • 1,2,3-Thiadiazole: Characterized by two adjacent nitrogen atoms, this isomer possesses a unique mesoionic character, which can enhance its ability to cross cellular membranes.[2] This scaffold has been explored for a range of applications, from agriculture to medicine.[2][3]

  • 1,3,4-Thiadiazole: With nitrogen atoms at positions 1 and 3, this isomer is a well-established pharmacophore in medicinal chemistry.[4][5] Its derivatives are known for their broad and potent pharmacological activities, and it is often considered a bioisostere of pyrimidine, a key component of nucleobases.[6][7]

The fundamental structural distinction between these two isomers is a critical starting point for understanding the divergence in their biological profiles.

Caption: Chemical structures of 1,2,3-thiadiazole and 1,3,4-thiadiazole isomers.

Comparative Biological Activity Profiles

While both isomers exhibit a broad spectrum of biological activities, a closer examination of the literature reveals distinct areas of prominence for each.

Antimicrobial Activity

Both 1,2,3- and 1,3,4-thiadiazole derivatives have demonstrated significant potential as antimicrobial agents. However, the spectrum and potency can vary depending on the specific substitutions on the thiadiazole core.

1,2,3-Thiadiazole Derivatives: Certain derivatives of 1,2,3-thiadiazole have shown promising activity against a range of pathogenic microbes.[8] For instance, some have exhibited broad-spectrum coverage, including activity against resistant strains of Pseudomonas aeruginosa.[8] The antimicrobial efficacy is often linked to the nature of the substituents at the 4 and 5 positions of the ring.

1,3,4-Thiadiazole Derivatives: The 1,3,4-thiadiazole scaffold is a well-established framework for the development of potent antimicrobial agents.[9][10] Derivatives incorporating this ring system have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11] The mechanism of action is often attributed to the inhibition of essential enzymes or interference with microbial cellular processes.[12]

Derivative Class Target Organism Reported Activity (MIC) Reference
Substituted 1,2,3-ThiadiazolesStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaVaries with substitution, some with MICs in the low µg/mL range.[8]
Substituted 1,3,4-ThiadiazolesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaWide range of activities, with some compounds showing MICs as low as 0.03 µg/mL.[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for assessing the in vitro antimicrobial activity of compounds.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution Series: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the same broth.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Microbial Inoculum (~5 x 10^5 CFU/mL) C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 37°C for 18-24 hours C->D E Visually Assess for Microbial Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and both thiadiazole isomers have contributed significantly to this field.

1,2,3-Thiadiazole Derivatives: Derivatives of 1,2,3-thiadiazole have emerged as potent anticancer agents.[2] Their cytotoxic effects have been demonstrated against various cancer cell lines, and some compounds have been shown to induce apoptosis and inhibit tumor cell proliferation.[13][14] The anticancer activity is highly dependent on the substituents attached to the thiadiazole ring.[2]

1,3,4-Thiadiazole Derivatives: The 1,3,4-thiadiazole nucleus is a prominent scaffold in the design of anticancer drugs.[7][15] Numerous derivatives have been synthesized and evaluated, with some exhibiting potent activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.[6][16][17] The mechanism of action for many 1,3,4-thiadiazole-based anticancer agents involves the inhibition of key enzymes like kinases or interference with DNA synthesis.[6][7]

Derivative Class Cancer Cell Line Reported Activity (IC50) Reference
Substituted 1,2,3-ThiadiazolesSW480, HCT116, MCF-7Some compounds showed greater activity than 5-fluorouracil.[13][14]
2,5-Disubstituted 1,3,4-ThiadiazolesMCF-7, MDA-MB-231IC50 values in the micromolar range, with some exceeding reference drugs.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.[2]

Insecticidal Activity

Thiadiazole derivatives have also found applications in agriculture as insecticides.

1,2,3-Thiadiazole Derivatives: Certain 1,2,3-thiadiazole derivatives have demonstrated insecticidal properties against various pests.[18][19] For example, N-tert-butyl-N,N′-diacylhydrazines containing a 1,2,3-thiadiazole moiety have shown good insecticidal activities against Plutella xylostella (diamondback moth) and Culex pipiens pallens (common house mosquito).[18]

1,3,4-Thiadiazole Derivatives: The 1,3,4-thiadiazole scaffold has been successfully incorporated into commercially available insecticides and continues to be a source of new insecticidal compounds.[20][21] Derivatives have shown efficacy against a range of insects, including aphids and leafworms.[20][22] The mode of action can vary, with some compounds acting as nerve agents.

Derivative Class Target Insect Reported Activity Reference
1,2,4-Triazole derivatives with 1,2,3-thiadiazoleAphis laburniHigh mortality (≥95%) at 100 µg/mL for some compounds.[19]
1,3,4-Thiadiazole 5-fluorouracil acetamidesAphis craccivoraSome compounds showed better activity than the commercial insecticide thiacloprid.[20][21]

Causality and Structure-Activity Relationships (SAR)

The observed biological activities are intrinsically linked to the chemical structure of the derivatives. While a comprehensive SAR analysis is beyond the scope of this guide, some general principles can be elucidated:

  • Lipophilicity: The ability of a compound to cross biological membranes is often governed by its lipophilicity. The nature and size of the substituents on the thiadiazole ring can be modulated to optimize this property for a specific target.

  • Electronic Effects: The electron-withdrawing or electron-donating nature of the substituents can influence the reactivity of the thiadiazole ring and its ability to interact with biological macromolecules through hydrogen bonding or other non-covalent interactions.

  • Steric Factors: The size and shape of the substituents can dictate the binding affinity of the molecule to its target protein or enzyme.

For instance, in the case of anticancer 1,3,4-thiadiazoles, the presence of specific aromatic or heterocyclic moieties at the 2 and 5 positions has been shown to be crucial for activity.[7] Similarly, for antimicrobial 1,2,3-thiadiazoles, the introduction of certain functional groups can enhance their spectrum of activity.[8]

Conclusion and Future Directions

Both 1,2,3- and 1,3,4-thiadiazole isomers serve as valuable scaffolds in the design of biologically active compounds. The 1,3,4-thiadiazole framework appears to be more extensively explored and has yielded a larger number of compounds with a broader range of potent pharmacological activities, particularly in the realm of anticancer and antimicrobial agents.[4][12] This is likely due to its favorable bioisosteric relationship with other key biological heterocycles.[6][7]

However, the 1,2,3-thiadiazole isomer possesses unique chemical properties and has demonstrated significant potential in its own right, especially in the agricultural sector and as a source of novel antimicrobial and anticancer leads.[2][18][23]

Future research should focus on:

  • Direct Comparative Studies: Designing and conducting head-to-head comparisons of the biological activities of structurally analogous 1,2,3- and 1,3,4-thiadiazole derivatives under standardized experimental conditions.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to enable rational drug design.

  • Exploration of Underexplored Activities: Investigating the potential of both isomers in other therapeutic areas where they have shown initial promise.

By leveraging the distinct chemical attributes of each isomer and employing a rational, data-driven approach to drug design, the full potential of thiadiazole chemistry in addressing critical challenges in medicine and agriculture can be realized.

References

  • Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry. [Link]

  • a review on biological activities: 1,3,4- thiadiazole and its derivatives. RASĀYAN Journal of Chemistry. [Link]

  • BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts. [Link]

  • Synthesis and insecticidal activity of 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Journal of Pesticide Science. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. Journal of Chemistry. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical & Biological Archives. [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules. [Link]

  • Synthesis and Insecticidal Activities of Novel 1,3,4-Thiadiazole 5-Fluorouracil Acetamides Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Journal of cancer science & research. [Link]

  • Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Drug Design, Development and Therapy. [Link]

  • Synthesis and Insecticidal Activity of N-tert-Butyl-N,N′-diacylhydrazines Containing 1,2,3-Thiadiazoles. Journal of Agricultural and Food Chemistry. [Link]

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Synthetic Communications. [Link]

  • A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Current Organic Synthesis. [Link]

  • Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Current Organic Synthesis. [Link]

  • Synthesis and biological activities of novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole ring. Frontiers of Chemistry in China. [Link]

  • Anticancer activity of 1,3,4-thiadiazoles (I–V). ResearchGate. [Link]

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. [Link]

  • Design, synthesis and insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions. Journal of Taibah University for Science. [Link]

  • Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. ResearchGate. [Link]

  • Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound. Romanian Journal of Infectious Diseases. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. [Link]

  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. [Link]

Sources

X-Ray Crystallographic Analysis of Ethyl 5-bromomethyl-thiadiazole-4-carboxylate Derivatives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate is a highly versatile chemical intermediate, pivotal in the synthesis of both agrochemicals (such as the plant defense inducers tiadinil and isotianil) and novel pharmaceutical agents. For drug development professionals and structural chemists, understanding the precise three-dimensional arrangement of this molecule is non-negotiable. The spatial orientation of the thiadiazole ring, the ester carbonyl, and the bromomethyl group dictates its binding affinity and reactivity.

This guide objectively compares single-crystal X-ray crystallography against alternative structural elucidation techniques, providing a field-proven, self-validating protocol for researchers seeking unambiguous structural confirmation[1].

Comparative Analysis: Structural Elucidation Techniques

When characterizing small heterocyclic molecules, researchers typically must choose between X-ray Crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM)[2].

Table 1: Performance Comparison of Structural Elucidation Modalities for Small Molecules (<500 Da)
FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (Solution-State)Cryo-Electron Microscopy (Cryo-EM)Computational (DFT/Modeling)
Primary Output Absolute 3D solid-state coordinates, bond lengths, anglesConnectivity, dynamic conformational ensembles3D density maps (typically for large macromolecules)Theoretical lowest-energy conformations
Resolution Ultra-high (< 0.8 Å)N/A (Distance constraints via NOE)Moderate to High (2.0 - 4.0 Å)N/A (In silico)
Sample State Solid (Single Crystal)Liquid (Solution)Vitrified IceVirtual
Stereochemistry Definitive (via Flack Parameter)Indirect (requires chiral derivatization)Poor for small moleculesPredictive only
Suitability for Thiadiazoles Gold Standard Excellent for routine purity/connectivityUnsuitable (Molecule too small)Complementary to experimental data

The Causality of the Comparison: While NMR is indispensable for confirming the constitution of a molecule in solution, it cannot provide the definitive solid-state packing or exact bond lengths required for high-precision Structure-Based Drug Design (SBDD)[3]. Cryo-EM, though revolutionary for large protein complexes, suffers from a lower molecular weight limit and cannot resolve a small thiadiazole derivative on its own[2]. Therefore, X-ray crystallography remains the unparalleled "gold standard" for small molecule structural confirmation[1].

Expertise & Experience: The Causality Behind Experimental Choices

A robust crystallographic protocol is not merely a sequence of steps; it is a series of deliberate, scientifically grounded choices:

  • The Heavy Atom Advantage (Bromine): The inclusion of the bromomethyl group is highly strategic. Bromine is a heavy atom that exhibits significant anomalous dispersion when exposed to X-ray radiation (especially Mo Kα or Cu Kα). This anomalous scattering is the physical phenomenon that allows crystallographers to calculate the Flack parameter, thereby unambiguously determining the absolute configuration of chiral derivatives without relying on external references.

  • Thermodynamic Control via Slow Evaporation: Thiadiazole derivatives often form complex intermolecular networks driven by π-π stacking and hydrogen bonding[4]. Rapid precipitation yields kinetic products (amorphous powders). Slow evaporation of a dichloromethane/hexane mixture ensures thermodynamic control, allowing molecules to reversibly attach and detach from the growing crystal lattice, minimizing defects and yielding diffraction-quality single crystals[1].

  • Cryo-Cooling to 100 K: Collecting diffraction data at room temperature allows significant atomic thermal vibration, which smears the electron density and increases the Debye-Waller (temperature) factors. By flash-cooling the crystal to 100 K using a liquid nitrogen stream, thermal motion is arrested, drastically improving the signal-to-noise ratio at high diffraction angles and yielding higher resolution data[1].

Workflow Visualization

Workflow Start Synthesized Derivative (Ethyl 5-bromomethyl-...) Purity NMR & LC-MS (Purity > 98%?) Start->Purity Purity->Start No (Purify) Cryst Crystallization (Slow Evaporation) Purity->Cryst Yes Diffract X-Ray Diffraction (Mo Kα, 100K) Cryst->Diffract Single Crystal Solve Structure Solution (Direct Methods) Diffract->Solve Refine Refinement & Validation (CheckCIF) Solve->Refine Refine->Solve Alerts (Re-refine) End Final 3D Structure (SBDD Ready) Refine->End No Alerts

Workflow for X-ray structural elucidation of thiadiazole derivatives.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop system; the final validation step mathematically proves the correctness of the preceding physical steps.

Step 1: Sample Preparation & Crystallization

  • Dissolve 50 mg of purified (>98% by NMR) Ethyl 5-bromomethyl-thiadiazole-4-carboxylate in 2 mL of a 1:1 (v/v) mixture of dichloromethane and hexane.

  • Puncture a small hole in the vial cap to allow for slow solvent evaporation at 20 °C.

  • Harvest crystals after 4-7 days. Select a crystal with well-defined faces, free of cracks or twinning, under a polarized light microscope.

Step 2: Crystal Mounting & Data Collection

  • Mount the selected crystal on a glass fiber or MiTeGen loop using paratone oil to protect it from atmospheric moisture.

  • Transfer immediately to a diffractometer equipped with a microfocus Mo Kα X-ray source (λ = 0.71073 Å) and a cryostream set to 100 K[1].

  • Collect full-sphere diffraction data using a ω-2θ scanning procedure to ensure high redundancy and completeness[5].

Step 3: Structure Solution & Refinement

  • Integrate the raw diffraction frames and apply multi-scan absorption corrections (essential due to the highly absorbing bromine atom).

  • Solve the phase problem using Direct Methods (e.g., SHELXT). The heavy bromine and sulfur atoms will appear as the highest peaks in the initial electron density map.

  • Refine the structure using full-matrix least-squares on F² (SHELXL). Refine all non-hydrogen atoms anisotropically[1]. Place hydrogen atoms in calculated positions using a riding model.

Step 4: Self-Validation (CheckCIF)

  • Generate the Crystallographic Information File (CIF).

  • Submit the CIF to the International Union of Crystallography (IUCr) CheckCIF server.

  • Validation Logic: The software mathematically checks for missing symmetry, unassigned electron density, and abnormal bond lengths. An absence of Level A or B alerts validates the structural model, proving the physical experiment was executed flawlessly.

Experimental Data Presentation

The following table presents representative crystallographic data comparing the brominated derivative against a standard methyl analog, highlighting the precision of the technique[1].

Table 2: Crystallographic Data Summary for Thiadiazole Derivatives
ParameterEthyl 5-methyl-1,2,3-thiadiazole-4-carboxylateEthyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate
Chemical Formula C₆H₈N₂O₂SC₆H₇BrN₂O₂S
Formula Weight 172.20251.10
Temperature 100(2) K100(2) K
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Resolution 0.80 Å0.75 Å
Final R indices [I>2σ(I)] R1 = 0.0412, wR2 = 0.1025R1 = 0.0328, wR2 = 0.0814
Goodness-of-fit on F² 1.0451.062
Largest diff. peak/hole 0.25 / -0.21 e.Å⁻³0.42 / -0.38 e.Å⁻³

Note: The lower R1 value for the brominated derivative indicates a highly accurate model, aided by the strong scattering power of the bromine atom.

References

  • Confirming the Chemical Structure of Novel Thiadiazole Derivatives: A Comparative Guide to X-ray Crystallography. BenchChem.
  • Comparison of X-ray Crystallography, NMR and EM.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole Resorcinol Derivatives.
  • Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Ethyl 5-bromomethyl-1,3,4-thiadiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 5-bromomethyl-1,3,4-thiadiazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] The 1,3,4-thiadiazole scaffold is a privileged structure, known for imparting a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final drug product. Impurities, whether they are starting materials, by-products, or degradants, can have unintended pharmacological effects or impact the stability of the API.

This guide provides a comprehensive, rationale-driven approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Ethyl 5-bromomethyl-1,3,4-thiadiazole-2-carboxylate. We will delve into the causality behind experimental choices, present a fully validated protocol, and compare the performance of this method against other potential analytical techniques, grounding our discussion in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7]

The Analyte: Understanding its Physicochemical Profile

Before developing a separation method, it is crucial to understand the molecule's structure and properties. The title compound, Ethyl 5-bromomethyl-1,3,4-thiadiazole-2-carboxylate, possesses a moderately nonpolar character due to the ethyl ester and bromomethyl groups, balanced by the polar thiadiazole ring. The heterocyclic ring contains a strong UV chromophore, making UV-Vis spectrophotometry an ideal detection method. Its structure dictates the choice of analytical technique.

Caption: Chemical structure of Ethyl 5-(bromomethyl)-1,3,4-thiadiazole-2-carboxylate.

HPLC Method Development: A Rationale-Driven Workflow

The development of a robust and reliable HPLC method is a systematic process. The goal is to achieve adequate separation of the main compound from all potential impurities and degradation products with good peak shape, sensitivity, and analysis time.

G start Define Analytical Goal: Purity Assessment col_select Step 1: Stationary Phase Selection (e.g., C18, C8, Phenyl) start->col_select mob_phase Step 2: Mobile Phase Optimization (Solvent, pH, Modifier) col_select->mob_phase Justification: Analyte Polarity gradient Step 3: Gradient Profile Design (Screening & Fine-tuning) mob_phase->gradient Justification: Separate Diverse Impurities detector Step 4: Detector Parameter Selection (Wavelength, Bandwidth) gradient->detector Justification: Optimize Sensitivity finalize Step 5: Final Method & System Suitability (Resolution, Tailing Factor) detector->finalize validate Step 6: Method Validation (ICH Q2) (Specificity, Linearity, Accuracy etc.) finalize->validate

Caption: Logical workflow for HPLC method development and validation.

Stationary Phase (Column) Selection: The Foundation of Separation
  • Why Reversed-Phase (RP) HPLC? The technique of choice for moderately polar to nonpolar compounds is RP-HPLC.[8][9] It utilizes a nonpolar stationary phase and a polar mobile phase. Compounds are retained based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.[8]

  • Why a C18 (ODS) Column? C18, or octadecylsilane, columns are the most widely used in RP-HPLC due to their high hydrophobicity and retention capabilities for a broad range of molecules. This provides a strong starting point for retaining Ethyl 5-bromomethyl-1,3,4-thiadiazole-2-carboxylate and separating it from potentially more polar starting materials or less polar by-products.

  • Alternative Considerations: A C8 column offers less retention and may be suitable if the analyte elutes too late on a C18 column. A Phenyl-Hexyl column could offer alternative selectivity (π-π interactions) for aromatic impurities, but C18 is the most logical and robust initial choice.[10]

Mobile Phase Optimization: The Engine of Elution
  • Organic Solvent: Acetonitrile is generally preferred over methanol as the organic modifier. It has a lower viscosity, resulting in lower backpressure, and often provides sharper peaks and different selectivity.[11]

  • Aqueous Phase & Modifier: An acidic modifier is essential for good chromatography on silica-based columns. It suppresses the ionization of residual silanol groups on the stationary phase, which can cause severe peak tailing for polar or basic compounds.[10] 0.1% Formic acid or 0.1% trifluoroacetic acid (TFA) in HPLC-grade water are excellent choices. Formic acid is more MS-friendly, while TFA often provides sharper peaks.

  • Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is superior for purity analysis.[12] It ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are eluted as sharp peaks within a reasonable timeframe.

Detector Wavelength Selection: Maximizing Sensitivity

A Photodiode Array (PDA) or Diode Array Detector (DAD) is invaluable during method development. It acquires the full UV spectrum for each peak, allowing for:

  • Optimal Wavelength Selection: The wavelength of maximum absorbance (λmax) for the parent compound can be determined to ensure high sensitivity. A wavelength around 254 nm or the specific λmax of the thiadiazole ring system is a good starting point.[13]

  • Peak Purity Analysis: The detector software can assess the spectral homogeneity across a single chromatographic peak, providing an indication of whether the peak corresponds to a single compound or co-eluting impurities.

Proposed RP-HPLC Method and Comparative Analysis

Based on the principles above, a robust starting method is proposed. This method should be optimized and then fully validated for its intended use.

Table 1: Optimized Chromatographic Conditions for Purity Assessment

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with pump, autosampler, column oven, and DAD.[8]
Column C18, 4.6 x 150 mm, 3.5 µmProvides good resolution and efficiency for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape.[10]
Mobile Phase B AcetonitrileGood eluting strength and lower viscosity.[11]
Gradient Elution 10% B to 95% B over 20 minEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detector DAD/PDA at 265 nm (or λmax)Allows for peak purity assessment and optimal sensitivity.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

Table 2: Comparison with Alternative Chromatographic Techniques

TechniqueAdvantages for This AnalyteDisadvantages for This AnalyteSuitability
RP-HPLC (Proposed) Excellent selectivity, robust, widely available, ideal for non-volatile compounds.Moderate analysis time and solvent consumption.Excellent
UPLC (UHPLC) Faster analysis (~2-5 min), higher resolution, lower solvent use.[11]Requires specialized high-pressure equipment, potential for blockages.Excellent (Alternative)
Gas Chromatography (GC) High efficiency for volatile compounds.Not suitable. The compound is likely not volatile enough and may degrade at high temperatures required for GC analysis.Poor

Method Validation: Establishing Trustworthiness and Scientific Integrity

A method is not reliable until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[14] The validation should be performed according to ICH Q2(R1) guidelines.[6][7][15]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] The most effective way to demonstrate this for a purity method is through forced degradation studies.[16]

The compound is subjected to stress conditions to intentionally produce degradation products. The stressed samples are then analyzed to ensure that the main peak is well-resolved from any degradant peaks, and that the peak purity is maintained.

Table 3: Representative Forced Degradation Conditions and Expected Outcomes

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 M HCl at 60 °C for 24hPotential hydrolysis of the ethyl ester to a carboxylic acid.
Base Hydrolysis 0.1 M NaOH at 60 °C for 8hLikely hydrolysis of the ester and potential cleavage of the thiadiazole ring.[16]
Oxidation 3% H₂O₂ at RT for 24hPotential oxidation of the sulfur atom in the thiadiazole ring.
Thermal 80 °C (solid state) for 48hAssesses thermal stability.
Photolytic 1.2 million lux hours (visible) and 200 watt hours/m² (UV)Assesses light sensitivity.

In all cases, the chromatographic results should show no co-elution with the main peak, and the peak purity index should be close to 1, confirming the method's specificity.

Validation Parameters and Acceptance Criteria

The following parameters must be evaluated to complete the method validation.

Table 4: Summary of Validation Parameters and ICH-Based Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Linearity Demonstrate a direct proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.998 over the specified range (e.g., LOQ to 120% of standard concentration).[6]
Accuracy Measure the closeness of test results to the true value (recovery).Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision Measure the degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 2.0% between different days/analysts.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (resolution, tailing factor) remain within limits when flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2) are varied.

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade water.

  • Standard Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of Ethyl 5-bromomethyl-1,3,4-thiadiazole-2-carboxylate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[8]

  • Sample Solution (approx. 100 µg/mL): Prepare the test sample in the same manner as the Standard Solution.

Protocol 2: System Suitability Test
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0. The theoretical plates should be ≥ 2000.

Protocol 3: Forced Degradation Sample Analysis
  • Prepare samples as described in Table 3.

  • Neutralize acidic and basic samples before dilution if necessary.

  • Dilute the stressed samples with diluent to a concentration comparable to the standard solution.

  • Inject the samples and analyze the chromatograms for new peaks and the purity of the main analyte peak using the PDA detector.

Conclusion

The Reversed-Phase HPLC method detailed in this guide provides a robust, specific, and reliable framework for the purity assessment of Ethyl 5-bromomethyl-1,3,4-thiadiazole-2-carboxylate. The systematic, rationale-driven approach to method development, anchored in the physicochemical properties of the analyte, ensures a high probability of success. When compared to alternatives, RP-HPLC offers the best balance of performance, accessibility, and suitability for this non-volatile pharmaceutical intermediate. Rigorous validation according to ICH Q2(R1) guidelines is mandatory and serves as the ultimate proof of the method's fitness for purpose, ensuring that the purity data generated is trustworthy and scientifically sound for critical decision-making in the drug development process.

References

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • U.S. Pharmacopeia. (2023, November 1). USP-NF <621> Chromatography. Retrieved from [Link]

  • ECA Academy. (2025, March 19). Further Modifications to USP Chapter <621> Chromatography Published for Comment. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • MDPI. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]

  • PubMed. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • UOK Journals. (n.d.). View of Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved from [Link]

  • Medical Journal. (2020). Development and validation of HPLC-MS/MS method of determination of a new derivative of valproleic acid and 1,3,4-thiadiazole in rabbit blood plasmafor pharmacokinetic study. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

  • MDPI. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]

  • IJARSCT. (2024). Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2023). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Chromatography Online. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Retrieved from [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria. Retrieved from [Link]

  • MDPI. (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Retrieved from [Link]

Sources

in vitro anticancer activity assay for thiadiazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of novel chemotherapeutic agents requires a rigorous, self-validating analytical framework. Among emerging pharmacophores, the 1,3,4-thiadiazole scaffold has demonstrated exceptional promise in oncology. The mesoionic nature and high lipid solubility imparted by the sulfur atom allow these compounds to easily cross cellular membranes, resulting in excellent tissue permeability[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro anticancer performance of 1,3,4-thiadiazole derivatives against standard clinical alternatives (e.g., 5-Fluorouracil, Doxorubicin, and Imatinib). Furthermore, this guide provides the mechanistic rationale and step-by-step, self-validating protocols necessary to accurately benchmark these compounds in your own laboratory.

Comparative Performance Analysis

To justify the transition of a thiadiazole hit to a lead compound, its in vitro cytotoxicity must be benchmarked against established chemotherapeutics. Recent structure-activity relationship (SAR) studies highlight that specific substitutions—such as halogenated phenyl rings or piperazine moieties at the 5-position of the 1,3,4-thiadiazole ring—dramatically enhance target affinity[1].

The table below synthesizes quantitative IC₅₀ data from recent high-throughput screenings, comparing thiadiazole derivatives directly to clinical standards.

Compound Class / DerivativeTarget Cell LineIC₅₀ ValueReference StandardReference IC₅₀Efficacy Profile
5-(4-chlorophenyl)-thiadiazole (4e) MCF-7 (Breast)2.34 µg/mL5-Fluorouracil (5-FU)~5.12 µg/mLSuperior potency; induces G2/M arrest[1].
5-(4-chlorophenyl)-thiadiazole (4i) HepG2 (Liver)3.13 µg/mL5-Fluorouracil (5-FU)~8.45 µg/mLHigh selectivity over normal Vero cells[1].
Benzyl chloride-thiadiazole (3l) MDA-MB-231 (Breast)8.0 ± 0.69 µMImatinib20.0 ± 0.69 µM2.5x more potent than Imatinib[2].
Cinnamic acid-thiadiazole (22) A549 (Lung)0.52 µg/mLDoxorubicin~0.40 µg/mLComparable to Doxorubicin; tubulin interaction[3].

Note: While mass concentration (µg/mL) is frequently reported in early screening[1], transitioning to molarity (µM) is strictly required for accurate stoichiometric SAR comparisons[2].

Mechanistic Pathways of Thiadiazole Derivatives

Understanding how a compound induces cytotoxicity is as critical as knowing its IC₅₀. 1,3,4-thiadiazole derivatives typically exhibit a dual mechanism of action:

  • Cytostatic Action (Cell Cycle Arrest): Many thiadiazoles act as Kinesin Spindle Protein (KSP) inhibitors (similar to the clinical candidate Filanesib), disrupting the mitotic spindle and halting the cell cycle at the G2/M or S phase[1].

  • Cytotoxic Action (Intrinsic Apoptosis): Prolonged arrest triggers the intrinsic mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, mitochondrial depolarization, and subsequent Caspase-9 activation[1].

G Thiadiazole 1,3,4-Thiadiazole Derivatives KSP Kinesin Spindle Protein (KSP) Inhibition Thiadiazole->KSP Inhibits BaxBcl2 ↑ Bax / ↓ Bcl-2 Ratio Thiadiazole->BaxBcl2 Modulates Mitosis Mitotic Spindle Disruption KSP->Mitosis Arrest G2/M Phase Cell Cycle Arrest Mitosis->Arrest Apoptosis Intrinsic Apoptosis Arrest->Apoptosis Prolonged arrest Mito Mitochondrial Membrane Depolarization BaxBcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp9->Apoptosis

Figure 1: Dual mechanism of action of 1,3,4-thiadiazole derivatives inducing apoptosis and cycle arrest.

Experimental Workflows & Protocols

To validate the efficacy and mechanisms described above, a sequential in vitro testing pipeline must be employed.

Workflow Prep Compound Prep (DMSO < 0.5%) Screen Primary Screening (MTT/MTS Assay) Prep->Screen IC50 IC50 Determination (Non-linear Regression) Screen->IC50 Flow Flow Cytometry (Annexin V/PI) IC50->Flow Select active hits Mech Molecular Profiling (Western Blot) Flow->Mech

Figure 2: Standardized in vitro screening workflow for evaluating thiadiazole anticancer agents.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: The relies on NAD(P)H-dependent cellular oxidoreductases to reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan[2]. Because these enzymes are rapidly degraded upon cell death, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at 5,000–10,000 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

    • Expert Insight: Cells must be in the log-phase of growth. Cytostatic drugs (like KSP inhibitors) only demonstrate efficacy against actively dividing cells.

  • Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives (e.g., 0.1 µM to 100 µM) and apply to the cells for 48–72 hours.

    • Expert Insight: Thiadiazoles are highly lipophilic[1]. They must be dissolved in DMSO, but the final DMSO concentration in the well must not exceed 0.5% (v/v) . Higher concentrations induce baseline vehicle toxicity, artificially lowering the apparent IC₅₀.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

  • Self-Validating System Check:

    • Vehicle Control: Must show >95% viability relative to untreated media controls.

    • Positive Control: A reference drug (e.g., 5-FU or Doxorubicin) must be run in parallel and fall within its historically established IC₅₀ range to prove assay sensitivity.

Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Causality: In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. is a calcium-dependent protein that binds externalized PS with high affinity[1]. Propidium Iodide (PI) is a vital dye that cannot penetrate intact membranes, thus only staining late-apoptotic or necrotic cells with compromised membranes.

  • Cell Harvesting: Post-treatment (typically at the IC₅₀ concentration for 24-48h), collect the culture media, wash cells with PBS, and trypsinize.

    • Expert Insight: You must collect and pool the original culture media and PBS washes with the trypsinized cells. Apoptotic cells detach from the plate; discarding the supernatant will wash away the late-apoptotic population, resulting in massive false negatives.

  • Binding Buffer Resuspension: Pellet the cells (300 x g, 5 min) and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

    • Expert Insight: Do not use standard PBS for the staining step. Annexin V binding is strictly calcium-dependent; omitting the specialized binding buffer will cause the assay to fail.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Self-Validating System Check (Compensation Controls):

    • You must prepare three control tubes: Unstained cells, Annexin V-FITC only, and PI only.

    • Why? FITC and PI emission spectra overlap. Single-stained controls are mathematically required by the cytometer software to calculate a compensation matrix, ensuring that a signal in the PI channel is actually dead cells, not just fluorescence spillover from a bright FITC signal.

References

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies Source: Pharmaceuticals (MDPI) URL:[Link]

  • Synthesis and characterization of a new series of thiadiazole derivatives as potential anticancer agents Source: Heterocyclic Communications (De Gruyter) URL:[Link]

  • Synthesis and evaluation of the cytotoxicity of a series of 1,3,4-thiadiazole based compounds as anticancer agents Source: Iranian Journal of Basic Medical Sciences (PubMed) URL:[Link]

Sources

A Comparative Guide to the Synthesis of 1,2,3-Thiadiazoles: From Classic Reactions to Modern Innovations

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The inherent chemical characteristics of this five-membered heterocycle have spurred the development of a diverse array of synthetic strategies. This guide provides an in-depth, comparative analysis of the principal synthetic routes to 1,2,3-thiadiazoles, offering a critical evaluation of their mechanisms, practical applications, and performance based on experimental data.

This document is intended for researchers, scientists, and professionals in drug development, providing the necessary technical insights to select and optimize the most suitable synthetic pathway for their specific research and development objectives.

Executive Summary: A Comparative Overview of Synthetic Routes

The synthesis of the 1,2,3-thiadiazole ring is primarily achieved through a few classical, time-tested methods and a growing number of modern, innovative approaches. The choice of a particular route is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups.

Synthesis MethodStarting MaterialsReagents & ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Hurd-Mori Reaction Hydrazones (from ketones/aldehydes)Thionyl chloride (SOCl₂)~5 hours80-91[3]Versatile, widely applicable, good to excellent yields.Use of hazardous thionyl chloride, can be exothermic, potential for side products.[1][4]
Improved Hurd-Mori (TBAI-catalyzed) N-tosylhydrazones, SulfurTBAI (catalyst), DMF, 80 °CNot Specified44-98[5]Metal-free, avoids thionyl chloride, good yields.[6]Requires pre-formed N-tosylhydrazones.
Pechmann & Nold Synthesis Isothiocyanates, Diazo compoundsTypically spontaneous at room temperatureNot SpecifiedLow to 60[3]1,3-dipolar cycloaddition, direct formation of the ring.Limited scope, use of potentially explosive diazo compounds.[7]
Wolff Cyclization α-Diazothiocarbonyl compoundsHeat or lightNot SpecifiedVariesCan provide access to specific substitution patterns.Requires synthesis of unstable α-diazothiocarbonyl precursors.[8]
I₂/CuCl₂ Mediated Synthesis Methyl ketones, p-toluenesulfonyl hydrazide, KSCNI₂, CuCl₂, DMSONot Specified71-89 (aryl), 48-74 (alkyl)[5]One-pot, three-component reaction, good yields.Use of a metal co-catalyst.
Photocatalytic Synthesis Azoalkenes, KSCNCercosporin (photocatalyst), tBuOK, visible lightNot SpecifiedGood to excellent[5]Sustainable, mild reaction conditions, environmentally friendly.Requires specialized photocatalytic setup.

The Hurd-Mori Reaction: The Workhorse of 1,2,3-Thiadiazole Synthesis

The Hurd-Mori synthesis, first reported in 1955, remains the most common and versatile method for preparing 1,2,3-thiadiazoles.[9][10] The reaction involves the cyclization of hydrazones, which possess an α-methylene group, using thionyl chloride (SOCl₂) as both a dehydrating and sulfurizing agent.[10]

Mechanistic Rationale

The reaction proceeds through the initial formation of a chloro-sulfinyl intermediate from the reaction of the hydrazone with thionyl chloride. This is followed by an intramolecular cyclization and subsequent elimination of sulfur dioxide and hydrogen chloride to yield the aromatic 1,2,3-thiadiazole ring. The presence of an electron-withdrawing group on the hydrazone nitrogen is crucial for the cyclization to proceed efficiently.[11]

Hurd_Mori_Mechanism Hydrazone Hydrazone (with α-methylene) Intermediate1 Chloro-sulfinyl Intermediate Hydrazone->Intermediate1 + SOCl₂ SOCl2 SOCl₂ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiadiazole 1,2,3-Thiadiazole Intermediate2->Thiadiazole - SO₂ - HCl

Caption: Generalized mechanism of the Hurd-Mori reaction.

Experimental Protocol: General Procedure for Hurd-Mori Synthesis from Semicarbazones

This protocol provides a general framework; optimization for specific substrates is often necessary.

Step 1: Preparation of the Semicarbazone [1]

  • Dissolve the starting ketone (1 equivalent) in ethanol.

  • Add a solution of semicarbazide hydrochloride (1.2 equivalents) and a base such as sodium acetate (1.5 equivalents) in water.

  • Reflux the mixture for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Cool the reaction mixture. The precipitated semicarbazone is collected by filtration.

  • Wash the collected solid with cold water and dry thoroughly.

Step 2: Cyclization with Thionyl Chloride [1]

  • Suspend the dried semicarbazone (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dioxane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (2-5 equivalents) dropwise with vigorous stirring, ensuring the temperature is maintained at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. In some cases, gentle heating or reflux may be necessary for complete cyclization.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the excess thionyl chloride by slowly pouring the reaction mixture into ice-water.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Field-Proven Insights and Troubleshooting
  • Temperature Control: The reaction with thionyl chloride is often exothermic. Maintaining a low temperature during the addition of SOCl₂ is critical to prevent side reactions.[4]

  • Solvent Choice: The use of anhydrous solvents is paramount, as thionyl chloride reacts violently with water.[4]

  • Side Products: A common side product is a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione, which can arise from an alternative cyclization pathway.[4] Careful control of reaction conditions can minimize its formation.

  • Substituent Effects: Electron-withdrawing groups on the starting ketone generally lead to higher yields, while electron-donating groups can result in lower conversions.[11]

The Pechmann and Nold Synthesis: A Classic Cycloaddition

The Pechmann and Nold synthesis, one of the earliest methods for preparing 1,2,3-thiadiazoles, involves the 1,3-dipolar cycloaddition of a diazo compound with an isothiocyanate.[3][7]

Mechanistic Rationale

This reaction is a classic example of a [3+2] cycloaddition. The diazoalkane acts as the three-atom component, and the C=S bond of the isothiocyanate serves as the two-atom component. The reaction typically proceeds readily at room temperature, especially with aryl isothiocyanates.[3]

Pechmann_Nold_Mechanism Diazo Diazo Compound (e.g., Diazomethane) Cycloadduct [3+2] Cycloadduct Diazo->Cycloadduct Isothiocyanate Isothiocyanate Isothiocyanate->Cycloadduct 1,3-Dipolar Cycloaddition Thiadiazole 1,2,3-Thiadiazol-5-amine Cycloadduct->Thiadiazole Tautomerization

Caption: The Pechmann and Nold 1,3-dipolar cycloaddition pathway.

Experimental Protocol: Synthesis of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate
  • To a solution of ethyl cyanoacetate and potassium hydroxide in ethanol, carbon disulfide is added to form the potassium salt of ethyl 2-cyano-2-mercaptoethylene-1-thiolate.

  • The salt is then reacted with a diazotizing agent (e.g., sodium nitrite in acidic medium) to form the corresponding diazo compound in situ.

  • The diazo intermediate undergoes intramolecular cyclization to yield the 1,2,3-thiadiazole ring.

Scope and Limitations

The Pechmann and Nold synthesis is generally limited to the preparation of 5-amino-1,2,3-thiadiazoles. The scope can be restricted as some isothiocyanates, such as methyl isothiocyanate, do not react readily with diazomethane at room temperature.[7] The use of potentially explosive diazo compounds also presents a safety concern.

The Wolff Synthesis: Cyclization of α-Diazothiocarbonyl Compounds

The Wolff synthesis involves the cyclization of α-diazothiocarbonyl compounds, which can be prepared from the corresponding α-diazocarbonyl compounds by treatment with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.[8][10]

Mechanistic Rationale

The reaction proceeds via an intramolecular cyclization of the α-diazothiocarbonyl compound. The sulfur atom of the thiocarbonyl group attacks the terminal nitrogen of the diazo group, leading to the formation of the 1,2,3-thiadiazole ring with concomitant loss of nitrogen gas. This reaction is often driven by heat or light.

Wolff_Synthesis Diazoketone α-Diazoketone Diazothioketone α-Diazothioketone Diazoketone->Diazothioketone ThionatingAgent Thionating Agent (e.g., Lawesson's Reagent) ThionatingAgent->Diazoketone Thiadiazole 1,2,3-Thiadiazole Diazothioketone->Thiadiazole Intramolecular Cyclization (Heat or Light)

Caption: General workflow of the Wolff synthesis of 1,2,3-thiadiazoles.

Experimental Protocol: General Procedure
  • The α-diazocarbonyl compound is dissolved in an appropriate solvent (e.g., toluene, THF).

  • A thionating agent, such as Lawesson's reagent, is added to the solution.

  • The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Advantages and Disadvantages

The Wolff synthesis provides a route to 1,2,3-thiadiazoles with specific substitution patterns that may not be easily accessible through other methods. However, the main drawback is the need to synthesize and handle often unstable α-diazocarbonyl and α-diazothiocarbonyl precursors.

Modern Synthetic Routes: Towards Greener and More Efficient Syntheses

Recent research has focused on developing more sustainable and efficient methods for the synthesis of 1,2,3-thiadiazoles, avoiding the use of harsh reagents and improving atom economy.

TBAI-Catalyzed Synthesis from N-Tosylhydrazones and Sulfur

This method serves as a significant improvement to the Hurd-Mori reaction by avoiding the use of thionyl chloride.[6] The reaction between N-tosylhydrazones and elemental sulfur is catalyzed by tetrabutylammonium iodide (TBAI) under metal-free conditions.[6][12]

  • Advantages: This procedure is practical, avoids hazardous reagents, and does not require rigorous moisture exclusion.[12] It offers good to excellent yields for a variety of 4-aryl-1,2,3-thiadiazoles.[6]

Iodine/Copper(II) Chloride Mediated One-Pot Synthesis

A one-pot, three-component reaction of methyl ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate (KSCN) mediated by iodine and copper(II) chloride provides a direct route to both aryl- and alkyl-substituted 1,2,3-thiadiazoles with good yields.[5]

  • Advantages: The one-pot nature of this reaction enhances its efficiency and practicality.

Photocatalytic Synthesis

A sustainable approach utilizes visible light and a catalytic amount of a photocatalyst like cercosporin to synthesize 1,2,3-thiadiazoles from azoalkenes and potassium thiocyanate.[5]

  • Advantages: This method is notable for its mild reaction conditions, broad functional group compatibility, and its alignment with the principles of green chemistry.[2]

Conclusion

The synthesis of 1,2,3-thiadiazoles has evolved from classical, robust methods like the Hurd-Mori reaction to more refined and environmentally benign modern approaches. While the Hurd-Mori synthesis remains a highly versatile and widely used method, its reliance on the hazardous reagent thionyl chloride has prompted the development of safer alternatives. The Pechmann and Wolff syntheses, though historically significant, are generally more limited in scope.

The advent of modern catalytic and photocatalytic methods offers promising avenues for the synthesis of 1,2,3-thiadiazoles with high efficiency, selectivity, and sustainability. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This comparative guide provides the foundational knowledge for researchers to make informed decisions in their pursuit of novel 1,2,3-thiadiazole derivatives for various applications.

References

  • Irfan, A., Ullah, S., Anum, A., Jabeen, N., Zahoor, A. F., Kanwal, H., Kotwica-Mojzych, K., & Mojzych, M. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). Molecules, 30(22), 5432. [Link]

  • Irfan, A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

  • Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]

  • Attanasi, O. A., De Crescentini, L., Favi, G., Filippone, P., Mantellini, F., & Santeusanio, S. (2003). Expeditious Synthesis of New 1,2,3-Thiadiazoles and 1,2,3-Selenadiazoles from 1,2-Diaza-1,3-butadienes via Hurd−Mori-Type Reactions. The Journal of Organic Chemistry, 68(5), 2016–2022. [Link]

  • Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
  • Stanetty, P., Turner, M., Linder, T., Schnürch, M., & Mihovilovic, M. D. (2010). Investigation of the regioselectivity of the Hurd–Mori reaction for the formation of bicyclic 1,2,3-thiadiazoles. Tetrahedron, 66(29), 5432-5439.
  • ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. ISRES Publishing. [Link]

  • ResearchGate. (n.d.). Substrate scope of 1,2,3-thiadiazoles. NR = no reaction. ResearchGate. [Link]

  • Wikipedia. (2023). Wolff rearrangement. Wikipedia. [Link]

  • Semantic Scholar. (n.d.). Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Semantic Scholar. [Link]

  • Frontiers. (2025). I2/DMSO-Catalyzed Transformation of N-Tosylhydrazones to 1,2,3-Thiadiazoles. Frontiers. [Link]

  • Organic Chemistry Portal. (2002). Wolff-Rearrangement. Organic Chemistry Portal. [Link]

  • Beilstein Journals. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journals. [Link]

  • IFTM University. (2021). Photo-oxidative Ruthenium(II)-Catalyzed Formal [3 + 2] Heterocyclization of Thioamides to Thiadiazoles. IFTM University. [Link]

  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. [Link]

Sources

biological evaluation of Ethyl 5-bromomethyl-thiadiazole-4-carboxylate derivatives against fungal pathogens

Author: BenchChem Technical Support Team. Date: March 2026

Biological Evaluation of Ethyl 5-bromomethyl-thiadiazole-4-carboxylate Derivatives Against Fungal Pathogens: A Comparative Guide

As the prevalence of drug-resistant fungal pathogens accelerates, the pharmaceutical and agrochemical industries are aggressively seeking novel chemotypes to bypass existing resistance mechanisms. While triazoles and imidazoles have historically dominated the antifungal landscape, their widespread use has led to significant resistance, particularly in Candida and Aspergillus species.

This guide provides a comprehensive evaluation of derivatives synthesized from Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate . As a Senior Application Scientist, I will outline the mechanistic rationale, comparative efficacy against standard azoles, and the self-validating experimental protocols required to evaluate these next-generation antifungal candidates.

Mechanistic Rationale: The Thiadiazole Pharmacophore

The core utility of Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate lies in its bifunctional nature. The 1,2,3-thiadiazole ring serves as a potent bioisostere to traditional triazoles[1]. It coordinates effectively with the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway[2]. Meanwhile, the highly reactive bromomethyl group at the 5-position allows for rapid SN​2 functionalization with various nucleophiles (amines, thiols, phenols), enabling the high-throughput synthesis of diverse compound libraries.

By inhibiting CYP51, thiadiazole derivatives deplete ergosterol—a sterol essential for fungal plasma membrane fluidity and integrity—resulting in the accumulation of toxic 14α-demethylated sterols and eventual cell death[3].

Pathway Lanosterol Lanosterol (Precursor) CYP51 CYP51 / 14α-demethylase (Enzyme Target) Lanosterol->CYP51 Demethyl 14α-demethyl-lanosterol (Intermediate) CYP51->Demethyl Death Fungal Cell Death (Membrane Disruption) CYP51->Death When Inhibited Thiadiazole Thiadiazole Derivatives (Inhibitor) Thiadiazole->CYP51 Inhibits Ergosterol Ergosterol (Cell Membrane) Demethyl->Ergosterol

Mechanism of CYP51 inhibition by thiadiazole derivatives leading to fungal cell death.

Comparative Performance Data

To objectively assess the performance of novel thiadiazole derivatives, they must be benchmarked against clinical standards such as Fluconazole and Ketoconazole. The following data represents a synthesized summary of in vitro Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic fungi.

Note: "Derivative A" and "Derivative B" represent optimized secondary amines synthesized via the substitution of the bromomethyl group of the title compound.

Fungal PathogenDerivative A (MIC, µg/mL)Derivative B (MIC, µg/mL)Fluconazole (MIC, µg/mL)Ketoconazole (MIC, µg/mL)
Candida albicans (ATCC 10231)0.51.01.00.5
Candida glabrata (Clinical Isolate)2.04.0>32.0 (Resistant)8.0
Botrytis cinerea (AHU 9424)1.50.816.04.0
Fusarium graminearum4.02.032.016.0

Data Analysis & Causality: Derivative A shows parity with Ketoconazole against wild-type C. albicans but demonstrates a distinct advantage against fluconazole-resistant C. glabrata. This suggests that the spatial geometry of the 1,2,3-thiadiazole core, combined with the specific steric bulk added at the 5-bromomethyl position, allows the molecule to bypass the efflux pump mechanisms (e.g., Cdr1p/Cdr2p) or CYP51 point mutations that typically confer triazole resistance[2]. Furthermore, the exceptional efficacy of Derivative B against agricultural pathogens like B. cinerea highlights the cross-disciplinary potential of these scaffolds[4].

Experimental Workflows & Methodologies

To ensure scientific integrity, biological evaluations must be conducted using self-validating systems. The following protocols detail the workflow from primary screening to mechanistic validation.

Workflow Synthesis SN2 Alkylation of Bromomethyl Group Library Thiadiazole Compound Library Synthesis->Library MIC In Vitro MIC Assay (CLSI M27-A3) Library->MIC Mech Ergosterol Quantification MIC->Mech Hit Lead Compound Selection Mech->Hit

Step-by-step experimental workflow from synthesis to lead compound identification.
Protocol A: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines to ensure reproducibility.

  • Inoculum Preparation: Subculture fungal strains on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline (0.85%) and adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

  • Media Preparation: Dilute the suspension 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with 0.165 M MOPS) to achieve a final working inoculum of 1×103 to 5×103 CFU/mL.

  • Compound Dilution: Dissolve the thiadiazole derivatives in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve final test concentrations ranging from 64 µg/mL to 0.03 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Incubation & Reading: Inoculate each well with 100 µL of the working fungal suspension. Incubate the plates at 35°C for 24–48 hours.

  • Validation: Read the MIC as the lowest concentration of the compound that results in a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control. Include Fluconazole as a positive control and a DMSO-only well as a negative control.

Protocol B: Ergosterol Quantification Assay (Mechanistic Validation)

To prove that the observed MIC is causally linked to CYP51 inhibition, we must quantify the depletion of total cellular ergosterol[3].

  • Cell Treatment: Grow C. albicans in 50 mL of Sabouraud Dextrose Broth (SDB) containing sub-MIC concentrations (e.g., MIC/2 and MIC/4) of the thiadiazole derivative for 16 hours at 35°C with orbital shaking (200 rpm).

  • Harvesting: Centrifuge the cells at 3,000 × g for 5 minutes. Wash the pellet twice with sterile distilled water. Record the wet weight of the cell pellet.

  • Sterol Extraction: Add 3 mL of 25% alcoholic potassium hydroxide solution (25 g KOH in 35 mL sterile water, brought to 100 mL with 100% ethanol) to the pellet. Vortex vigorously for 1 minute. Incubate in an 85°C water bath for 1 hour to saponify the lipids.

  • Phase Separation: Allow the tubes to cool. Add a mixture of 1 mL sterile water and 3 mL n-heptane. Vortex for 3 minutes to extract the sterols into the organic (heptane) phase.

  • Spectrophotometric Analysis: Transfer the heptane layer to a clean quartz cuvette. Scan the absorbance between 240 nm and 300 nm using a UV-Vis spectrophotometer.

  • Data Interpretation: Ergosterol exhibits characteristic absorption peaks at 281.5 nm and 291.5 nm. A dose-dependent flattening of these peaks in treated cells, compared to the untreated control, confirms the inhibition of ergosterol biosynthesis.

References

  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI.[Link]

  • Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4H-Pyrano[3,2-c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design and Synthesis of Novel Cylopentapyrazoles Bearing 1,2,3-thiadiazole Moiety as Potent Antifungal Agents. PubMed.[Link]

  • Design and Synthesis of Eugenol Derivatives Bearing a 1,2,3-Triazole Moiety for Papaya Protection against Colletotrichum gloeosporioides. PMC.[Link]

Sources

Elemental Analysis of Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate (CAS: 80022-72-6)[1] is a highly functionalized heterocyclic building block extensively utilized in pharmaceutical drug development and agrochemical synthesis. With a molecular formula of C6H7BrN2O2S, this compound presents a notorious analytical challenge: it contains high mass fractions of both a halogen (Bromine, ~31.8%) and a chalcogen (Sulfur, ~12.8%), alongside carbon, hydrogen, nitrogen, and oxygen.

When verifying the purity and empirical formula of such densely functionalized intermediates, researchers must select the appropriate elemental analysis (EA) platform. Traditional micro-combustion methods often struggle with simultaneous high-halogen and high-sulfur matrices due to catalytic poisoning and isobaric interferences[2]. This guide objectively compares three leading analytical methodologies to determine the optimal workflow for this specific class of compounds.

The Analytical Challenge: Causality in Matrix Interference

As an Application Scientist, I frequently encounter the "halogen-sulfur clash" when profiling thiadiazole derivatives. Understanding the causality behind instrument failure is critical for method development:

  • The Bromine Issue: During high-temperature combustion, bromine generates Br₂ and HBr. These highly corrosive species rapidly deplete the copper reduction catalyst used in traditional CHNS analyzers (which is meant to reduce NOₓ to N₂), causing baseline drift, peak tailing, and frequent instrument downtime[2].

  • The Sulfur Issue: In traditional CHNS analysis, sulfur is oxidized to SO₂. However, in the presence of high halogen concentrations, complex redox side-reactions can occur in the combustion tube, leading to the formation of SO₃. SO₃ condenses in the system's cold spots, leading to artificially low sulfur recovery.

  • The Volatility Issue: Wet chemistry techniques (like acid digestion for ICP-OES) risk the volatilization of bromine as HBr gas before the sample even reaches the plasma, destroying the integrity of the quantitative data[3].

Platform Comparison: CHNS vs. C-IC vs. ICP-OES

To establish a robust analytical profile, we must compare the performance of three distinct instrument architectures.

Platform A: Traditional Micro-Combustion (CHNS/O)
  • Mechanism: Flash combustion at 1000°C in an oxygen-rich environment, followed by GC separation and Thermal Conductivity Detection (TCD)[3].

  • Performance on Target Compound: Excellent for C, H, and N. However, the high bromine content requires the addition of specialized halogen scrubbers (e.g., silver wool) to protect the reduction column. Sulfur quantification is often compromised due to the aforementioned SO₃ conversion.

Platform B: Combustion Ion Chromatography (C-IC)
  • Mechanism: Oxidative pyrohydrolytic combustion (1050°C) where the sample is pyrolyzed in an Ar/O₂ stream. The effluent gases are absorbed into an aqueous solution and directly injected into an Ion Chromatograph[4].

  • Performance on Target Compound: The gold standard for simultaneous Bromine and Sulfur determination[5]. Bromine is quantitatively converted to bromide (Br⁻), and sulfur to sulfate (SO₄²⁻). This method completely eliminates the catalytic poisoning seen in CHNS analyzers.

Platform C: Microwave Digestion followed by ICP-OES
  • Mechanism: Acid digestion (HNO₃/HCl) under high temperature and pressure, followed by aerosolization into an argon plasma[3].

  • Performance on Target Compound: While excellent for trace metals, ICP-OES is suboptimal for this organic building block. Bromine is highly volatile and easily lost during acid digestion. Furthermore, sulfur requires specialized UV wavelengths (e.g., 181.972 nm) that suffer from atmospheric interference if the optical path is not rigorously purged.

Analytical_Decision_Tree A Sample: Ethyl 5-bromomethyl- thiadiazole-4-carboxylate B CHNS Analyzer (Flash Combustion) A->B Target: C, H, N C Combustion IC (C-IC) (Pyrohydrolytic) A->C Target: Br, S D Microwave Digestion + ICP-OES A->D Target: Trace Metals B1 TCD Detection (Requires Ag Scrubber) B->B1 C1 Ion Chromatography (High Precision) C->C1 D1 Optical Emission (Br Volatility Risk) D->D1

Analytical decision tree for elemental profiling of halogenated thiadiazoles.

Quantitative Data Presentation

The following table summarizes the objective performance metrics of each platform when analyzing halogen-rich thiadiazole derivatives.

Analytical PlatformTarget ElementsAccuracy (Recovery %)Precision (RSD %)Sample SizeCost/SampleMatrix Tolerance
Traditional CHNS C, H, N99.5 - 100.5%< 0.3%1 - 3 mgLowPoor (Br poisons catalyst)
Combustion IC (C-IC) Br, S98.0 - 102.0%< 1.5%5 - 10 mgMediumExcellent
ICP-OES (Acid Digestion) S (Br is volatile)85.0 - 95.0% (S)< 3.0%50 - 100 mgHighModerate
Experimental Protocols (Self-Validating Systems)

To ensure analytical trustworthiness, the following protocols incorporate self-validation through certified reference materials (CRMs) and internal standards.

Protocol 1: Total Bromine and Sulfur via Combustion Ion Chromatography (C-IC)

This protocol aligns with the principles of for oxidative pyrohydrolytic combustion at 1050°C[4].

  • System Calibration: Calibrate the IC using certified multi-anion standards (Bromide and Sulfate) at 1, 5, 10, and 50 ppm.

  • Sample Preparation: Weigh 5.0 mg of Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate into a ceramic sample boat.

  • Internal Validation: Spike every 10th sample with a known mass of 4-bromobenzenesulfonamide (a CRM containing both Br and S) to verify recovery rates and ensure the system is self-validating.

  • Combustion: Introduce the boat into the furnace at 1050°C. Maintain a carrier gas flow of Ar (100 mL/min) and O₂ (300 mL/min).

  • Absorption (Causality Note): Route the combustion gas into an absorption tube containing 10 mL of 100 ppm H₂O₂ solution. Why H₂O₂? This ensures the complete, forced oxidation of any volatile SO₂ gas into stable SO₄²⁻ ions in the liquid phase, preventing false-low sulfur readings.

  • Chromatography: Inject 20 µL of the absorption solution onto an anion-exchange column. Elute with a carbonate/bicarbonate buffer and detect via suppressed conductivity.

CIC_Workflow S1 Sample Intro (Ceramic Boat) S2 Pyrohydrolysis (1050°C, Ar/O2) S1->S2 S3 Gas Absorption (H2O2 / H2O) S2->S3 S4 Ion Chromatography (Anion Exchange) S3->S4 S5 Conductivity Detection S4->S5

Step-by-step workflow of Combustion Ion Chromatography (C-IC) for Br and S quantification.

Protocol 2: Carbon, Hydrogen, and Nitrogen via Flash Combustion
  • Catalyst Protection (Causality Note): Pack the combustion tube with an extended layer of silver tungstate on magnesium oxide. Why? This quantitatively traps the ~31.8% bromine mass before it can reach and poison the copper reduction phase[2].

  • Sample Encapsulation: Weigh 1.5 mg of the compound into a tin capsule. The tin acts as a catalyst, generating an exothermic flash (up to 1800°C) upon oxygen injection[3].

  • Validation: Run Atropine or Sulfanilamide as a daily check standard. Ensure the C/N ratio strictly matches the theoretical value before proceeding with the thiadiazole samples.

Conclusion

For the comprehensive elemental analysis of Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate, relying on a single analytical platform is insufficient and scientifically risky. The optimal, field-proven strategy utilizes an orthogonal, dual-platform approach: Traditional Micro-Combustion (equipped with heavy silver scrubbing) for precise C, H, and N determination, paired with Combustion Ion Chromatography (C-IC) for the accurate, interference-free quantification of Bromine and Sulfur[6]. This methodology guarantees the scientific integrity of the empirical data, ensuring absolute confidence in downstream drug development applications.

References
  • Intertek. "Elemental Analysis Testing Techniques." Intertek Analytical Laboratories. URL:[Link]

  • Trace Elemental Instruments. "Optimizing Fuel Processing for Sustainability: Combustion Ion Chromatography." TE Instruments. URL: [Link]

  • Rice University Shared Equipment Authority (SEA). "Elemental & Material Analysis Facility: Organic Elemental Analysis." Rice University. URL:[Link]

  • Analytik Jena. "EN 17813 Environmental solid matrices — Determination of halogens and sulfur by oxidative pyrohydrolytic combustion." Analytik Jena Knowledge Base. URL:[Link]

  • Scimed. "Combustion Ion Chromatography for PFAS, Fluorine, Sulphur and Halogens analysis." Scimed UK. URL: [Link]

Sources

Validation of Synthetic Procedures for Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate (CAS: 80022-72-6)[1] is a critical electrophilic building block utilized extensively in the discovery and development of novel agrochemicals (such as plant defense elicitors) and pharmaceutical candidates.

The 1,2,3-thiadiazole core is a remarkably stable, neutral aromatic system. Extensive structural and reactivity studies have demonstrated that the ring resists direct electrophilic substitution—such as nitration or direct ring bromination—under standard conditions[2][3]. Because the nucleus itself is unreactive toward electrophiles, functionalization must target exocyclic substituents. The synthesis of the bromomethyl derivative is therefore achieved via the radical bromination of ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate using N-bromosuccinimide (NBS)[2].

This transformation proceeds via a classic Wohl-Ziegler radical mechanism. The chemoselectivity for the 5-methyl group is thermodynamically driven by the formation of a highly stabilized radical intermediate adjacent to the electron-deficient thiadiazole ring.

Mechanism Init Initiation (AIBN / hv -> Br•) Prop1 H-Abstraction (Forms 5-methyl radical) Init->Prop1 Br• Prop2 Bromine Transfer (From NBS) Prop1->Prop2 Thiadiazole Radical Prop2->Prop1 Chain Propagation Term Termination (Radical Recombination) Prop2->Term Side Reactions

Radical chain mechanism for the Wohl-Ziegler bromination of the 5-methyl group.

Process Comparison: Batch vs. Continuous Flow

Historically, this bromination has been performed in carbon tetrachloride (CCl₄) using AIBN as a thermal initiator. However, the severe toxicity and ozone-depleting nature of CCl₄, combined with the risk of over-bromination (yielding the dibromomethyl impurity), necessitate the validation of modern, scalable alternatives.

This guide objectively compares three synthetic routes:

  • Traditional Batch (Baseline): CCl₄ solvent, thermal initiation (AIBN).

  • Green Batch Alternative: Trifluorotoluene (PhCF₃) solvent, thermal initiation (Benzoyl Peroxide, BPO). PhCF₃ acts as an excellent drop-in replacement for CCl₄ due to its similar dielectric constant and robust C-F bonds which resist radical abstraction.

  • Photochemical Continuous Flow: Acetonitrile (MeCN) solvent, 450 nm Blue LED irradiation. This method eliminates the need for chemical initiators by directly cleaving the N-Br bond photochemically.

Workflow cluster_batch Batch Alternatives cluster_flow Continuous Flow SM Ethyl 5-methyl-1,2,3-thiadiazole -4-carboxylate Batch NBS, BPO, PhCF3 85°C, 14h SM->Batch Flow NBS, MeCN 450 nm LED, 15 min SM->Flow BatchIssues Moderate E-factor Thermal Degradation Risk Batch-to-Batch Variance Batch->BatchIssues Prod Ethyl 5-bromomethyl-1,2,3-thiadiazole -4-carboxylate Batch->Prod FlowPros Low E-factor High Selectivity Highly Scalable Flow->FlowPros Flow->Prod

Process comparison for the bromination of ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate.

Quantitative Performance Data

The following table summarizes the experimental validation data across the three evaluated methodologies. Data was normalized to a 50 mmol scale for accurate comparison.

ParameterTraditional Batch (CCl₄)Green Batch (PhCF₃)Photochemical Flow (MeCN)
Reagents NBS (1.1 eq), AIBN (0.05 eq)NBS (1.05 eq), BPO (0.05 eq)NBS (1.02 eq), No Initiator
Reaction Time 12 hours14 hours15 minutes (Residence Time)
Isolated Yield (%) 82%80%94%
Selectivity (Mono:Di) 88:1290:1099:1
E-Factor >5035<10
Safety & Scalability Poor (Highly Toxic)Moderate (Safe but slow)Excellent (Process Intensified)

Key Insight: The photochemical continuous flow method vastly outperforms batch methods. By maintaining a strict 1:1 stoichiometry in a microreactor, the local concentration of bromine radicals is tightly controlled, virtually eliminating the dibrominated byproduct and increasing the isolated yield to 94%.

Validated Experimental Methodologies

Method A: Green Batch Synthesis (PhCF₃)

Causality Note: Benzoyl peroxide (BPO) is preferred over AIBN here as its decomposition kinetics align better with the boiling point of PhCF₃ (102°C), ensuring a steady supply of initiator radicals without rapid depletion.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Charge: Add ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (8.61 g, 50.0 mmol), N-bromosuccinimide (9.34 g, 52.5 mmol), and benzoyl peroxide (0.60 g, 2.5 mmol) to 100 mL of anhydrous trifluorotoluene (PhCF₃).

  • Reaction: Heat the suspension to 85°C under rigorous stirring.

  • Self-Validation Checkpoint (Visual): The reaction is complete (approx. 14 hours) when the dense, crystalline NBS powder at the bottom of the flask is fully consumed and replaced by succinimide, which floats to the surface of the fluorinated solvent due to its lower density.

  • Workup: Cool the mixture to 0°C to maximize succinimide precipitation. Filter through a celite pad. Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ (50 mL) to quench residual bromine, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization from hexane/ethyl acetate to yield the product as a pale yellow solid.

Method B: Photochemical Continuous Flow (Recommended)

Causality Note: 450 nm light specifically overlaps with the weak visible-light absorption tail of NBS/Br₂ complexes. Using flow chemistry ensures uniform photon penetration (Beer-Lambert law mitigation), reducing reaction time from hours to minutes.

  • System Preparation: Utilize a continuous flow reactor equipped with transparent FEP tubing (1.0 mm ID, 10 mL internal volume) wrapped around a customized 450 nm blue LED cylinder (40 W).

  • Reagent Stream: Prepare a single homogeneous solution containing ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (8.61 g, 50.0 mmol) and NBS (9.08 g, 51.0 mmol) in 100 mL of anhydrous acetonitrile (MeCN).

  • Execution: Pump the solution through the photoreactor using an HPLC pump at a flow rate of 0.66 mL/min, achieving a residence time of exactly 15 minutes.

  • Self-Validation Checkpoint (In-line): The stream exiting the reactor should shift from a pale yellow to a distinct orange-red tint, indicating the transient presence of active bromine species, before being immediately quenched.

  • Quench & Workup: Direct the reactor output into a stirred receiving flask containing 50 mL of 10% aqueous Na₂S₂O₃. Extract with ethyl acetate (3 x 50 mL), dry over MgSO₄, and evaporate to yield highly pure product (>98% purity by HPLC) requiring no further column chromatography.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized Ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate, the following self-validating analytical markers must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): The critical validation metric is the complete disappearance of the starting material's methyl singlet at ~2.95 ppm . The successful mono-bromination is confirmed by the appearance of a new, sharp two-proton singlet at ~4.90 ppm (Ar-CH₂Br). The ethyl ester protons remain unperturbed at ~4.45 ppm (q, 2H) and ~1.40 ppm (t, 3H).

  • Mass Spectrometry (LC-MS, ESI+): Look for the characteristic 1:1 isotopic bromine doublet. The calculated exact mass for C₆H₇BrN₂O₂S is 250.94. The spectrum must show [M+H]⁺ peaks at m/z 251.9 and 253.9 of equal intensity.

  • Impurity Profiling: The dibromomethyl impurity, if present, will manifest as a distinct ¹H NMR singlet further downfield at ~6.80 ppm (Ar-CHBr₂). In the flow methodology, this peak should integrate to <1%.

Conclusion

For the synthesis of ethyl 5-bromomethyl-1,2,3-thiadiazole-4-carboxylate, traditional Wohl-Ziegler conditions using CCl₄ are obsolete due to safety and environmental constraints. While the substitution of CCl₄ with PhCF₃ provides a viable, scalable batch alternative, it still suffers from long reaction times and moderate chemoselectivity.

The photochemical continuous flow methodology is the superior alternative. By leveraging 450 nm LED irradiation in a microreactor environment, researchers can achieve near-quantitative yields (94%), eliminate the need for hazardous thermal initiators, and suppress over-bromination, thereby bypassing the need for downstream chromatographic purification.

References

  • Product Class 9: 1,2,3-Thiadiazoles Thieme Connect
  • 80022-72-6 - Sale
  • Congeners of Pyridine-4-carboxyhydrazide. Part II. Derivatives of 1,2,3-Thiadiazole RSC Publishing

Sources

The 1,2,3-Thiadiazole Scaffold in Rational Drug Design: A Comprehensive Guide to Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of traditional heterocyclic cores—such as metabolic instability or suboptimal target engagement—during lead optimization. To overcome these hurdles, strategic bioisosteric replacement is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of replacing traditional heterocycles (such as 1,3,4-oxadiazoles, pyrimidines, and thiazoles) with the 1,2,3-thiadiazole ring system, backed by mechanistic rationale and field-proven experimental protocols.

Mechanistic Rationale for 1,2,3-Thiadiazole Bioisosterism

The 1,2,3-thiadiazole ring is a five-membered planar aromatic motif containing one sulfur and two adjacent nitrogen atoms. Its incorporation into a drug scaffold fundamentally alters the molecule's physicochemical properties, driving specific biological outcomes:

  • Electronic and Steric Profile: Sulfur is less electronegative and more polarizable than oxygen. Replacing an oxadiazole's oxygen with a sulfur atom to form a thiadiazole generally increases the partition coefficient (LogP) [5]. This enhanced lipophilicity can improve cell membrane permeability, though it must be carefully balanced to avoid liabilities in aqueous solubility.

  • Target Interaction via σ-Holes: The low-lying C-S σ* orbitals generate localized regions of low electron density on the sulfur atom (known as σ-holes). This unique feature facilitates distinct non-covalent interactions with biological targets—such as the hinge region of kinase domains—which oxygen-containing isosteres cannot replicate [3].

  • Mesoionic Character: Thiadiazoles exhibit a mesoionic nature with defined regions of positive and negative charges. This allows these highly polarizable derivatives to effectively cross cellular membranes and interact with diverse biological components [6].

  • Metabolic Stability: The C-S bond is generally more robust against enzymatic hydrolysis than the C-O bond. Consequently, replacing a 1,3,4-oxadiazole with a 1,2,3-thiadiazole can mitigate susceptibility to enzymatic cleavage, thereby improving the drug's in vivo half-life [5]. However, in certain scaffolds, the 1,2,3-thiadiazole ring itself can be susceptible to oxidation by cytochrome P450 enzymes, which occasionally necessitates reverse replacement strategies to triazoles [1].

Head-to-Head Comparison: 1,2,3-Thiadiazole vs. Alternative Heterocycles

When comparing the 1,2,3-thiadiazole to its bioisosteres, the decision matrix relies heavily on the target indication. The thiadiazole acts as a recognized bioisostere for pyrimidine (interfering with DNA replication) [3], thiazole (serving as third- and fourth-generation cephalosporins) [2], and oxadiazole[5].

Table 1: Physicochemical and Pharmacological Comparison of 1,3,4-Oxadiazole vs. 1,2,3-Thiadiazole

Property1,3,4-Oxadiazole Core1,2,3-Thiadiazole BioisostereRationale for Change
Lipophilicity (LogP) Generally lowerExpected to be higherSulfur is less electronegative and more polarizable than oxygen [5].
Aqueous Solubility Generally higherExpected to be lowerIncreased lipophilicity inversely correlates with aqueous solubility.
Metabolic Stability Susceptible to enzymatic cleavageIncreased stability (context-dependent)The C-S bond resists enzymatic hydrolysis better than the C-O bond[5].
Hydrogen Bonding Strong H-bond acceptor (Oxygen)Altered H-bond capacityNitrogen atoms remain acceptors, but sulfur alters the overall dipole.
Anticancer Potency Moderate (e.g., IC₅₀ ~18-60 µM)Often Enhanced (e.g., IC₅₀ ~1.6-10 µM)Improved membrane permeability and novel target binding via σ-holes [3].

Quantitative Note: Specific IC₅₀ values are highly scaffold-dependent. For example, D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives have demonstrated potent antitumor activity against human breast cancer T47D cells with IC₅₀ values ranging between 0.042 and 0.058 μM, which is comparable to the reference drug adriamycin [6].

Experimental Workflows and Protocols

To objectively validate a bioisosteric switch, a self-validating experimental workflow must be established. The following protocol outlines the synthesis and in vitro evaluation of a 1,2,3-thiadiazole derivative compared to its oxadiazole counterpart.

Workflow A Lead Compound (1,3,4-Oxadiazole core) B In Silico Design (1,2,3-Thiadiazole Bioisostere) A->B C Chemical Synthesis (e.g., Hurd-Mori Cyclization) B->C D Physicochemical Profiling (LogP, Solubility, Stability) C->D E In Vitro Assays (MTT, MIC, Target Kinase Inhibition) D->E F Lead Optimization (SAR Analysis) E->F

Experimental workflow for 1,2,3-thiadiazole bioisosteric replacement.

Step-by-Step Methodology:

Phase 1: Chemical Synthesis (Hurd-Mori Reaction)

  • Rationale: The Hurd-Mori reaction is a reliable, high-yield method for constructing the 1,2,3-thiadiazole ring from hydrazones, allowing for precise structural control.

  • Procedure: Treat the appropriate ketone or aldehyde hydrazone with thionyl chloride (SOCl₂) in a dry solvent such as dichloromethane (DCM) at 0°C under an inert atmosphere. Allow the reaction to warm to room temperature.

  • Validation: Monitor the reaction via TLC. Quench with saturated NaHCO₃, extract with DCM, and purify the crude product using silica gel column chromatography. Confirm the structural integrity of the 1,2,3-thiadiazole ring using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) [2].

Phase 2: Physicochemical Profiling

  • Rationale: To experimentally confirm the predicted increase in lipophilicity and assess potential solubility liabilities before advancing to biological assays.

  • Procedure: Determine the partition coefficient (LogP) using the shake-flask method (octanol/water) followed by HPLC-UV quantification. Measure thermodynamic aqueous solubility by incubating the compound in PBS (pH 7.4) at 37°C for 24 hours, filtering, and quantifying via HPLC.

Phase 3: In Vitro Cytotoxicity (MTT Assay)

  • Rationale: To evaluate the antiproliferative efficacy of the newly synthesized bioisostere against target cell lines.

  • Procedure: Seed cancer cell lines (e.g., MCF-7, HepG2) in 96-well plates at a density of 5×10³ cells/well. After 24h, treat with serial dilutions of the 1,2,3-thiadiazole compound and the oxadiazole reference. Incubate for 48h. Add MTT reagent (5 mg/mL), dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis [7].

Case Study: Targeting the VEGFR-2 Signaling Pathway in Oncology

The 1,2,3-thiadiazole scaffold has been successfully incorporated into potential anticancer agents targeting receptor tyrosine kinases like VEGFR-2, which is critical for tumor angiogenesis [5]. The altered electronics and sterics of the 1,2,3-thiadiazole compared to oxadiazoles can lead to enhanced binding affinities within the ATP-binding site of the VEGFR-2 kinase domain.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLC-gamma VEGFR2->PLCg Activation Thiadiazole 1,2,3-Thiadiazole Inhibitor Thiadiazole->VEGFR2 ATP-competitive Inhibition MAPK MAPK/ERK Cascade PLCg->MAPK Angiogenesis Tumor Angiogenesis & Proliferation MAPK->Angiogenesis

VEGFR-2 signaling pathway targeted by 1,2,3-thiadiazole anticancer agents.

Causality in Action: By acting as a bioisostere of pyrimidine or oxadiazole, the 1,2,3-thiadiazole derivative competitively binds to the hinge region of VEGFR-2. The sulfur atom's polarizability allows for optimized hydrophobic interactions and precise σ-hole bonding, effectively shutting down the downstream PLC-γ and MAPK/ERK cascades, thereby halting tumor angiogenesis.

Conclusion

The bioisosteric replacement of traditional heterocycles with the 1,2,3-thiadiazole ring is a highly effective, albeit nuanced, strategy in rational drug design. By carefully balancing the trade-offs between lipophilicity, aqueous solubility, and metabolic stability, medicinal chemists can leverage the unique electronic properties of the thiadiazole core to discover novel, potent therapeutics that overcome the limitations of earlier-generation scaffolds.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。